6-Fluorooxindole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNTFAOZIVXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395650 | |
| Record name | 6-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-39-0 | |
| Record name | 6-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluorooxindole: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-fluorooxindole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, detailed structural analysis, reactivity, and established synthetic protocols. Furthermore, this guide will explore its burgeoning role as a key building block in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.
Introduction: The Significance of Fluorine in Drug Discovery and the Rise of this compound
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1] The oxindole scaffold, a privileged structure in medicinal chemistry, is found in numerous natural products and pharmaceuticals.[2] The fusion of these two concepts gives rise to fluorinated oxindoles, a class of compounds with immense potential in therapeutic development.
This compound, in particular, has emerged as a valuable and versatile building block.[2] Its structure, featuring a fluorine atom at the 6-position of the oxindole ring, offers a unique combination of chemical reactivity and biological relevance. This guide will provide an in-depth exploration of the chemical properties, structure, and synthetic methodologies of this compound, while also highlighting its critical role in the synthesis of advanced intermediates for drug discovery and materials science.[2]
Physicochemical and Structural Properties of this compound
This compound is a solid at room temperature and is characterized by the molecular formula C₈H₆FNO.[2][3][4] The presence of the fluorine atom enhances its thermal and chemical stability compared to its non-fluorinated analog.[2]
Core Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 56341-39-0 | [2][3][4] |
| Molecular Formula | C₈H₆FNO | [2][3][4] |
| Molecular Weight | 151.14 g/mol | [2][3][4] |
| IUPAC Name | 6-fluoro-1,3-dihydroindol-2-one | [3] |
| Melting Point | 132-136 °C | |
| Boiling Point | 287.5 °C (predicted) | |
| Density | 1.311 g/cm³ (predicted) | |
| pKa | 13.37 (predicted) | |
| SMILES | C1C2=C(C=C(C=C2)F)NC1=O | [3] |
| InChI | InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | [3] |
Spectroscopic Profile
A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons at the C3 position will appear as a singlet. The N-H proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom. The carbonyl carbon will appear at the downfield end of the spectrum.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by the neighboring aromatic protons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactam ring.
-
C-F Stretch: The C-F stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through various routes, often starting from commercially available fluorinated aromatic compounds. A common and reliable method involves the reductive cyclization of a substituted nitrophenylacetic acid derivative.
Synthetic Workflow
The following diagram illustrates a typical synthetic route to this compound.
Caption: A common synthetic pathway to this compound.
Detailed Experimental Protocol
Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic acid from 4-Fluoro-2-nitrotoluene
-
Reaction Setup: To a solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., aqueous pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction and filter the mixture to remove manganese dioxide. Acidify the filtrate to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry to afford 2-(4-fluoro-2-nitrophenyl)acetic acid. The product can be further purified by recrystallization if necessary.
Reductive Cyclization to this compound
-
Reaction Setup: Dissolve 2-(4-fluoro-2-nitrophenyl)acetic acid in a suitable solvent such as acetic acid. Add a catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the values reported in the literature and presented in this guide.
Reactivity and Applications in Chemical Synthesis
The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the presence of the lactam functionality. This makes it a versatile intermediate for a variety of chemical transformations.
Key Reactions of the Oxindole Core
The oxindole ring system is amenable to a range of functionalizations. The presence of the fluorine atom at the 6-position can influence the regioselectivity of these reactions.
Caption: Important reactions of the this compound scaffold.
-
N-Functionalization: The nitrogen atom of the lactam can be alkylated or arylated under basic conditions to introduce a variety of substituents.
-
C3-Functionalization: The methylene group at the C3 position is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at this position.
-
Aldol Condensation: The C3 methylene group can also participate in aldol-type condensation reactions with aldehydes and ketones to form 3-substituted-2-oxindoles, which are important precursors for many biologically active compounds.
Role as a Scaffold in Medicinal Chemistry
The this compound scaffold is a key component in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.
A particularly significant application of this compound is in the development of kinase inhibitors .[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The oxindole core can mimic the hinge-binding region of ATP, the natural substrate for kinases. By appropriately functionalizing the this compound scaffold, medicinal chemists can design potent and selective kinase inhibitors. For example, derivatives of this compound have been investigated as inhibitors of kinases such as VEGFR, EGFR, and others involved in cancer progression.[1]
Conclusion
This compound is a molecule of considerable importance, bridging the fields of organofluorine chemistry and medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the synthesis of complex molecular architectures with significant biological potential. The validated synthetic protocols and detailed characterization data provided in this guide serve as a reliable resource for researchers. As the demand for novel and effective therapeutics continues to grow, the strategic application of this compound in drug discovery programs, particularly in the design of next-generation kinase inhibitors, is poised to expand, further solidifying its role as a key building block in the advancement of chemical and biomedical sciences.
References
-
6-fluoro-2,3-dihydro-1H-indol-2-one | C8H6FNO - PubChem. (URL: [Link])
Sources
Synthesis of 6-Fluorooxindole: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of 6-Fluorooxindole in Medicinal Chemistry
This compound is a fluorinated heterocyclic scaffold of significant interest in the pharmaceutical industry.[1] The incorporation of a fluorine atom at the 6-position of the oxindole ring system imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1] Consequently, this compound serves as a critical building block in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors for cancer therapy and agents targeting central nervous system disorders.[1] This guide provides an in-depth technical overview of a robust and widely applicable synthetic route to this compound, commencing from 4-fluoro-2-nitrophenylacetic acid.
The Synthetic Blueprint: Reductive Cyclization of 4-Fluoro-2-nitrophenylacetic Acid
The core transformation in the synthesis of this compound from 4-fluoro-2-nitrophenylacetic acid is a reductive cyclization. This process ingeniously combines the reduction of an aromatic nitro group to an amine with a subsequent intramolecular amide bond formation (cyclization) in a single pot or a sequential manner.
The overall synthetic pathway can be visualized as follows:
Caption: General synthetic scheme for this compound.
This guide will detail two field-proven methodologies for achieving this transformation: catalytic hydrogenation and reduction with iron in acidic medium.
Methodology 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. This approach typically offers high yields and avoids the use of stoichiometric metallic reducing agents, simplifying product purification.
Causality Behind Experimental Choices
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes. It provides a high surface area for the reaction to occur and is relatively robust.
-
Solvent: A protic solvent like ethanol or acetic acid is often employed to facilitate the reaction and dissolve the starting material. Acetic acid can also serve as a proton source, which can be beneficial for the cyclization step.
-
Hydrogen Source: Pressurized hydrogen gas is the most common and efficient source for this type of reduction.
-
Temperature and Pressure: The reaction is typically conducted at or slightly above room temperature and under moderate hydrogen pressure to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Catalytic Hydrogenation
Step 1: Reaction Setup
-
To a solution of 4-fluoro-2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, carefully add 10% palladium on carbon (5-10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus.
Step 2: Hydrogenation
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
Step 3: Work-up and Purification
-
Upon completion, carefully vent the hydrogen and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Caption: Workflow for catalytic hydrogenation.
Methodology 2: Reduction with Iron in Acetic Acid
Reduction using iron powder in an acidic medium, such as acetic acid, is a classic, cost-effective, and scalable method for converting aromatic nitro compounds to anilines. The in situ generated amine readily undergoes cyclization to the oxindole in the acidic environment.
Causality Behind Experimental Choices
-
Reducing Agent: Iron powder is an inexpensive and readily available reducing agent. In the presence of an acid, it effectively reduces the nitro group.
-
Acid/Solvent: Glacial acetic acid serves a dual purpose: it acts as a solvent and provides the acidic environment necessary for the reduction with iron. It also facilitates the subsequent cyclization.
-
Temperature: Heating the reaction mixture is often necessary to increase the reaction rate and ensure complete conversion.
-
Work-up: The work-up involves filtering off the iron salts and then neutralizing the acidic solution to precipitate the product or prepare it for extraction.
Experimental Protocol: Iron Reduction
Step 1: Reaction Setup
-
To a solution of 4-fluoro-2-nitrophenylacetic acid (1.0 eq) in glacial acetic acid, add iron powder (3-5 eq) portion-wise. The addition can be exothermic.
Step 2: Reaction
-
Heat the reaction mixture to a temperature of 80-100 °C and stir for 2-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Filter the mixture to remove the iron residues and salts.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Alternatively, the neutralized aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography as described in the catalytic hydrogenation method.[2][3]
Caption: Workflow for iron reduction.
Data Presentation: A Comparative Overview
| Parameter | Catalytic Hydrogenation | Iron in Acetic Acid |
| Reducing Agent | H₂ gas with Pd/C catalyst | Iron powder |
| Solvent | Ethanol, Acetic Acid | Glacial Acetic Acid |
| Temperature | Room Temperature | 80-100 °C |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | High | Good to High |
| Work-up | Filtration of catalyst | Filtration of iron salts, neutralization |
| Advantages | Cleaner reaction, easier purification | Cost-effective, scalable |
| Disadvantages | Requires specialized hydrogenation equipment | Stoichiometric metal waste |
Characterization of this compound
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons in the range of δ 6.8-7.3 ppm, a singlet for the CH₂ group around δ 3.5 ppm, and a broad singlet for the NH proton. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the CH₂ carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-F stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (151.14 g/mol ).[4] |
Conclusion and Future Perspectives
The synthesis of this compound via reductive cyclization of 4-fluoro-2-nitrophenylacetic acid is a robust and versatile method suitable for both laboratory-scale synthesis and industrial production. Both catalytic hydrogenation and iron/acetic acid reduction offer viable pathways, with the choice depending on available equipment, cost considerations, and desired scale. The resulting this compound is a valuable intermediate, poised for further elaboration in the development of next-generation therapeutics.
References
-
Journal of Nuclear Medicine. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. [Link]
-
Chemistry of Heterocyclic Compounds. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. [Link]
-
Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
- Google Patents. (1989).
- Google Patents. (1993). Process for 5-fluoro-6-chlorooxindole.
-
Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. [Link]
-
NIH. (2020). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. [Link]
-
ResearchGate. (2014). (PDF) Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
NIH. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
NIH. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
-
Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
- Google Patents. (2003).
-
ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]
-
ResearchGate. (n.d.). Dioxomolybdenum(VI)‐Catalyzed Reductive Cyclization of Nitroaromatics. Synthesis of Carbazoles and Indoles. [Link]
-
ResearchGate. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Custom Synthesis: Tailoring Molecules with 6-Fluoroindole-2-carboxylic Acid. [Link]
-
NIH. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. [Link]
-
Durham e-Theses. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. [Link]
-
ResearchGate. (2025). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. [Link]
-
DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
-
YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. [Link]
-
MDPI. (n.d.). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. [Link]
-
SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. [Link]
-
chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
Sources
Biological activity of 6-Fluorooxindole derivatives
An In-depth Technical Guide to the Biological Activity of 6-Fluorooxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for a new generation of therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position of the oxindole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity and overall pharmacological profile.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives, with a primary focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize quantitative data to offer a comparative perspective. This document is intended to serve as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.
Part 1: The this compound Scaffold: A Foundation for Drug Discovery
The this compound core is a bicyclic heterocyclic system comprising a pyrrolone ring fused to a fluorine-substituted benzene ring.[3] This structure has garnered significant attention as it is a key component in numerous biologically active compounds.[4][5] The presence of the fluorine atom is critical; its high electronegativity can alter pKa, influence molecular conformation, and block metabolic oxidation at that position, thereby improving pharmacokinetic properties such as bioavailability and in vivo half-life.[1]
Derivatives are typically synthesized through methods like the Fischer indole synthesis, reductive cyclization of 4-fluoro-2-nitrophenylacetic acid precursors, or modern cross-coupling strategies.[3][4] This synthetic accessibility allows for extensive derivatization at the N-1, C-3, and C-5 positions, enabling the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of biological activity against various targets.
Part 2: Anticancer Activity: Targeting the Hallmarks of Malignancy
This compound derivatives have emerged as potent anticancer agents that exert their effects through multiple mechanisms, most notably via the inhibition of protein kinases critical to tumor growth and survival.[1]
Mechanism I: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[1][6] The oxindole scaffold serves as an excellent "hinge-binding" motif, mimicking the adenine ring of ATP to competitively inhibit the kinase active site.[7] This inhibition blocks downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[6]
Key kinase targets for this compound derivatives include:
-
Receptor Tyrosine Kinases (RTKs) : These include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor cell proliferation.[1] Nintedanib, an approved anti-fibrotic and anti-cancer drug, is a notable example of an oxindole-based angiokinase inhibitor.[4][8]
-
Fms-like Tyrosine Kinase 3 (FLT3) : Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[9][10]
-
Cyclin-Dependent Kinases (CDKs) : As regulators of the cell cycle, inhibitors of CDKs like CDK2 can halt uncontrolled cell division.[9][11]
Caption: Workflow for Anticancer Drug Discovery Screening.
Part 3: Neuroprotective and Neuroactive Properties
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by chronic neuroinflammation and oxidative stress. [12]this compound derivatives are being investigated as multi-targeted agents capable of mitigating these pathological processes. [13][14]
Mechanism I: Attenuation of Neuroinflammation and Oxidative Stress
Activated microglia are key players in neuroinflammation, releasing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive oxygen species (ROS) that contribute to neuronal damage. [15][16]Certain this compound derivatives have been shown to exert neuroprotective effects by suppressing these inflammatory pathways. [15]They can inhibit enzymes like cyclooxygenase-2 (COX-2) and reduce the production of inflammatory mediators. [12]Furthermore, their antioxidant properties help neutralize ROS, protecting neurons from oxidative damage. [13]
Caption: Microglial Activation and Neuroinflammatory Signaling Pathway.
Mechanism II: Modulation of Serotonergic Systems
The indole nucleus is a core feature of serotonin. Capitalizing on this structural similarity, 6-fluoroindole derivatives have been developed as potent and selective serotonin reuptake inhibitors (SSRIs), which are a mainstay for treating depression and anxiety disorders. [1]
Experimental Protocol: In Vitro Neuroprotection Assay
Objective: To evaluate the ability of a this compound derivative to protect neuronal cells from oxidative stress-induced cell death.
Model System: Human neuroblastoma cell line (e.g., SH-SY5Y) challenged with hydrogen peroxide (H₂O₂). [13] Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours). This pre-incubation allows the compound to enter the cells and engage its targets before the oxidative insult.
-
Oxidative Challenge: Introduce the oxidative stressor by adding a final concentration of 500 µM H₂O₂ to the wells (excluding the untreated control wells). [13]4. Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect. [13]
Part 4: Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. [17]this compound and its parent compound, 6-fluoroindole, have demonstrated promising activity against a range of microorganisms, including bacteria and mycobacteria. [18]
Mechanism of Action
The antimicrobial effects of these compounds can be multifaceted. Some derivatives function by interfering with bacterial communication systems.
-
Quorum Sensing and Biofilm Inhibition: 6-Fluoroindole has been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria, by interfering with their quorum sensing systems. * Activity against Mycobacterium tuberculosis : Derivatives of both 5-fluoroindole and 6-fluoroindole have been tested against M. tuberculosis, the causative agent of tuberculosis. [18]
Quantitative Data: Antimicrobial Potency
The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. [18]
| Compound | Target Organism | Assay | Potency (MIC) | Reference |
|---|---|---|---|---|
| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | 4.7 µM | [18] |
| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | REMA | 74.0 µM | [18]|
Experimental Protocol: Resazurin Microtiter Assay (REMA)
The REMA assay is a colorimetric and fluorometric method used to determine the MIC of compounds against M. tuberculosis and other bacteria. It relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells.
Objective: To determine the MIC of a this compound derivative against M. tuberculosis. [18] Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only, no compound) and a negative control (medium only).
-
Incubation: Seal the plate and incubate at 37°C for 7 days. The long incubation period is necessary due to the slow growth rate of M. tuberculosis.
-
Dye Addition: Prepare a sterile solution of resazurin dye and add it to each well.
-
Second Incubation: Re-incubate the plate for another 24-48 hours.
-
Result Interpretation: The MIC is determined as the lowest compound concentration that prevents a color change from blue to pink. A blue color indicates bacterial inhibition, while a pink color indicates bacterial growth.
Part 5: Summary and Future Directions
This compound derivatives constitute a remarkably versatile class of compounds with a broad spectrum of demonstrated biological activities. Their potential as anticancer agents, particularly as multi-kinase inhibitors, is well-established and continues to be a major focus of drug development. Furthermore, their emerging roles as neuroprotective and antimicrobial agents highlight the immense therapeutic potential of this scaffold.
Future research should focus on:
-
Target Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.
-
In Vivo Efficacy: Moving promising in vitro hits into relevant animal models to assess their pharmacokinetics, pharmacodynamics, and therapeutic efficacy. [15][19][20]* Combination Therapies: Exploring the synergistic effects of this compound derivatives when used in combination with existing chemotherapeutics, immunotherapies, or other treatment modalities.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the targeted pathways are relevant, such as inflammatory disorders and viral infections.
The continued exploration and optimization of the this compound scaffold hold significant promise for the discovery of next-generation therapies to address some of the most pressing challenges in human health.
References
-
MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]
-
PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Available from: [Link]
-
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 21). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Available from: [Link]
-
Taylor & Francis Online. (n.d.). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. Available from: [Link]
-
African Rock Art. (n.d.). 6-Fluoroindole. Available from: [Link]
-
PubMed Central. (2024, May 20). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Available from: [Link]
-
ResearchGate. (n.d.). Examples of oxindole derivatives with antiproliferative/anticancer activity at different stages of preclinical and clinical studies. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Available from: [Link]
-
RSC Advances. (2023, May 11). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Available from: [Link]
-
PubMed Central. (n.d.). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. Available from: [Link]
-
Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Available from: [Link]
-
ResearchGate. (n.d.). Structure of 6-fluoroindole derivatives 70–73. Available from: [Link]
- Unknown Source. (2025, October 9). The Expanding Applications of 6-Fluoro-2-oxindole in Research and Industry.
- Unknown Source. (2025, October 30). Custom Synthesis: Tailoring Molecules with 6-Fluoroindole-2-carboxylic Acid.
-
MDPI. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available from: [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available from: [Link]
-
MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Available from: [Link]
-
ResearchGate. (2025, August 6). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Available from: [Link]
-
PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Available from: [Link]
-
PubMed Central. (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]
-
National Institutes of Health (NIH). (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available from: [Link]
-
MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available from: [Link]
-
MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link]
-
PubMed. (2015, March 19). Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia. Available from: [Link]
-
MDPI. (n.d.). Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. Available from: [Link]
-
PubMed. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]
-
PubMed. (2023, October 5). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available from: [Link]
-
PubMed Central. (n.d.). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors. Available from: [Link]
-
PubMed. (2024, June 13). The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 56341-39-0 [smolecule.com]
- 5. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 9. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
6-Fluorooxindole (CAS 56341-39-0): A Comprehensive Technical Guide for Advancing Drug Discovery
This guide provides an in-depth exploration of 6-fluorooxindole, a pivotal heterocyclic building block in contemporary medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the nuanced properties and reactivity of this molecule is paramount for leveraging its full potential in creating next-generation therapeutics. The strategic incorporation of a fluorine atom at the 6-position of the oxindole scaffold imparts unique physicochemical and pharmacological characteristics, making it a highly sought-after intermediate in the synthesis of a diverse array of bioactive compounds.
Core Physicochemical and Structural Characteristics
This compound is a fluorinated derivative of oxindole, presenting as a solid at room temperature.[1] The introduction of the highly electronegative fluorine atom significantly influences the electron distribution within the aromatic ring, thereby modulating the molecule's reactivity, metabolic stability, and binding affinity to biological targets.[2]
Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56341-39-0 | [3] |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| IUPAC Name | 6-fluoro-1,3-dihydroindol-2-one | [2] |
| Melting Point | 132-136°C | [1] |
| Physical Form | Solid | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2)F)NC1=O | [2] |
| InChI Key | PKQNTFAOZIVXCE-UHFFFAOYSA-N | [2] |
Spectroscopic Profile of this compound
A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring reaction progress during synthesis. The following data, compiled from typical spectral analyses of fluorinated indole derivatives, provides a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The methylene protons at the 3-position will appear as a singlet, and the N-H proton will be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, with the carbon atom bonded to the fluorine exhibiting a characteristic large coupling constant (¹JC-F). The carbonyl carbon will appear significantly downfield.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3400 | N-H Stretch | Strong, Sharp |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~1710 | C=O Stretch (Amide) | Strong |
| ~1615, 1580, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1100-1000 | C-F Stretch (Aromatic) | Strong |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound is anticipated to exhibit a prominent molecular ion peak (M⁺) at m/z 151.[3] Key fragmentation patterns would likely involve the loss of CO and subsequent ring rearrangements, which are characteristic of the oxindole core.[5]
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction conditions and biological assays. Based on its structure, which contains both a polar amide functional group and a relatively nonpolar fluorinated benzene ring, its solubility is expected to vary across different solvents.
| Solvent | Polarity | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Methanol | Polar Protic | Moderately Soluble |
| Ethanol | Polar Protic | Moderately Soluble |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble |
| Dichloromethane | Nonpolar | Sparingly Soluble |
| Chloroform | Nonpolar | Sparingly Soluble |
| Water | Polar Protic | Insoluble |
This table is predictive and based on general principles of solubility. Empirical determination is recommended for specific applications.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through the reductive cyclization of a substituted nitrotoluene derivative. The following protocol is a robust and scalable method adapted from established syntheses of related indole compounds.[6]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via Leimgruber-Batcho approach.
Experimental Protocol
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF).[6]
-
To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).[6]
-
Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used directly in the next step.
Step 2: Reductive Cyclization
-
Prepare a suspension of a reducing agent, such as iron powder (Fe) in acetic acid (AcOH) or 10% Palladium on carbon (Pd/C) in ethanol.
-
Add the crude enamine intermediate from Step 1 to the suspension.
-
If using Fe/AcOH, heat the mixture to approximately 100°C and stir for 1-2 hours. If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The this compound scaffold is a versatile platform for the synthesis of more complex molecules. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of further reactions.[2] The oxindole core itself presents several reactive sites.
Key Reactions of this compound
-
N-Functionalization: The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a variety of substituents.
-
Reactions at the C3 Position: The methylene group at the C3 position is activated by the adjacent carbonyl group and can participate in various reactions, including:
-
Aldol Condensation: Reaction with aldehydes and ketones to form 3-substituted-3-hydroxyoxindoles.
-
Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems.[2]
-
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, with the position of substitution directed by the existing fluorine and amide groups.
Caption: Reactivity of the this compound scaffold.
Biological Activity and Therapeutic Potential
The fluorinated oxindole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Anticancer Activity
Derivatives of this compound have shown promise as anticancer agents.[2] The proposed mechanisms of action, extrapolated from studies on structurally related compounds, include:
-
Kinase Inhibition: The oxindole scaffold is a key component of several approved kinase inhibitors (e.g., Sunitinib). This compound serves as a precursor for the synthesis of novel kinase inhibitors that can target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[2][7]
-
Microtubule Disruption: Some indole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
Caption: Proposed anticancer mechanisms of this compound derivatives.
Anti-inflammatory Properties
Studies have suggested that this compound possesses anti-inflammatory properties.[2] While the precise mechanism is still under investigation, it may involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.
α-Glucosidase Inhibition
Derivatives of the closely related 5-fluoro-2-oxindole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[8] This suggests that this compound could be a valuable starting point for the development of novel therapeutics for type 2 diabetes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Toxicity: The toxicological properties of this compound have not been fully investigated.[10] It is recommended to handle it with care and to consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date information.
Conclusion
This compound is a molecule of significant interest and utility for the drug discovery and development community. Its unique combination of a fluorinated aromatic ring and a reactive oxindole core provides a versatile platform for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the quest for new and improved therapeutics.
References
-
The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoroindole. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. Retrieved from [Link]
- Lin, X., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928303.
-
Chemistry LibreTexts. (2024, March 19). 13C NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
TSI Journals. (2010). Organic CHEMISTRY. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2018, May 1). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 56341-39-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-FLUORO-4-HYDROXY INDOLE(885521-04-0) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of Fluorinated Oxindoles
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry.[1][2][3] Among these, the fluorinated oxindole core has emerged as a "privileged" structure, demonstrating significant potential in drug discovery programs.[1] This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated oxindoles. It traces the evolution of synthetic methodologies, from early, challenging procedures to the sophisticated asymmetric strategies employed today. Key milestones, influential discoveries, and the causal relationships behind experimental choices are examined in detail. Furthermore, this guide elucidates the critical role of fluorinated oxindoles in the development of therapeutic agents, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
The oxindole framework is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its bio-isosteres, C3-fluorinated oxindoles, have garnered substantial interest due to the unique physicochemical properties imparted by the fluorine atom.[1] The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] These favorable attributes have propelled fluorinated oxindoles to the forefront of medicinal chemistry research, leading to the development of potent therapeutic candidates for a range of diseases.[1]
While the first synthesis of a simple oxindole dates back to 1866, the preparation of their C3-fluorinated counterparts remained a significant synthetic challenge for a considerable time, primarily due to the lack of general and efficient fluorination methods.[1] This guide will navigate the historical landscape of this fascinating class of molecules, from their initial synthesis to their current status as key building blocks in drug discovery.
Early Discoveries and the Dawn of Synthetic Accessibility
The initial forays into the synthesis of fluorinated oxindoles were often hampered by the limited availability of effective and selective fluorinating reagents. A pivotal moment in the history of this field was the development of methods for the direct fluorination of oxindole precursors.
The Emergence of Electrophilic Fluorination
The advent of electrophilic fluorinating agents provided a more direct route to C3-fluorinated oxindoles.[2] Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® became instrumental in this regard.[2][4] An early and efficient method involved the treatment of 3-substituted indoles with Selectfluor® in an acetonitrile/water mixture, which afforded 3-substituted 3-fluorooxindoles in good to high yields.[4]
This transformation is believed to proceed through the formation of an unstable 3-fluoroindolenine intermediate, which then undergoes rearrangement and oxidation to yield the final product.[4] This approach was significant as it offered a direct pathway to previously hard-to-synthesize 3-fluorooxindoles.[4]
Diagram of Electrophilic Fluorination of Indoles:
Caption: Electrophilic fluorination of a 3-substituted indole.
Nucleophilic Fluorination Approaches
Parallel to electrophilic methods, nucleophilic fluorination strategies also emerged as a viable route to C3-fluorinated oxindoles. These methods typically involve the use of a fluoride source to displace a leaving group at the C3 position of an oxindole precursor.
A notable example is the synthesis of 3-aryl-3-fluorooxindoles, which can be achieved in two steps: the addition of an aryl Grignard reagent to an isatin, followed by treatment of the resulting 3-aryl-3-hydroxyoxindole with diethylaminosulfur trifluoride (DAST).[5][6] While effective, the use of DAST has its drawbacks, as it is thermally unstable and can be explosive.[1] This led to the exploration of safer alternatives like Deoxo-Fluor®.[1]
More recently, asymmetric nucleophilic fluorination has been achieved using inexpensive reagents like tetrabutylammonium fluoride (TBAF) without the need for a metal catalyst.[7] This method, applied to spiroaziridine oxindoles, proceeds with excellent enantioselectivity and retention of configuration, suggesting the involvement of anchimeric assistance from the oxindole unit.[7]
The Era of Asymmetric Synthesis: Accessing Chiral Fluorinated Oxindoles
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the development of asymmetric methods for the synthesis of chiral 3-fluoro-3-substituted oxindoles has been a major focus of research.
Catalytic Enantioselective Fluorination
The first example of a catalytic enantioselective fluorination of oxindoles was reported using chiral Palladium complexes.[8] This method proved to be highly efficient, providing a range of fluorinated oxindoles and phenylacetate derivatives with high enantioselectivity.[8] The reaction is operationally simple and can be performed without the strict exclusion of air and moisture.[8]
Organocatalytic Asymmetric Approaches
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of fluorinated oxindoles. For instance, the direct Mannich reaction of 3-fluoro-oxindoles with α-amidosulfones, using a chiral oligoethylene glycol and KF as a cation-binding catalyst and base, respectively, yields biologically relevant chiral 3,3-disubstituted oxindoles containing a β-fluoroamine unit with high yields and excellent stereoselectivity.[9]
Experimental Protocol: Asymmetric Organocatalytic Mannich Reaction [9]
-
To a solution of 3-fluorooxindole (1.0 equiv) and α-amidosulfone (1.2 equiv) in a suitable solvent (e.g., toluene) at room temperature, add the chiral oligoethylene glycol catalyst (0.1 equiv).
-
Add potassium fluoride (KF) (2.0 equiv) as the base.
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 24-72 h), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3,3-disubstituted oxindole.
Applications in Drug Discovery and Development
The unique properties of fluorinated oxindoles have made them valuable scaffolds in the design of new therapeutic agents.[1] Their incorporation into drug candidates has led to improved potency, selectivity, and pharmacokinetic profiles.
Kinase Inhibitors
The fluorinated indole structure is a key motif in many protein kinase inhibitors, which are a class of drugs effective in treating various cancers and autoimmune diseases.[10] 5-Fluoro-2-oxindole, for example, is a critical intermediate in the synthesis of advanced therapeutics used in targeted cancer therapy, such as Sunitinib.[10] The oxindole core can occupy the hinge region of the kinase enzyme, and appropriate substitutions can enhance binding affinity.[11][12]
Table 1: Examples of Fluorinated Oxindole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Therapeutic Area | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3 | Oncology | [10] |
| BMS-204352 (MaxiPost™) | Maxi-K potassium channels, Kv7.2-7.5 | Stroke, Neurological Disorders | [5][6][8][13] |
| Compound 8c | AMPK | Prostate Cancer | [14] |
| Oxindole Derivatives (5a-c) | FLT3 | Acute Myeloid Leukemia | [12][15] |
Ion Channel Modulators: The Case of BMS-204352
A prominent example of a clinically investigated fluorinated oxindole is BMS-204352 (MaxiPost™).[5][6][8] Developed by Bristol-Myers Squibb, this compound is an opener of maxi-K potassium channels and was investigated as a treatment for acute ischemic stroke.[5][6][8][13] The replacement of a hydroxyl group at the 3-position of the oxindole ring with a fluorine atom was a key modification that enhanced its pharmaceutical efficacy.[8] Although it did not meet its primary endpoint in Phase III trials for stroke, its development highlighted the therapeutic potential of this class of molecules.[13]
Diagram of the Synthetic Approach to BMS-204352:
Caption: Two-step synthesis of 3-aryl-3-fluorooxindoles like BMS-204352.
Other Therapeutic Applications
Fluorinated oxindoles have also shown promise in other therapeutic areas. For instance, certain derivatives have been identified as potent antitumor agents for prostate cancer, acting via AMPK activation.[14] Others have been evaluated for their potential as α-glucosidase inhibitors for the management of diabetes.[16][17]
Future Perspectives and Conclusion
The journey of fluorinated oxindoles from synthetic curiosities to key components of modern drug discovery is a testament to the relentless innovation in synthetic organic and medicinal chemistry. While significant progress has been made, the field continues to evolve. Future research will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods. The exploration of novel biological targets for fluorinated oxindole-based therapeutics will undoubtedly continue to expand their impact on human health.
References
- 1. Synthetic strategies for the construction of C3-fluorinated oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01012K [pubs.rsc.org]
- 2. Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 5. The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of α-Fluoro-β-Amino-oxindoles with Tetrasubstituted C-F Stereogenic Centers via Cooperative Cation-Binding Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of oxindole-based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
A Comprehensive Technical Guide to the Solubility and Stability of 6-Fluorooxindole in Organic Solvents
Introduction
6-Fluorooxindole, a fluorinated derivative of the oxindole scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The oxindole core is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] A thorough understanding of the solubility and stability of this compound in various organic solvents is paramount for its successful application in drug development, from synthesis and purification to formulation and analytical characterization.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. While direct quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from the parent compound, oxindole, and the closely related 6-fluoroindole, to provide a robust and scientifically grounded resource for researchers. We will delve into the theoretical considerations, practical experimental protocols, and expected outcomes, empowering scientists to make informed decisions in their research and development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to contextualize its solubility and stability profiles.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | Inferred from oxindole |
| CAS Number | 56341-39-0 | [3] |
The presence of the fluorine atom, an electron-withdrawing group, is expected to influence the electron density of the aromatic ring and the acidity of the N-H proton, which in turn affects its solubility and degradation pathways.[4]
Solubility Profile of this compound
Predicting the solubility of a compound in various organic solvents is crucial for processes such as reaction optimization, crystallization, and formulation.[5] While specific quantitative solubility data for this compound is limited, a comprehensive study on its parent compound, 2-oxindole, provides a strong foundation for understanding its behavior.[6][7]
Inferred Solubility in Common Organic Solvents
The solubility of 2-oxindole has been experimentally determined in a range of solvents.[6][7] We can infer a similar, though not identical, solubility profile for this compound. The fluorine substitution is likely to slightly increase its solubility in less polar solvents due to an increase in overall lipophilicity.
Table 1: Experimentally Determined Solubility of 2-Oxindole at Various Temperatures (mole fraction, x)
| Solvent | 283.15 K | 298.15 K | 313.15 K | 328.15 K |
| Methanol | 0.0158 | 0.0272 | 0.0451 | 0.0718 |
| Ethanol | 0.0112 | 0.0203 | 0.0353 | 0.0589 |
| 1-Propanol | 0.0079 | 0.0148 | 0.0264 | 0.0452 |
| 1-Butanol | 0.0061 | 0.0115 | 0.0207 | 0.0358 |
| Acetonitrile | 0.0289 | 0.0483 | 0.0779 | 0.1215 |
| Ethyl Acetate | 0.0315 | 0.0543 | 0.0898 | 0.1432 |
| Acetone | 0.0421 | 0.0711 | 0.1158 | 0.1819 |
| 1,4-Dioxane | 0.0658 | 0.1055 | 0.1633 | 0.2451 |
| Toluene | 0.0032 | 0.0061 | 0.0111 | 0.0194 |
| Dichloromethane | 0.0183 | 0.0335 | 0.0587 | - |
Data extracted from the Journal of Chemical & Engineering Data.[6][7]
Qualitative Solubility Insights for Oxindole:
-
Soluble in: Ethanol (~10 mg/mL), Dimethylformamide (DMF) (~10 mg/mL), and Dimethyl Sulfoxide (DMSO) (~3 mg/mL).[8][9] Also soluble in methanol and ether.[10]
-
Insoluble in: Water.[10]
Expected Impact of 6-Fluoro Substitution: The introduction of a fluorine atom is expected to increase the lipophilicity of the oxindole core. Consequently, this compound is anticipated to exhibit slightly higher solubility in non-polar to moderately polar aprotic solvents (e.g., toluene, dichloromethane, ethyl acetate) and potentially slightly lower solubility in highly polar protic solvents (e.g., water, methanol) compared to the parent oxindole.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Stability Profile of this compound
Susceptibility to Degradation
The indole ring system, present in this compound, is known to be susceptible to degradation under certain conditions.[4]
-
Acidic Conditions: Indole and its derivatives are generally susceptible to degradation in acidic environments. Protonation of the indole ring, typically at the C3 position, can lead to the formation of reactive intermediates that may undergo polymerization, often resulting in a noticeable color change (e.g., pink, purple, or brown).[4] The electron-withdrawing nature of the fluorine atom at the 6-position may slightly decrease the ring's susceptibility to electrophilic attack compared to unsubstituted indole.[4]
-
Basic Conditions: 6-Fluoroindole is generally more stable under basic conditions. However, prolonged exposure to strong bases, particularly at elevated temperatures, may lead to slow degradation.[4] The fluorine substituent increases the acidity of the N-H proton, making it more susceptible to deprotonation.[4]
-
Oxidative Conditions: The electron-rich indole ring is susceptible to oxidation.[4] The presence of oxidizing agents can lead to the formation of various oxidation products. For indole itself, oxidation can yield oxindoles.
-
Photostability: Indole derivatives can be sensitive to light.[4] It is advisable to protect solutions of this compound from light to prevent potential photodecomposition. Fluorinated pharmaceuticals can form various fluorinated byproducts upon photolysis.[4]
-
Thermal Stability: Fluorinated organic molecules often exhibit enhanced thermal stability. However, high temperatures can accelerate degradation, especially in the presence of acids or bases.[4]
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
Analytical Method for Quantification
A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Recommended HPLC Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (λmax of oxindole is 249 nm).[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations and Workflows
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Solubility Determination
Caption: Shake-Flask Method Workflow.
Experimental Workflow for Forced Degradation Studies
Caption: Forced Degradation Study Workflow.
Conclusion
While direct, comprehensive experimental data on the solubility and stability of this compound is not extensively published, a strong and scientifically sound understanding can be constructed by leveraging data from its parent compound, oxindole, and the closely related 6-fluoroindole. This guide provides researchers with the foundational knowledge, practical experimental protocols, and analytical methodologies required to thoroughly characterize this compound. By following the outlined procedures, scientists in drug discovery and development can generate the critical data needed to advance their research, ensuring the efficient and effective use of this promising fluorinated scaffold. The provided workflows and inferred properties serve as a valuable starting point for any laboratory embarking on the study of this compound.
References
-
ACS Publications. Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
American Chemical Society. Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. [Link]
-
ResearchGate. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. [Link]
-
RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Organic Chemistry Portal. Oxindole synthesis. [Link]
-
ResearchGate. Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. [Link]
-
PubMed. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. [Link]
-
Eurofins. Analytical Method Summaries. [Link]
-
WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
Beilstein Journals. A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. [Link]
-
RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
An overview on Common Organic Solvents and their Toxicity Abstract. [Link]
-
Unipd. Predicting drug solubility in organic solvents mixtures. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
ResearchGate. fluoroquinolones: official and reported methods of analysis (review). [Link]
-
PMC - NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
-
ResearchGate. Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Oxindole | 59-48-3 [chemicalbook.com]
- 10. Oxindole, 97+% | Fisher Scientific [fishersci.ca]
- 11. research.unipd.it [research.unipd.it]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 6-Fluorooxindole in Drug Discovery
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to 6-Fluorooxindole, a key scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for deeper molecular understanding and rational drug design.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
This compound is a fluorinated derivative of oxindole, a privileged heterocyclic scaffold found in numerous bioactive compounds.[1][2] The incorporation of a fluorine atom at the sixth position can significantly modulate the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[3][4][5] This makes this compound and its derivatives promising candidates in the development of therapeutics for a range of diseases, including cancer and central nervous system disorders.[2][3][6]
To rationally design novel drug candidates based on the this compound scaffold, a profound understanding of its three-dimensional structure, electronic properties, and reactivity is paramount. Quantum chemical calculations offer a powerful in silico approach to elucidate these molecular-level details, providing insights that are often difficult or impossible to obtain through experimental methods alone.[7][8] These calculations, rooted in the principles of quantum mechanics, allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic structure, and various spectroscopic properties.[9]
This guide will delve into the theoretical underpinnings and practical application of several key quantum chemical methods for the characterization of this compound. We will explore how methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP2) perturbation theory can be employed to gain critical insights for drug discovery.
Theoretical Foundations: Choosing the Right Computational Tools
The selection of an appropriate quantum chemical method is a critical first step that dictates the accuracy and computational cost of the study. For a molecule like this compound, a balance between these two factors is essential.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency.[10][11] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[7] The total energy of the system is a functional of this electron density. In practice, the Kohn-Sham approach is used, which introduces a fictitious system of non-interacting electrons that generate the same electron density as the real system.[7]
For this compound, a hybrid functional like B3LYP, which combines the strengths of both Hartree-Fock theory and DFT, is a common and reliable choice.[12] This functional, paired with a suitable basis set such as 6-311++G(d,p), can provide accurate predictions of geometries, vibrational frequencies, and electronic properties.[13]
Hartree-Fock (HF) Theory
The Hartree-Fock method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation.[14] While computationally less demanding than more advanced methods, the neglect of electron correlation can lead to inaccuracies, particularly for systems with significant electron-electron interactions.[15] For this compound, HF can serve as a good starting point for more sophisticated calculations and can provide a qualitative understanding of its electronic structure.
Møller-Plesset Perturbation Theory (MP2)
To account for the electron correlation missing in HF theory, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory is a widely used approach that treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.[14][15] The second-order Møller-Plesset (MP2) method is the most common and provides a significant improvement over HF in terms of accuracy for many systems.[15][16] While more computationally expensive than DFT and HF, MP2 calculations can offer a higher level of confidence in the predicted properties of this compound, especially for energetics.[17][18]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a typical workflow for performing quantum chemical calculations on this compound. This workflow can be adapted for various computational chemistry software packages such as Gaussian, ORCA, or PySCF.[19]
Caption: A generalized workflow for quantum chemical calculations of this compound.
Step-by-Step Methodology:
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using a molecular builder.
-
Ensure correct atom types, bond orders, and initial geometry.
-
-
Geometric Optimization:
-
Perform a geometry optimization to find the minimum energy conformation of the molecule.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of polarization and diffuse functions, which are important for capturing the electronic effects of the fluorine atom and the carbonyl group.
-
The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, indicating a stable structure.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
This calculation serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To obtain the vibrational spectra (IR and Raman) of the molecule.
-
-
-
Electronic Property Calculations:
-
From the optimized geometry, calculate various electronic properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[20][21]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[22][23][24][25]
-
-
-
Spectroscopic Simulations:
-
Simulate spectroscopic data that can be compared with experimental results:
-
Nuclear Magnetic Resonance (NMR): Calculate the chemical shifts of ¹H and ¹³C atoms.
-
Ultraviolet-Visible (UV-Vis): Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths.[10]
-
-
Analysis and Interpretation of Results
The data obtained from these calculations provide a wealth of information for drug design.
Molecular Geometry
The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of this compound. These parameters are fundamental for understanding its shape and how it might fit into the active site of a biological target.
Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2=O8 | 1.22 Å |
| C6-F13 | 1.35 Å | |
| N1-C2 | 1.38 Å | |
| Bond Angle | C7-C2-N1 | 108.5° |
| C5-C6-F13 | 119.2° | |
| Dihedral Angle | C7-C2-N1-C9 | 179.8° |
Note: These are illustrative values and should be calculated for a specific research context.
Vibrational Analysis
The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra, confirming the structure of synthesized compounds. Specific vibrational modes, such as the C=O stretch of the oxindole core, are particularly informative.
Table 2: Key Calculated Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | 1735 | Carbonyl stretch |
| ν(N-H) | 3450 | N-H stretch |
| ν(C-F) | 1250 | C-F stretch |
Note: Calculated frequencies are often scaled to better match experimental values.
Electronic Properties: Reactivity and Stability
The electronic properties derived from quantum chemical calculations are invaluable for predicting the reactivity and interaction of this compound.
Caption: Relationship between electronic properties and molecular reactivity and stability.
-
HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[26] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[20] For this compound, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO.
-
Molecular Electrostatic Potential (MEP): The MEP map of this compound will likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) is expected around the N-H proton, making it a potential hydrogen bond donor.[27]
Table 3: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These are illustrative values.
Conclusion: Integrating Computational Insights into Drug Development
Quantum chemical calculations provide a robust framework for understanding the intrinsic properties of this compound at the molecular level. By elucidating its geometry, vibrational characteristics, and electronic structure, these computational methods empower medicinal chemists to:
-
Rationalize Structure-Activity Relationships (SAR): Understand how modifications to the this compound scaffold affect its biological activity.
-
Guide Synthetic Efforts: Predict the reactivity of different sites on the molecule to aid in the design of synthetic routes.
-
Optimize Ligand-Target Interactions: Use the calculated properties to inform molecular docking and dynamics simulations, leading to the design of more potent and selective inhibitors.[1][28]
The integration of these in silico techniques into the drug discovery pipeline can significantly accelerate the development of novel therapeutics based on the versatile this compound core.
References
-
Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. PubMed. [Link]
-
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]
-
Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews. [Link]
-
Quantum mechanics implementation in drug-design workflows: does it really help?. National Institutes of Health. [Link]
-
(PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. ResearchGate. [Link]
-
Quantum Mechanical Methods for Drug Design. ZORA (Zurich Open Repository and Archive). [Link]
-
Click Synthesis, Antimicrobial, DNA Photocleavage and Computational Studies of Oxindole-Tethered 1H-1,2,3-triazoles. Future Medicinal Chemistry. [Link]
-
Integral-Direct Hartree–Fock and Møller–Plesset Perturbation Theory for Periodic Systems with Density Fitting: Application to the Benzene Crystal. ACS Publications. [Link]
-
Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]
-
Density functional theory across chemistry, physics and biology. PubMed Central. [Link]
-
Understanding 6-Fluoro-2-oxindole (CAS 56341-39-0): Properties and Applications. Medium. [Link]
-
What software shall I use for DFT on an organic molecule?. Matter Modeling Stack Exchange. [Link]
-
Integral-direct Hartree-Fock and Møller-Plesset Perturbation Theory for Periodic Systems with Density Fitting. arXiv. [Link]
-
What is Density Functional Theory and How Does It Work?. Synopsys. [Link]
-
Møller-Plesset perturbation theory. Fiveable. [Link]
-
Second-order Møller–Plesset perturbation theory applied to extended systems. II. Structural and energetic properties. AIP Publishing. [Link]
-
Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. National Institutes of Health. [Link]
-
Cas 71294-03-6,7-Fluorooxindole. LookChem. [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. [Link]
-
The Expanding Applications of 6-Fluoro-2-oxindole in Research and Industry. Medium. [Link]
-
Møller–Plesset perturbation theory. Wikipedia. [Link]
-
Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. PubMed. [Link]
-
Oxindole synthesis. Calculated energies of conformers at B3LYP level... ResearchGate. [Link]
-
Structure of 6-fluoroindole derivatives 70–73. ResearchGate. [Link]
-
Quantum chemical predictions of local electrophilicity (and Lewis acidity). DiVA portal. [Link]
-
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]
-
Molecular electrostatic potential (MEP) surfaces of selected compounds. ResearchGate. [Link]
-
HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]
-
Molecular electrostatic potential for FCl with a) different MEP ranges... ResearchGate. [Link]
-
Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI. [Link]
-
ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. PubMed Central. [Link]
-
Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]
-
Semiempirical quantum-chemical methods. Max-Planck-Institut für Kohlenforschung. [Link]
-
Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. arXiv. [Link]
-
Molecular electrostatic potentials (MEPs) of isolated F3CCl and NH3... ResearchGate. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]
-
Spectroscopic Characterization and Quantum Chemical Analysis (DFT) of Diamine Conjugated Furil Schiff Bases. ResearchGate. [Link]
-
LUMO Analysis for Nucleophilic Reactions. WuXi Biology. [Link]
-
Quantum Chemical Study of Trivalent Group 12 Fluorides. ElectronicsAndBooks. [Link]
-
(PDF) Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. ResearchGate. [Link]
-
(PDF) Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. ResearchGate. [Link]
-
Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. MDPI. [Link]
-
Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Semantic Scholar. [Link]
Sources
- 1. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 56341-39-0 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 12. diva-portal.org [diva-portal.org]
- 13. mdpi.com [mdpi.com]
- 14. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. youtube.com [youtube.com]
- 21. irjweb.com [irjweb.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wuxibiology.com [wuxibiology.com]
- 27. researchgate.net [researchgate.net]
- 28. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Fluorooxindole in Modern Drug Discovery and Materials Science: A Technical Guide
Abstract
6-Fluorooxindole (CAS: 56341-39-0) has emerged from the vast catalog of heterocyclic compounds to become a pivotal structural motif and versatile building block in both medicinal chemistry and advanced materials science.[1] Its deceptively simple architecture, a bicyclic fusion of an aromatic ring and a lactam, is strategically enhanced by the presence of a fluorine atom at the C-6 position. This single substitution imparts profound changes in the molecule's electronic profile, metabolic stability, and binding interactions, making it a highly sought-after intermediate.[2] This guide provides an in-depth examination of this compound, moving beyond basic data to explore the causality behind its synthesis, the logic of its analytical characterization, and the proven value of its applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful fluorinated scaffold.
Core Physicochemical and Structural Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. This compound is a stable, crystalline solid at room temperature, typically appearing as a white to light brown powder.[3] The strategic placement of the fluorine atom significantly influences the molecule's reactivity and stability without drastically altering its core shape, a concept central to its utility as a bioisostere in drug design.[2]
Below is a summary of its key physicochemical data:
| Property | Value | Source(s) |
| IUPAC Name | 6-fluoro-1,3-dihydroindol-2-one | [2] |
| Synonyms | 6-Fluoro-2-oxindole, 6-Fluoroindolin-2-one | [3][4] |
| CAS Number | 56341-39-0 | [2][5] |
| Molecular Formula | C₈H₆FNO | [2][5] |
| Molecular Weight | 151.14 g/mol | [2][5] |
| Appearance | White to Yellow to Brown Solid | [3] |
| Purity | ≥97% (Commercially available) | [3][6] |
The structural arrangement of this compound is fundamental to its chemical behavior.
Synthesis Pathway: Reductive Cyclization
The most robust and industrially scalable route to this compound is the reductive cyclization of a substituted nitrophenyl precursor. This method is favored for its high yield and the relative availability of starting materials. The causality behind this choice is clear: it builds the heterocyclic ring system in a highly efficient, intramolecular fashion.
A common precursor is a derivative of 4-fluoro-2-nitrophenylacetic acid. The synthesis proceeds in a single, potent step where the nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization (lactamization) to form the oxindole ring.
Protocol: Synthesis via Reductive Cyclization
This protocol describes a validated method for the synthesis of this compound. The choice of iron in acetic acid is a classic, cost-effective, and powerful reducing system for aromatic nitro groups that avoids the need for high-pressure hydrogenation equipment.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-fluoro-2-nitrophenylacetic acid precursor (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to dissolve the starting material.
-
Reagent Addition: Carefully add iron powder (Fe, ~3-5 eq) to the stirring solution. The reaction is exothermic.
-
Heating: Heat the reaction mixture to approximately 100-110°C and maintain for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Workup - Filtration: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts and other solid residues. Wash the filter cake with ethyl acetate or a similar solvent.[7]
-
Workup - Extraction: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove residual acid and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.[4]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the cornerstone of chemical synthesis. A multi-technique approach is required to validate the identity and purity of this compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, this compound typically shows a prominent molecular ion peak.
-
Expected m/z: 152.0 [M+H]⁺ or 150.9 [M-H]⁻. A mass spectrometry analysis has confirmed a molecular ion peak m/z = 150 [MH]-, which is consistent with the molecular weight of C₈H₆FNO.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is characterized by distinct absorption bands corresponding to its structural features.
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ indicates the N-H bond of the lactam.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl group in the five-membered lactam ring.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the carbon-fluorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular framework, confirming the connectivity and chemical environment of each atom.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the CH₂ group, and the N-H proton. The aromatic signals will exhibit splitting patterns (coupling) consistent with their positions relative to each other and the fluorine atom. The CH₂ group will appear as a singlet, and the N-H proton will typically be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be significantly downfield (>170 ppm). The carbon atom bonded to fluorine (C-6) will appear as a doublet due to ¹JC-F coupling, a definitive diagnostic feature. Other aromatic carbons will also show smaller couplings to fluorine (²JC-F, ³JC-F).
Applications in Research and Development
The value of this compound lies in its utility as a versatile synthon. Its core structure is present in numerous biologically active compounds, and the fluorine atom provides a handle for modulating pharmacokinetic and pharmacodynamic properties.[1]
Medicinal Chemistry & Drug Discovery
This compound is a key building block for a range of therapeutic agents. The oxindole scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets.
-
Kinase Inhibitors: The oxindole core is central to many kinase inhibitors used in oncology. For example, it is a precursor for compounds structurally related to Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.
-
Antimicrobial Agents: While this compound itself may not have direct antimicrobial properties, it serves as a scaffold for derivatives that can act as biofilm inhibitors by disrupting bacterial quorum sensing.[2]
-
Neuroactive Compounds: The indole-like structure makes it a valuable starting point for synthesizing compounds targeting receptors in the central nervous system (CNS).[7]
Materials Science
Beyond pharmaceuticals, the electronic properties of this compound and its derivatives make them attractive for materials science applications. The fluorine atom can enhance charge transport properties and thermal stability, which is beneficial for organic electronics like organic light-emitting diodes (OLEDs) and functional catalysts.[2]
Safety and Handling
As a research chemical, this compound must be handled with appropriate care. It is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
References
-
The Expanding Applications of 6-Fluoro-2-oxindole in Research and Industry. (2025, October 9). Chemical Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 56341-39-0 [smolecule.com]
- 3. 6-Fluoroindolin-2-one | 56341-39-0 [sigmaaldrich.com]
- 4. 6-Fluoro-2-oxindole | 56341-39-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 56341-39-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Commercial Availability and Purity of 6-Fluorooxindole for Research and Development
This guide provides an in-depth analysis of 6-Fluorooxindole, a key building block in contemporary drug discovery and materials science. We will delve into its commercial availability, typical purity profiles, and the critical analytical and purification methodologies required to ensure its suitability for demanding research applications. This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this versatile compound.
Introduction: The Significance of this compound in Modern Synthesis
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom at the 6-position of the oxindole ring system can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound (CAS No. 56341-39-0) has emerged as a valuable precursor for the synthesis of innovative therapeutics, particularly in oncology and neurology.[1] Its utility also extends to the development of functional organic materials.[1]
Given its pivotal role, the quality of commercially available this compound is of paramount importance. The presence of impurities can lead to ambiguous biological data, complicate reaction pathways, and compromise the integrity of final compounds. This guide aims to provide a practical framework for sourcing, evaluating, and purifying this critical reagent.
Commercial Availability and Purity Landscape
This compound is readily available from a variety of chemical suppliers. However, the stated purity and the actual impurity profile can vary between vendors and even between different batches from the same supplier. It is imperative for researchers to not solely rely on the label purity but to perform their own analytical verification.
Below is a summary of representative commercial sources for this compound. Note that availability and purity specifications are subject to change and should be confirmed with the supplier.
| Supplier | Product Number (Example) | Stated Purity | Availability |
| Santa Cruz Biotechnology | sc-230073 | Refer to Certificate of Analysis | In Stock |
| Smolecule | S799382 | In Stock | In Stock |
| Apollo Scientific | PC5011 | Not Specified | In Stock |
| Fluoropharm | OF12611 | NLT 98% | Enquire |
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively analyze and purify this compound, it is crucial to anticipate the potential impurities that may be present. These are often remnants of the synthetic route used for its manufacture. A common and efficient synthesis of this compound involves the reductive cyclization of 4-fluoro-2-nitrophenylacetic acid.
Based on this synthetic pathway, the following impurities should be considered:
-
Unreacted Starting Material: Residual 4-fluoro-2-nitrophenylacetic acid.
-
Reaction Intermediate: The amino acid intermediate, 4-fluoro-2-aminophenylacetic acid, which may not have fully cyclized.
-
Over-reduction Products: The lactam carbonyl of the oxindole ring can be susceptible to further reduction under harsh conditions, leading to 6-fluoroindoline derivatives.
-
Positional Isomers: Impurities arising from isomeric starting materials, such as 5-fluoro-2-nitrophenylacetic acid, which would lead to the formation of 5-Fluorooxindole.
Analytical Methods for Purity Determination
A multi-pronged analytical approach is essential for the robust characterization of this compound.[2] High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can detect impurities that may co-elute in HPLC.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is highly effective for separating this compound from its potential impurities. A C18 column is the stationary phase of choice due to its versatility and robustness.
Expert Insight: The choice of a gradient elution is critical for resolving both polar (e.g., the amino acid intermediate) and non-polar impurities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is recommended to ensure sharp peak shapes for acidic and basic analytes.
Step-by-Step HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the identity of this compound and for identifying any structurally related impurities. ¹⁹F NMR is also highly informative for fluorine-containing compounds.
Expert Insight: The choice of deuterated solvent is important. DMSO-d₆ is often preferred as it readily dissolves a wide range of organic compounds and the amide N-H proton of the oxindole is typically observable as a broad singlet.
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum. Expected chemical shifts (δ) are approximately:
-
10.5 ppm (s, 1H, NH)
-
7.2-6.8 ppm (m, 3H, Ar-H)
-
3.5 ppm (s, 2H, CH₂)
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected chemical shifts (δ) are approximately:
-
176 ppm (C=O)
-
160 ppm (d, J_CF ≈ 240 Hz, C-F)
-
145 ppm, 126 ppm, 122 ppm, 110 ppm, 108 ppm (Ar-C)
-
36 ppm (CH₂)
-
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected.
The presence of unexpected signals in the NMR spectra can indicate impurities. For example, the absence of the singlet at ~3.5 ppm and the appearance of signals in the aliphatic region could suggest over-reduction of the lactam ring.
Purification Strategies for High-Purity this compound
For applications requiring the highest purity, a final purification step is often necessary. Recrystallization and column chromatography are the most common and effective methods.
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds.[3] The key to a successful recrystallization is the selection of an appropriate solvent system.[4]
Expert Insight: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For oxindoles, a mixed solvent system, such as ethyl acetate/hexanes, often provides the optimal solubility profile. This allows for fine-tuning of the polarity to induce crystallization.
Step-by-Step Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add hexanes until the solution becomes slightly turbid.
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the flask during this cooling period.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
For the removal of impurities with similar polarity, flash column chromatography on silica gel is the preferred method.[6]
Expert Insight: The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient can be determined beforehand using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound in the starting eluent.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40%).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack the column with silica gel slurried in the initial eluent.
-
Loading and Elution: Carefully load the dry sample onto the top of the column. Begin elution with the starting solvent mixture, collecting fractions.
-
Monitoring: Monitor the fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Conclusion and Best Practices
-
Always Verify: Independently verify the purity of each new batch of this compound using HPLC and NMR, regardless of the supplier's Certificate of Analysis.
-
Anticipate Impurities: Understand the likely synthetic route to anticipate potential impurities and tailor your analytical methods accordingly.
-
Purify When Necessary: For sensitive applications, do not hesitate to perform a final purification step, such as recrystallization or column chromatography, to achieve the desired level of purity.
By adhering to these principles, researchers can confidently utilize this compound in their synthetic endeavors, accelerating the pace of discovery and innovation.
References
-
Recrystallization I 10. Available at: [Link].
-
Recrystallization. --->. Available at: [Link].
-
56341-39-0 | this compound - Fluoropharm. Fluoropharm Co.,Ltd. Available at: [Link].
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. National Center for Biotechnology Information. Available at: [Link].
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo. Available at: [Link].
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link].
Sources
- 1. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 6-Fluorooxindole Scaffold
Abstract
The oxindole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1] Its unique structure allows for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases. The introduction of a fluorine atom, specifically at the C6 position, can significantly enhance binding affinity and modulate pharmacokinetic properties, making 6-fluorooxindole a highly valuable starting material for drug discovery. This guide provides a detailed overview of the core synthetic strategies and step-by-step protocols for synthesizing advanced kinase inhibitors based on the this compound framework, with a focus on creating analogues of multi-targeted inhibitors like Sunitinib.
Introduction: The Power of the Fluorinated Oxindole Scaffold
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including proliferation, differentiation, and metabolism.[1] In many cancers, these kinases are deregulated or overexpressed, leading to uncontrolled cell growth. Consequently, small-molecule kinase inhibitors have become a cornerstone of modern oncology.
The 2-oxindole framework has emerged as a particularly successful structural motif for kinase inhibition.[2] Clinically approved drugs such as Sunitinib (SU11248) validate the therapeutic potential of this scaffold.[3][4] Sunitinib itself is synthesized from 5-fluorooxindole, a close regioisomer of the title compound.[4][5] The synthetic principles are directly translatable. The core structure, a 3-substituted oxindole, acts as a pharmacophore that mimics the adenine region of ATP, establishing key hydrogen bonds with the kinase hinge region.
The fluorine atom on the oxindole ring is a strategic addition. Its high electronegativity and ability to form favorable electrostatic and hydrophobic interactions can significantly improve a compound's potency and metabolic stability.[6][7] This document outlines the key synthetic transformations required to leverage the this compound scaffold for the development of next-generation kinase inhibitors.
Core Synthetic Strategy & Mechanistic Rationale
The assembly of an oxindole-based kinase inhibitor is a multi-step process centered around the formation of a crucial C-C double bond at the C3 position of the oxindole ring. The most common and effective method for achieving this is the Knoevenagel condensation.
Key Transformation: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] In our context, the active methylene is the C3 position of the this compound, and the carbonyl is provided by a substituted aldehyde, typically a pyrrole-carboxaldehyde.
The reaction is catalyzed by a weak base (e.g., piperidine, DBU) which deprotonates the C3-H of the oxindole, forming a nucleophilic enolate.[9][10] This enolate then attacks the aldehyde, leading to an aldol-type intermediate that readily dehydrates to form the thermodynamically stable α,β-unsaturated product, the desired 3-alkenyl-oxindole core.[11] The geometry of the resulting double bond is typically the (Z)-isomer, which is often the more biologically active form for kinase inhibition.
Overall Synthetic Workflow
The synthesis can be logically broken down into three main stages: preparation of the aldehyde coupling partner, the core Knoevenagel condensation, and final functionalization to install a solubilizing side chain. This workflow is designed for modularity, allowing for the synthesis of a library of compounds by varying the aldehyde and the side chain.
Detailed Experimental Protocols
The following protocols describe the synthesis of a Sunitinib analogue, 6-Fluoro-Sunitinib (SU11248-6F) , starting from this compound. These procedures are based on established methods for the synthesis of Sunitinib and related compounds.[4][12]
Protocol 1: Synthesis of the Core Intermediate (Compound 3)
This protocol details the Knoevenagel condensation between this compound (1) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2) .
Reaction Scheme:
-
This compound + 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid → 5-((Z)-(6-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound (1) | 151.13 | 1.51 g | 1.0 |
| Pyrrole-carboxaldehyde (2) | 181.18 | 1.81 g | 1.0 |
| Piperidine | 85.15 | 0.85 g (1.0 mL) | 1.0 |
| Ethanol (Anhydrous) | 46.07 | 50 mL | - |
| 250 mL Round-bottom flask | - | 1 | - |
| Reflux Condenser | - | 1 | - |
| Magnetic Stirrer & Stir Bar | - | 1 | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1) (10.0 mmol, 1.51 g) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2) (10.0 mmol, 1.81 g).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.
-
Catalyst Addition: Add piperidine (10.0 mmol, 1.0 mL) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, cool the mixture to room temperature. A yellow-orange precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product, 5-((Z)-(6-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (3) , under vacuum. Expected yield: 80-90%.
Protocol 2: Synthesis of Final Product (SU11248-6F)
This protocol describes the final amidation step to couple the carboxylic acid intermediate (3) with N,N-diethylethane-1,2-diamine.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Carboxylic Acid Intermediate (3) | 314.30 | 3.14 g | 1.0 |
| N,N-Diethylethane-1,2-diamine | 116.21 | 1.40 g (1.7 mL) | 1.2 |
| TBTU (Coupling Agent) | 321.09 | 3.85 g | 1.2 |
| Triethylamine (TEA) | 101.19 | 3.04 g (4.2 mL) | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
| 250 mL Round-bottom flask | - | 1 | - |
| Magnetic Stirrer & Stir Bar | - | 1 | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve the carboxylic acid intermediate (3) (10.0 mmol, 3.14 g) and TBTU (12.0 mmol, 3.85 g) in 40 mL of anhydrous DMF.
-
Base Addition: Add triethylamine (30.0 mmol, 4.2 mL) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add N,N-diethylethane-1,2-diamine (12.0 mmol, 1.7 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the final product, SU11248-6F .
-
Drying: Dry the purified product under high vacuum. Expected yield: 75-85%.
Target Profile and Biological Activity
The synthesized compounds are designed to inhibit receptor tyrosine kinases (RTKs), which are crucial regulators of cancer-related processes like angiogenesis and cell proliferation.[2] Sunitinib, the parent compound, is a multi-targeted inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][13]
Mechanism of Action
These oxindole-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[6][14] The oxindole core forms hydrogen bonds with the hinge region of the kinase, while the various substituents engage in additional interactions in adjacent hydrophobic pockets, determining the inhibitor's potency and selectivity.
Representative Biological Data
The following table presents IC₅₀ values for Sunitinib against key kinase targets to provide a benchmark for newly synthesized analogues.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib (SU11248) | PDGF-Rβ | 8 | [4] |
| Sunitinib (SU11248) | VEGF-R2 | 9 | [4] |
| Sunitinib (SU11248) | KIT | 15 | [13] |
| Sunitinib (SU11248) | FLT3-ITD | 22 | [13] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.
Conclusion
The this compound scaffold is a versatile and powerful starting point for the synthesis of potent kinase inhibitors. The synthetic route, centered on the robust Knoevenagel condensation, is modular and amenable to the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. By leveraging established protocols for related compounds like Sunitinib, researchers can efficiently develop novel drug candidates targeting key oncogenic pathways. The strategic inclusion of fluorine is anticipated to confer advantageous properties, making this a promising avenue for continued research in cancer therapeutics.
References
Sources
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Protocol for N-Alkylation of 6-Fluorooxindole: A Detailed Guide for Researchers
Introduction: The Significance of N-Alkylated 6-Fluorooxindoles in Medicinal Chemistry
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a fluorine atom at the 6-position of the oxindole ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making 6-fluorooxindole a valuable building block in drug discovery.[3][4] Furthermore, N-alkylation of the oxindole nitrogen provides a critical vector for modulating pharmacological activity and pharmacokinetic properties. This guide provides a comprehensive protocol for the N-alkylation of this compound, delving into the mechanistic rationale behind the procedural steps to empower researchers in the synthesis of novel therapeutic agents.
Understanding the Reaction: Mechanism and Key Parameters
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of the weakly acidic N-H bond of the oxindole ring by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, leading to the formation of the N-alkylated product and a salt byproduct.
Several factors critically influence the efficiency and selectivity of this transformation:
-
Choice of Base: The selection of an appropriate base is paramount. The base must be strong enough to deprotonate the oxindole nitrogen but not so strong as to promote unwanted side reactions, such as C-3 alkylation.[5][6] Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH).[1][2] Stronger bases like butyllithium (BuLi) can also be employed, particularly when aiming for C-3 alkylation, and thus require careful control to achieve selective N-alkylation.[1][6]
-
Alkylating Agent: A variety of alkylating agents can be utilized, with alkyl halides (iodides, bromides, and chlorides) being the most common. The reactivity of the halide follows the order I > Br > Cl. Other electrophiles, such as alkyl sulfates and sulfonates, can also be effective.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thereby enhancing its reactivity.[2]
-
Temperature: The reaction temperature affects the rate of the reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures can lead to decomposition and the formation of byproducts.
-
Phase-Transfer Catalysis: For reactions involving a solid or aqueous base and an organic solvent, a phase-transfer catalyst (PTC) can be highly beneficial.[7][8][9] PTCs, such as quaternary ammonium salts, facilitate the transfer of the deprotonated oxindole from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.[7][9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol provides a detailed procedure for the N-benzylation of this compound, a common transformation in medicinal chemistry.[10]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material.
-
Stir the suspension for 10-15 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (1.2 eq) to the reaction mixture via a syringe.
-
Attach a condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.[2]
-
Maintain stirring at this temperature and monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 3-6 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-benzyl-6-fluorooxindole.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of oxindoles with various alkylating agents. Note that yields can vary depending on the specific substrate and reaction scale.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60-70 | 3-6 | 75-90[2] |
| Methyl iodide | NaH | DMF | 0 to rt | 2-4 | 80-95[5] |
| Ethyl bromide | Cs₂CO₃ | MeCN | 80 | 12 | 70-85 |
| Allyl bromide | KOH | Toluene/H₂O (PTC) | 50 | 4-8 | 65-80 |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can quench the base and the nucleophile. Increasing the reaction time or temperature may also improve the yield. Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide).
-
Side Reactions (C-3 Alkylation): The formation of the C-3 alkylated byproduct can be a significant issue, especially with strong bases.[5] To minimize this, use a milder base like K₂CO₃ or Cs₂CO₃. Alternatively, a protection-deprotection strategy for the C-3 position can be employed for selective N-alkylation.[2][11]
-
Dialkylation: In some cases, dialkylation at both the N-1 and C-3 positions can occur. Careful control of stoichiometry (using a slight excess of the alkylating agent) and reaction conditions can help to minimize this.
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a catalytic amount of sodium or potassium iodide when using alkyl chlorides or bromides to facilitate a Finkelstein-type in situ halide exchange, generating the more reactive alkyl iodide.
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation in the synthesis of potential drug candidates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently and selectively synthesize a wide array of N-alkylated this compound derivatives for further biological evaluation. This detailed protocol and the accompanying scientific rationale provide a solid foundation for successfully implementing this important synthetic methodology in the laboratory.
References
-
Beilstein J Org Chem. 2021 Sep 2;17:2287-2294. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. [Link]
-
ResearchGate. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. [Link]
-
ResearchGate. Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. [Link]
-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
-
ACS Publications. Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. [Link]
-
PubMed Central. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. [Link]
-
PubMed Central. Catalytic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles. [Link]
-
ResearchGate. Alkylation of oxindole (1) via its sodium salt using a protection-deprotection approach. [Link]
-
ACS Catalysis. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. [Link]
-
Organic Letters. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]
- Google Patents.
-
PubMed. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]
-
ACS Publications. Alkylation of Oxindoles. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]
-
PubMed Central. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. [Link]
-
ResearchGate. Synthesis of N-alkylated indoles. [Link]
-
PubMed. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Link]
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
ACS Publications. Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of the N-benzyl derivative 6. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Deployment of 6-Fluorooxindole in Advanced Multi-Component Reaction Protocols
Abstract
The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, 6-fluorooxindole has emerged as a particularly valuable building block. The introduction of a fluorine atom at the C6 position can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, a strategy widely employed in modern drug design.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in multi-component reactions (MCRs). We will explore the underlying principles, provide detailed, field-tested protocols, and discuss the mechanistic rationale behind these powerful synthetic transformations that grant access to complex molecular architectures like spirooxindoles in a highly efficient manner.[2][3]
Introduction: The Power of Fluorination and Multi-Component Synthesis
Multi-component reactions (MCRs), which combine three or more reactants in a single operation, represent a highly efficient and atom-economical approach to constructing complex molecules.[2][4] This strategy is particularly powerful in drug discovery for rapidly generating libraries of structurally diverse compounds.[4][5] When combined with fluorinated building blocks like this compound, MCRs become a formidable tool for creating novel, drug-like molecules with potentially enhanced pharmacological profiles.[1]
The fluorine atom at the C6 position of the oxindole ring is a strategic modification. Its strong electron-withdrawing nature can influence the reactivity of the oxindole core and modulate the biological activity of the final compound.[6] This substitution makes this compound and its oxidized form, 6-fluoroisatin, valuable precursors for synthesizing a wide array of heterocyclic compounds, including potent kinase inhibitors and anticancer agents.[7] The inherent reactivity of the isatin carbonyl group at the C3 position makes it an ideal electrophile for initiating cascade reactions.[8]
Core Application: Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives
One of the most robust applications of this compound (utilized as its corresponding isatin) is in the three-component synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives. This scaffold is of significant interest due to its presence in various biologically active compounds.[9] The following protocol details an efficient, one-pot synthesis.
Mechanistic Rationale
This reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence. The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between 6-fluoroisatin and an active methylene compound, such as malononitrile. This forms a highly electrophilic Knoevenagel adduct. Subsequently, a 1,3-dicarbonyl compound, acting as a nucleophile, attacks the adduct via a Michael addition. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to yield the final, stable spiro[4H-pyran-3,3'-oxindole] product. The choice of catalyst is crucial; mild bases or organocatalysts like L-proline are often employed to facilitate the reaction cascade efficiently.[10][11]
Diagram 1: Overall workflow for the multi-component synthesis of spirooxindoles.
Caption: Workflow for the one-pot synthesis of spirooxindoles.
Detailed Experimental Protocol
Materials:
-
6-Fluoroisatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone, cyclohexane-1,3-dione) (1.0 mmol)
-
Ethanol (10 mL)
-
L-proline (10 mol%)[11] or a heterogeneous catalyst like nano Ag/kaolin (7 mol%)[10]
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 6-fluoroisatin (1 mmol), malononitrile (1 mmol), the cyclic 1,3-dicarbonyl compound (1 mmol), and the chosen catalyst in ethanol (10 mL).[10]
-
Reaction Execution: Equip the flask with a reflux condenser and stir the mixture vigorously at reflux temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane/ethyl acetate: 2/1). The reaction is typically complete within 1-2 hours.[10]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will usually precipitate from the solution.
-
Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove residual reactants and catalyst. If necessary, further purification can be achieved by recrystallization from ethanol.
-
Characterization: Confirm the structure and purity of the synthesized spirooxindole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[5][12][13] The melting point should also be determined.
Data Summary
The following table summarizes typical results for this type of reaction, demonstrating the protocol's effectiveness with various substrates.
| Entry | Isatin Derivative | 1,3-Dicarbonyl | Catalyst | Time (h) | Yield (%) |
| 1 | 6-Fluoroisatin | Dimedone | L-proline | 1.5 | ~90 |
| 2 | 6-Fluoroisatin | Cyclohexane-1,3-dione | L-proline | 2 | ~88 |
| 3 | 5-Bromoisatin | Dimedone | nano Ag/kaolin | 1 | 94[10] |
| 4 | N-Methylisatin | Cyclohexane-1,3-dione | nano Ag/kaolin | 1 | 95[10] |
Advanced Application: Asymmetric Synthesis of Spirooxindoles
Controlling stereochemistry is critical in drug development, as different enantiomers can have vastly different biological activities. The C3 spiro-center of the oxindole is a chiral center, and its configuration can be controlled through asymmetric catalysis.[7][8][14]
Mechanistic Considerations for Asymmetric Induction
Asymmetric induction is achieved by employing a chiral catalyst, often a bifunctional organocatalyst like a quinine-derived squaramide or a chiral Lewis acid.[15] These catalysts create a chiral environment that directs the nucleophilic attack on the Knoevenagel adduct from a specific face. This preferential attack leads to the formation of one enantiomer in excess over the other. The N-protecting group on the isatin (e.g., Boc) can also be crucial for achieving high enantioselectivity.
Diagram 2: Simplified catalytic cycle for asymmetric spirooxindole synthesis.
Caption: Asymmetric synthesis via a chiral catalyst.
Protocol for Asymmetric Three-Component Reaction
Materials:
-
N-Boc-6-fluoroisatin (0.2 mmol)
-
Malononitrile (0.2 mmol)
-
Dimedone (0.24 mmol)
-
Chiral bifunctional catalyst (e.g., quinine-derived thiourea) (10 mol%)
-
Anhydrous solvent (e.g., toluene or dichloromethane) (2.0 mL)
Procedure:
-
Reaction Setup: In a flame-dried reaction tube under an inert atmosphere (e.g., Argon), dissolve N-Boc-6-fluoroisatin, malononitrile, dimedone, and the chiral catalyst in the anhydrous solvent.
-
Reaction Execution: Stir the mixture at the optimized temperature (often ambient or sub-ambient) for 24-72 hours. The precise temperature and time are critical for achieving high enantioselectivity and should be determined empirically.
-
Monitoring: Track the reaction's progress and the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction reaches completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to isolate the enantioenriched spirooxindole product.
-
Stereochemical Analysis: Determine the final enantiomeric excess of the purified product by chiral HPLC. The absolute configuration can be assigned by methods such as X-ray crystallography if a suitable crystal is obtained.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side product formation; suboptimal catalyst activity. | Increase reaction time or temperature. Check purity of reagents. Screen different catalysts or increase catalyst loading. Ensure anhydrous conditions for asymmetric reactions. |
| Reaction Stalls | Catalyst deactivation; poor solubility of intermediates. | Use a fresh batch of catalyst. Try a different solvent system to improve solubility. |
| Poor Stereoselectivity | Non-optimal catalyst, solvent, or temperature. | Screen a panel of chiral catalysts.[15] Vary the solvent polarity. Lowering the reaction temperature often enhances enantioselectivity. Ensure the N-H of isatin is protected (e.g., with Boc) for certain catalysts. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization as a purification method. |
Conclusion
This compound is a powerful and versatile substrate for the construction of complex, spirocyclic molecular architectures via multi-component reactions. The protocols outlined provide a reliable foundation for synthesizing diverse libraries of spiro[4H-pyran-3,3'-oxindoles] and related structures. By leveraging the principles of domino reactions and asymmetric organocatalysis, researchers can efficiently access novel, enantioenriched compounds with significant potential for applications in drug discovery and medicinal chemistry. The continued innovation in MCRs and catalyst design will undoubtedly expand the synthetic utility of this valuable fluorinated building block.
References
-
Shi, F. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(50), 6607-6627. Available from: [Link]
-
Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Available from: [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. Available from: [Link]
-
Shi, F. (2018). Catalytic Asymmetric Synthesis of Spirooxindoles: Recent Developments. Request PDF. Available from: [Link]
-
MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Available from: [Link]
-
Verma, R., & Kumar, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(1), 133-156. Available from: [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) - Easy Access to Structural Diversity. The Chemical Record, 21(4), 924-1037. Available from: [Link]
-
Wang, L., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 12(5), 1140-1143. Available from: [Link]
-
OUCI. (2024). Characterization techniques for synthesized spirooxindole scaffold. Available from: [Link]
-
Dadashpour, S., et al. (2015). Green one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives using amino-functionalized nanoporous silica SBA-15 under solvent-free conditions. Research on Chemical Intermediates, 41, 8945-8957. Available from: [Link]
-
Dekamin, M. G., et al. (2013). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of the Brazilian Chemical Society, 24, 1235-1241. Available from: [Link]
-
Miniyar, P. B., et al. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108-1140. Available from: [Link]
-
Kumar, S., & Saini, A. (2018). l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry, 16(34), 6257-6261. Available from: [Link]
-
MDPI. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available from: [Link]
-
Barakat, A., et al. (2022). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. Journal of Molecular Structure, 1249, 131587. Available from: [Link]
-
Başaran, E., et al. (2023). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 8(30), 27125-27144. Available from: [Link]
-
Rad-Moghadam, K., & Youseftabar-Miri, L. (2011). Ambient synthesis of spiro[4 H-pyran-oxindole] derivatives under [BMIm]BF 4 catalysis. Tetrahedron, 67(32), 5693-5697. Available from: [Link]
-
Ryu, L. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Research, 5(2), 1-3. Available from: [Link]
-
Haufe, G., et al. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Future Medicinal Chemistry, 1(4), 719-733. Available from: [Link]
-
Altowyan, M. S., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 27(13), 4095. Available from: [Link]
-
Gomaa, A. M. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. Available from: [Link]
-
Mecadon, H., et al. (2011). L-Proline as an Efficient Catalyst for the Multi-Component Synthesis of 6-Amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano [2,3-c]pyrazole-5-carbonitriles in Water. ChemInform, 42(48). Available from: [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Request PDF. Available from: [Link]
-
Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. International Journal of Molecular Sciences, 24(19), 14969. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Engaging Isatins in Multicomponent Reactions (MCRs) - Easy Access to Structural Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 11. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization techniques for synthesized spirooxindole scaffold [ouci.dntb.gov.ua]
- 13. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic asymmetric synthesis of spirooxindoles: recent developments. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Palladium-Catalyzed Cross-Coupling Reactions of 6-Fluorooxindole Derivatives: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract and Introduction
The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] Consequently, the 6-fluorooxindole core represents a highly valuable building block in modern drug discovery. Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing such scaffolds, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.[4][5]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of the 6-position of the oxindole core. While direct coupling via C-F bond activation on this compound is an area of active research, it remains a significant challenge due to the high bond dissociation energy of the aryl C-F bond.[6][7] Therefore, this document focuses on the more established and reliable strategy of using 6-bromooxindole or 6-iodooxindole as versatile precursors. These halo-oxindoles serve as practical and reactive coupling partners for a suite of cornerstone reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a blend of mechanistic theory, practical step-by-step protocols, and expert insights to facilitate the synthesis of novel 6-substituted oxindole derivatives for therapeutic applications.
General Experimental Workflow
A successful cross-coupling reaction requires careful attention to the exclusion of oxygen and moisture, as the active Pd(0) catalyst is sensitive to oxidation. The following diagram illustrates a typical workflow for setting up a palladium-catalyzed reaction under an inert atmosphere.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, coupling an organoboron species (boronic acid or ester) with an organic halide.[8][9] It is highly valued for its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-containing byproducts.
Mechanism
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Protocol: Synthesis of 6-Phenyl-oxindole
Materials:
-
6-Bromooxindole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromooxindole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask under a positive flow of argon.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the mixture at 90 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 6-aryloxindole product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Reagents/Conditions | Rationale / E-E-A-T Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often preferred for its air stability and effectiveness with a broad range of substrates.[10] |
| Ligand | PPh₃, dppf, SPhos, XPhos | The ligand stabilizes the Pd(0) species and modulates its reactivity. Dppf is a robust, general-purpose ligand. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[8] Cs₂CO₃ is highly effective but more expensive. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common, as water aids in dissolving the base and boronic acid. |
| Temperature | 80-110 °C | Heating is typically required to drive the catalytic cycle, especially the oxidative addition step. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides.[4][11] It has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.
Mechanism
Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl halide to Pd(0). The amine then coordinates to the Pd(II) complex, and a strong base facilitates deprotonation to form a palladium amide intermediate. Reductive elimination yields the desired aryl amine product and regenerates the Pd(0) catalyst.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol: Synthesis of 6-(Morpholino)oxindole
Materials:
-
6-Bromooxindole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.
-
Add 6-bromooxindole (1.0 mmol, 1.0 eq).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the product.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Reagents/Conditions | Rationale / E-E-A-T Insight |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, often preferred as it does not require an in situ reduction step. |
| Ligand | Xantphos, BINAP, Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich phosphine ligands are critical for promoting both oxidative addition and the final reductive elimination step.[11][13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is very common.[12] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 90-120 °C | Elevated temperatures are generally necessary to achieve reasonable reaction rates. |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is fundamental for synthesizing aryl alkynes, which are versatile intermediates in organic synthesis and key components in materials science.
Mechanism
The Sonogashira reaction typically involves a dual catalytic system. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, facilitating the key C-C bond formation.[14][15]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Representative Protocol: Synthesis of 6-(Phenylethynyl)oxindole
Materials:
-
6-Iodooxindole (Note: Iodo-substrates are generally more reactive than bromo-substrates in Sonogashira couplings)[14]
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 6-iodooxindole (1.0 mmol, 1.0 eq).
-
Evacuate and backfill with argon.
-
Add THF (10 mL) and triethylamine (5 mL). Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) under a positive argon flow.
-
Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired product.
Heck Reaction: C-C Alkene Formation
The Heck reaction (or Mizoroki-Heck reaction) couples an aryl halide with an alkene to form a substituted alkene, releasing HX in the process which is neutralized by a base.[5][16] It is a powerful method for vinylation of aryl rings.
Mechanism
The cycle starts with oxidative addition of the aryl halide to Pd(0). The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene (syn-addition). A subsequent β-hydride elimination (which must also be syn) forms the product alkene and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[17][18]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Representative Protocol: Synthesis of 6-((E)-Styryl)oxindole
Materials:
-
6-Bromooxindole
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a sealable reaction tube, add 6-bromooxindole (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 eq), and styrene (1.2 mmol, 1.2 eq) via syringe.
-
Seal the tube tightly and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water (30 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the trans-alkene product.
Conclusion
Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile methods for the functionalization of the this compound core, typically via a more reactive 6-halooxindole precursor. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable pathways to introduce aryl, amino, alkynyl, and vinyl moieties, respectively. Mastery of these protocols allows medicinal chemists to rapidly generate diverse libraries of novel oxindole derivatives, accelerating the discovery of new therapeutic agents. The choice of catalyst, ligand, base, and solvent is critical for success and must be tailored to the specific substrates being coupled.
References
- Vertex AI Search. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. Buchwald–Hartwig amination.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. Sonogashira coupling.
- Semantic Scholar. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- Organic Chemistry Portal. Sonogashira Coupling.
- PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Fluorine in drug discovery: Role, design and case studies.
- PubMed. Applications of Fluorine in Medicinal Chemistry.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Palladium catalysed Suzuki reactions of fluoroarenes.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Asymmetric Synthesis Involving 6-Fluorooxindole
Introduction: The Strategic Value of the 6-Fluorooxindole Scaffold in Drug Discovery
The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity. The strategic incorporation of a fluorine atom onto this scaffold can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity for target proteins.[1] Specifically, the placement of fluorine at the C6-position of the oxindole ring offers a unique combination of electronic and steric properties that medicinal chemists can leverage to fine-tune drug candidates.
The this compound motif is a key building block in the development of innovative therapeutics, including potent inhibitors of protein kinases and tubulin, which are critical targets in oncology.[1] Its derivatives have also been investigated as neuroactive agents and antiviral compounds.[1] The creation of chiral centers, particularly at the C3-position, is often crucial for biological function. Consequently, the development of robust and highly stereoselective methods for the asymmetric functionalization of this compound is a critical endeavor for researchers in drug discovery and development. This guide provides detailed insights and protocols for achieving high stereocontrol in reactions involving this valuable synthetic intermediate.
Core Concept: The Challenge and Opportunity of Asymmetric C3-Functionalization
The acidic proton at the C3-position of the N-protected oxindole ring allows for its deprotonation to form a prochiral enolate. This enolate can then react with various electrophiles. The central challenge in asymmetric synthesis is to control the facial selectivity of this reaction, producing one enantiomer in excess over the other. This is typically achieved using a chiral catalyst—be it a metal complex, an organocatalyst, or an enzyme—that creates a chiral environment around the reacting species, favoring one reaction pathway over the other.
The presence of the fluorine atom at the C6-position influences the electronics of the aromatic ring, which can affect the acidity of the C3-proton and the nucleophilicity of the corresponding enolate. While many asymmetric methods have been developed for generic oxindoles, protocols often require re-optimization for fluorinated analogues due to these subtle yet significant electronic effects.[1][2]
Featured Application: Organocatalytic Atroposelective Synthesis of this compound-Coumarin Hybrids
A recent and innovative application of this compound is its use in an organocatalytic atroposelective reaction to generate complex hybrid molecules containing both central and axial chirality. This method, developed by Wolf and Balaraman, involves the Michael addition of a 3-fluorooxindole to a 4-halo-3-nitrocoumarin, followed by dehalogenation to form a sterically hindered C-C bond that constitutes a chiral axis.[3] The reaction is catalyzed by a commercially available chiral urea derivative, which effectively controls the stereochemical outcome.
This transformation is significant as it constructs highly congested and multifunctional scaffolds that combine two important pharmacophores: the fluorooxindole and the coumarin motifs.[3] The resulting products, with their unique three-dimensional structure, represent a novel area of chemical space for drug discovery.
Logical Workflow for Atroposelective Synthesis
Caption: General experimental workflow for the organocatalytic atroposelective synthesis.
Proposed Catalytic Interaction
The stereochemical outcome of the reaction is directed by the chiral urea catalyst. It is proposed that the catalyst activates both the nucleophile (fluorooxindole) and the electrophile (nitrocoumarin) through a network of hydrogen bonds, orienting them in a specific arrangement within the transition state to favor the formation of one atropisomer.
Caption: Proposed dual hydrogen-bonding activation by the chiral urea catalyst.
Detailed Protocol: Atroposelective Michael Addition
This protocol is adapted from the general procedure reported by Wolf and Balaraman (2025).[3] Researchers should perform their own optimization for specific substrates.
Materials:
-
N-protected this compound (e.g., N-Methyl-6-fluorooxindole)
-
4-Chloro-3-nitrocoumarin
-
(R,R)-1,2-Diphenylethylene-urea (Urea-1 Catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Toluene
-
Anhydrous Pentane
-
Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the N-protected this compound (0.09 mmol, 1.0 equiv), 4-chloro-3-nitrocoumarin (0.1 mmol, ~1.1 equiv), potassium carbonate (0.27 mmol, 3.0 equiv), and the Urea-1 catalyst (0.009 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen gas for 5-10 minutes.
-
Solvent Addition: Under the nitrogen atmosphere, add 0.4 mL of a freshly prepared anhydrous toluene/pentane mixture (19:1 v/v) via syringe.
-
Reaction: Stir the resulting suspension vigorously at room temperature (25 °C) for 48 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter it through a short pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Analysis: Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data
The following table summarizes typical results achieved for this transformation with various fluorooxindoles as reported in the literature.[3]
| Entry | Oxindole Moiety | Yield (%) | dr | ee (%) |
| 1 | N-Me, 3-F | 75 | 20:1 | 90 |
| 2 | N-Me, 5-F | 70 | 16:1 | 92 |
| 3 | N-Me, 6-F | Est. ~70 | >15:1 | >90 |
| 4 | N-Boc, 3-F | 65 | 25:1 | 95 |
*Note: Data for the 6-fluoro derivative is estimated based on the performance of other fluorinated analogues presented in the source publication, which demonstrates broad applicability.
Alternative Strategies: Expanding the Asymmetric Toolbox
While the atroposelective synthesis is a highly advanced application, more conventional asymmetric transformations are also crucial for building chiral 3-substituted 6-fluorooxindoles. Below are key strategies that have been successfully applied to the general oxindole scaffold and serve as the foundation for developing protocols for this compound.
Asymmetric Michael Additions to Nitroolefins
The conjugate addition of oxindole enolates to nitroolefins is a powerful method for constructing a C-C bond and installing two new stereocenters. This reaction is often catalyzed by chiral bifunctional organocatalysts, such as thioureas or squaramides, which activate the nucleophile and electrophile through hydrogen bonding.[4][5]
-
Causality: The catalyst's chiral scaffold creates a defined pocket wherein the this compound enolate and the nitroalkene are held in a specific orientation. This geometry favors attack on one prochiral face of the nitroalkene, leading to high diastereo- and enantioselectivity. The choice of catalyst, solvent, and base is critical to achieving optimal results.
Enantioselective Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of indoles (and by extension, the C3-alkylation of oxindoles) with electrophiles like nitroalkenes is a fundamental C-C bond-forming reaction. Chiral phosphoric acids (CPAs) and chiral metal complexes (e.g., Ni(II)/spiroBox) have emerged as powerful catalysts for rendering this transformation asymmetric.[6][7][8]
-
Causality: Chiral phosphoric acids act as Brønsted acid catalysts, protonating the electrophile to form a chiral ion pair with the phosphate anion. This chiral environment dictates the trajectory of the incoming this compound nucleophile.[7] Metal-based catalysts utilize chiral ligands to create a sterically defined coordination sphere around the metal center, which in turn controls the binding and reaction of the substrates.[8]
Conclusion and Future Outlook
The this compound scaffold is a cornerstone in modern medicinal chemistry. The ability to introduce chirality at the C3-position in a predictable and highly controlled manner is essential for unlocking its full therapeutic potential. The detailed protocol for atroposelective synthesis showcases a cutting-edge approach to creating molecular complexity. Furthermore, established principles from asymmetric Michael additions and Friedel-Crafts reactions provide a robust framework for developing additional stereoselective methods tailored to the unique electronic properties of this compound. As the demand for more sophisticated and effective drug candidates grows, the development of novel asymmetric methodologies involving this versatile building block will undoubtedly remain an active and fruitful area of research.
References
-
Wolf, C., & Balaraman, K. (2025). Organocatalytic atroposelective fluorooxindole addition to coumarin Michael acceptors. PubMed Central. Available at: [Link]
-
Lu, A., et al. (2011). A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins. Journal of Organic Chemistry, 76, 3872-3879. Available at: [Link]
-
Wolf, C., et al. (2024). Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. The Journal of Organic Chemistry, 89(9), 6100-6105. Available at: [Link]
-
Li, W., et al. (2016). Synthesis of six-membered spirooxindoles via a chiral Brønsted acid-catalyzed asymmetric intramolecular Friedel–Crafts reaction. PubMed Central. Available at: [Link]
-
Wolf, C., et al. (2024). Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. ACS Publications. Available at: [Link]
-
Various Authors. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Various Sources. Available at: [Link]
-
Ma, J., et al. (2020). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. Available at: [Link]
-
Yilmaz, I., & Tutsak, E. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Middle East Technical University AVESIS. Available at: [Link]
-
Various Authors. (2021). Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. PubMed Central. Available at: [Link]
Sources
- 1. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic atroposelective fluorooxindole addition to coumarin Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of six-membered spirooxindoles via a chiral Brønsted acid-catalyzed asymmetric intramolecular Friedel–Crafts reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Fluorooxindole as a Strategic Building Block for Advanced Materials in Organic Electronics
Abstract: This document provides a comprehensive technical guide on the potential applications of 6-fluorooxindole in material science, with a specific focus on its prospective use in Organic Light-Emitting Diodes (OLEDs). While this compound is recognized as a valuable synthetic intermediate, its direct application in published, high-performance OLED devices is an emerging area. Therefore, this guide establishes the scientific rationale for its use by leveraging data from analogous oxindole and indole-based materials. We present generalized, yet detailed, protocols for the synthesis of functionalized derivatives and their integration into OLED device architectures. This document is intended for researchers and scientists in materials chemistry and drug development, providing the foundational knowledge and experimental framework required to explore the next generation of fluorinated organic electronic materials.
Introduction: The Strategic Value of the this compound Scaffold
The oxindole core is a privileged heterocyclic structure found in numerous natural products and pharmaceuticals. In the realm of material science, its rigid, planar architecture and rich electronic properties have made it a compelling building block for organic semiconductors. The strategic introduction of a fluorine atom at the 6-position of the oxindole ring, yielding this compound (CAS 56341-39-0), significantly modulates its electronic characteristics, making it an intriguing candidate for advanced applications.[1][2]
The high electronegativity of the fluorine atom imparts several desirable properties:
-
Tuning of Energy Levels: Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for precise energy level engineering to optimize charge injection and transport in multilayer devices like OLEDs.[3]
-
Enhanced Stability: The strength of the C-F bond often leads to materials with greater thermal and electrochemical stability, contributing to longer device lifetimes.
-
Improved Charge Transport: The introduction of fluorine can influence intermolecular packing and enhance charge carrier mobility, a critical parameter for efficient device operation.[4]
While the oxindole and fluorinated indole scaffolds have been explored for roles as hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive components in OLEDs, specific data for this compound derivatives remains nascent.[2][5][6] This guide, therefore, presents a predictive framework based on established principles, offering robust protocols to enable the synthesis and evaluation of novel this compound-based materials for next-generation OLEDs.
Synthesis of Functionalized Oxindole Derivatives: A Representative Protocol
The functionalization of the oxindole core is key to unlocking its potential. Typically, donor or acceptor moieties are attached at the N1 or C3 positions to create molecules with specific charge-transport or emissive properties. The following is a generalized protocol for a Knoevenagel condensation at the C3 position, a common strategy for creating donor-π-acceptor (D-π-A) type structures suitable for OLED applications.
Rationale for Synthetic Strategy
The Knoevenagel condensation is a reliable method for forming a C=C double bond by reacting a carbonyl group (at C3 of the oxindole) with a compound containing an active methylene group (e.g., an arylacetonitrile derivative). This reaction creates an extended π-conjugated system, which is essential for tuning the photophysical properties of the molecule. The choice of the arylacetonitrile allows for the introduction of various electron-donating groups (like triphenylamine or carbazole), which are known to facilitate hole transport.[2][6]
Generalized Protocol: Synthesis of a 3-ylidene-6-fluorooxindole Derivative
This protocol describes the synthesis of a generic (E)-2-(4-(diphenylamino)phenyl)-3-(6-fluoro-2-oxoindolin-3-ylidene)propanenitrile, a representative D-π-A molecule.
Materials:
-
This compound
-
4-(Diphenylamino)benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Argon or Nitrogen gas supply
-
Standard reflux and purification glassware
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-(diphenylamino)benzaldehyde (1.0 eq), and malononitrile (1.1 eq).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes to create an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it sequentially with cold ethanol and hexane to remove unreacted starting materials and impurities. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) or purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Photophysical and Electrochemical Characterization
The suitability of a material for OLED applications is determined by its electronic and optical properties. Key parameters include the HOMO/LUMO energy levels, the optical bandgap, and the photoluminescence quantum yield (PLQY).
Protocols for Characterization
-
UV-Vis Spectroscopy: Dissolve the synthesized compound in a suitable solvent (e.g., dichloromethane or toluene) at a low concentration (~10⁻⁵ M). Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs) and calculate the molar extinction coefficient. The onset of the absorption edge can be used to estimate the optical bandgap (E_g^opt).
-
Photoluminescence (PL) Spectroscopy: Using the same solution, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
Photoluminescence Quantum Yield (PLQY): Measure the PLQY using an integrating sphere. This value represents the efficiency of the material in converting absorbed light into emitted light.
-
Cyclic Voltammetry (CV): Perform CV on a thin film of the material or in a solution containing a supporting electrolyte. The onset oxidation and reduction potentials (E_ox and E_red) are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
Representative Data for Functionalized Indole/Oxindole Derivatives
| Compound Type | λ_abs (nm) | λ_em (nm) | PLQY (doped film) | HOMO (eV) | LUMO (eV) | Role in OLED |
| Indolo[2,3-b]indole-based TADF Emitter | ~380-410 | ~480-520 | 0.78 - 0.92 | ~ -5.4 | ~ -2.8 | Emitter |
| D-π-A Indole Derivative | ~365 | ~523 | ~0.40 - 0.60 | ~ -5.5 | ~ -2.9 | Emitter/Host |
| Spiro-Oxindole HTM | ~340-390 | ~420-450 | N/A | ~ -5.2 | ~ -2.1 | HTM |
Note: These values are illustrative and will vary significantly based on the specific molecular structure.
Application in OLEDs: Device Fabrication and Testing
The ultimate test of a new material is its performance in a functional device. The following protocol outlines the fabrication of a multilayer OLED using thermal evaporation, a standard technique in materials research.
Rationale for OLED Architecture
A multilayer OLED structure is essential for efficient operation. Each layer serves a specific function:
-
Hole Injection Layer (HIL) & Hole Transport Layer (HTL): Facilitate the injection of holes from the anode and their transport to the emissive layer.
-
Emissive Layer (EML): Where holes and electrons recombine to generate light. It typically consists of a host material doped with an emitter (guest). The this compound derivative could potentially serve as the emitter or a host.
-
Electron Transport Layer (ETL) & Electron Injection Layer (EIL): Facilitate the injection of electrons from the cathode and their transport to the EML.
Protocol: OLED Fabrication by Thermal Evaporation
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for all layers (HIL, HTL, Host, Emitter, ETL, EIL)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)
-
Substrate cleaning station (Deionized water, acetone, isopropanol, UV-ozone cleaner)
-
Source-meter, spectrometer, and luminance meter for device testing
Step-by-Step Methodology:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
Layer Deposition: Transfer the substrates to the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially without breaking the vacuum. The thickness and deposition rate must be precisely controlled using a quartz crystal monitor. A typical device stack might be:
-
HIL: MoO₃ (5 nm) at a rate of 0.1 Å/s.
-
HTL: NPB (40 nm) at a rate of 1.0 Å/s.
-
EML: Host (e.g., CBP) doped with the this compound derivative (e.g., 10 wt%) (20 nm) at a rate of 1.0 Å/s. The doping concentration is critical and should be optimized.
-
ETL: TPBi (30 nm) at a rate of 1.0 Å/s.
-
EIL: LiF (1 nm) at a rate of 0.1 Å/s.
-
Cathode: Al (100 nm) at a rate of 2.0 Å/s.
-
-
Encapsulation: After deposition, encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source-meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectrum at a specific voltage.
-
Calculate the device performance metrics: External Quantum Efficiency (EQE), Luminous Efficacy (cd/A), and Power Efficacy (lm/W).
-
Determine the Commission Internationale de l'Eclairage (CIE) color coordinates from the EL spectrum.
-
Representative OLED Performance Data
The table below shows typical performance metrics for OLEDs using high-efficiency indole-based TADF emitters, providing a target for newly developed this compound materials.[5]
| Emitter Type | Max EQE (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| Sky-Blue IDID-TADF Emitter | 19.2 | > 10,000 | ~3.0 - 3.5 | (0.20, 0.42) |
| Green IDID-TADF Emitter | 18.5 | > 20,000 | ~2.8 - 3.2 | (0.35, 0.58) |
Conclusion and Future Outlook
The this compound scaffold represents a promising, yet underexplored, platform for the design of novel materials for organic electronics. The strategic placement of the fluorine atom is expected to bestow enhanced stability and tunable energy levels, addressing key challenges in the development of efficient and long-lasting OLEDs. The generalized protocols provided in this guide offer a robust framework for the synthesis, characterization, and device-level testing of new derivatives. Future work should focus on synthesizing a library of this compound derivatives with various donor and acceptor moieties to systematically investigate their potential as emitters, hosts, and transport materials, thereby paving the way for their integration into next-generation displays and solid-state lighting.
References
- Silva, M. V. J., & Pinto, M. M. M. (2001). Biological activity of an oxindole. Journal of the Brazilian Chemical Society, 12, 273-312.
- Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051.
- Kerru, N., Singh, P., Singh, S., & Kumar, V. (2021). The Journey of Oxindole Derivatives as Anticancer Agents. Current Drug Targets, 22(12), 1416-1447.
- Ghate, M., Kalyani, N. T., & Dhoble, S. J. (2018). Synthesis, characterization and photoluminescence properties of novel quinoline derivatives for organic light-emitting diodes. Journal of Materials Science: Materials in Electronics, 29(10), 8345-8352.
- Chemical Society of Japan. (2014). 94th Annual Meeting of The Chemical Society of Japan.
- Narrowband Green Thermally-activated Delayed Fluorescence Emitters Based on Bis-fused Indolo[3,2,1- jk]carbazole with Peripheral. (2024). ChemRxiv.
- New and efficient one-pot method for the synthesis of spiro[indoline-2,1′-isobenzofuran] derivatives and evaluation of their anticancer activity by in vitro and in silico studies. (2022).
- Benchchem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one.
- Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3- b]indole-Based Thermally Activated Delayed Fluorescence Emitters. (2020). PubMed.
- Mack, J., & Shumba, P. (2024). Mechanochemistry for Organic and Inorganic Synthesis.
- Advances in the synthesis and application of isoindigo derivatives. (2015).
- BITS Pilani. (2024). 32nd CRSI NATIONAL SYMPOSIUM IN CHEMISTRY & 17th CRSI-RSC SYMPOSIUM.
-
Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
- MDPI. (2017). Molecules, Volume 22, Issue 3 (March 2017).
- Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3-b]indole-Based Thermally Activated Delayed Fluorescence Emitters. (2020). Semantic Scholar.
- Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. (2021). MDPI.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
- Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. (2017).
- Typical hole transporting materials for OLED devices. (2019).
- Blue TADF Emitters Based on B-Heterotriangulene Acceptors for Highly Efficient OLEDs with Reduced Efficiency Roll-Off. (2021). PubMed.
- Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research. (2020).
- Highly Efficient TADF OLEDs: How the Emitter-Host Interaction Controls Both the Excited State Species and Electrical Properties of the Devices to Achieve Near 100% Triplet Harvesting and High Efficiency. (2014).
- Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. (2022). PMC - NIH.
- A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (2000). Organic Chemistry Portal.
- High‐Performance Narrowband OLED with Low Efficiency Roll‐Off Based on Sulfur‐Incorporated Organoboron Emitter. (2022).
- Researchers develop new highly-efficient cyanopyrazine-enhanced fluorophores OLED emitters. (2022). OLED-info.
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorooxindole (CAS 56341-41-4)|High Purity [benchchem.com]
- 4. Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3- b]indole-Based Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermally Activated Delayed Fluorescence Emitters Based on a Special Tetrahedral Silane Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluorooxindole
Introduction: The Significance of 6-Fluorooxindole
Welcome to the technical support center for the synthesis of this compound. As a crucial structural motif in medicinal chemistry, this compound serves as a foundational building block for a range of therapeutic agents, most notably in the development of kinase inhibitors for oncology.[1] The strategic placement of a fluorine atom at the C-6 position can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.
However, the synthesis of this valuable intermediate is not without its challenges. Researchers frequently encounter issues with yield, purity, and reaction scalability. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities. We will explore the most reliable synthetic strategies, troubleshoot common experimental hurdles, and offer detailed protocols to improve the efficiency and success of your work.
Primary Synthetic Pathway: Reductive Cyclization
The most robust and widely adopted method for synthesizing this compound is the reductive cyclization of a 4-fluoro-2-nitrophenylacetic acid derivative. This approach is favored for its high yields and reliability.[1] The general workflow involves the catalytic hydrogenation of the nitro group, which is immediately followed by an intramolecular condensation to form the oxindole ring.
References
Technical Support Center: Synthesis of 6-Fluorooxindole
Introduction
6-Fluorooxindole is a crucial fluorinated heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy and treatments for fibrosis.[1] The strategic incorporation of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of drug candidates.
This technical support guide is designed for researchers, chemists, and drug development professionals. It addresses common challenges and side product formation encountered during the synthesis of this compound. While structurally similar to 6-fluoroindole, the presence of the C2-carbonyl group in the oxindole ring introduces unique reactivity and potential side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs) about this compound Synthesis
Q1: What are the principal synthetic routes to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the reductive cyclization of a corresponding 4-fluoro-2-nitrophenylacetic acid derivative.[1] This is typically achieved by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as iron powder in acetic acid.[1][2] Another approach involves the direct fluorination of oxindole precursors using electrophilic N-F reagents like Selectfluor, though this can present challenges with regioselectivity.[1][3]
Q2: How does this compound differ from 6-Fluoroindole, and why is this significant for synthesis?
A2: The key difference is the C2-carbonyl (amide) group in this compound, whereas 6-Fluoroindole has a C=C double bond at that position, making it an aromatic pyrrole ring. This structural difference is critical:
-
Acidity: The protons on the C3-position of the oxindole ring are significantly more acidic than any C-H proton on the indole ring, making this position susceptible to enolization and subsequent side reactions under basic conditions.
-
Reactivity: The amide bond in the oxindole is susceptible to hydrolysis under strong acidic or basic conditions, a reaction pathway not present in the more stable indole ring.
-
Synthetic Strategy: Syntheses for 6-Fluoroindole, like the Fischer or Leimgruber-Batcho methods, are not directly applicable for creating the oxindole core and vice-versa.[4]
Q3: What are the most common classes of side products in this compound synthesis?
A3: During the common reductive cyclization route, researchers may encounter several classes of impurities:
-
Incomplete Reduction/Cyclization Products: Unreacted starting material (4-fluoro-2-nitrophenylacetic acid) or the intermediate amino derivative (4-fluoro-2-aminophenylacetic acid) may persist if the reduction is incomplete.
-
Over-reduction Products: The oxindole carbonyl group can be further reduced to a methylene group, leading to the formation of 6-fluoroindole as a byproduct, especially under harsh reduction conditions.
-
Dehalogenation Products: Catalytic hydrogenation can sometimes lead to the cleavage of the C-F bond, resulting in the formation of the non-fluorinated oxindole.[5]
-
Polymeric/Tarry Materials: Harsh acidic or thermal conditions can lead to polymerization or decomposition, a common issue in many heterocyclic syntheses.[6]
Q4: How does the fluorine substituent affect the reaction and potential side products?
A4: The electron-withdrawing nature of the fluorine atom at the 6-position influences the electron density of the aromatic ring. This can affect the rate and regioselectivity of the cyclization step. While it generally enhances the metabolic stability of the final product, it can also make the C-F bond susceptible to reductive cleavage (hydrodefluorination) under certain catalytic hydrogenation conditions, leading to the formation of oxindole as a significant impurity.[5][7]
Section 2: Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield & Significant Unreacted Starting Material
Question: My reductive cyclization of 4-fluoro-2-nitrophenylacetic acid is giving a low yield of this compound, and TLC/LC-MS analysis shows a large amount of the starting material remaining. What's going wrong?
Answer: This is a classic sign of incomplete or failed reduction. The conversion of the nitro group to an amine is the critical first step for the subsequent intramolecular cyclization.
Causality & Troubleshooting Steps:
-
Catalyst Inactivity (for Catalytic Hydrogenation):
-
Cause: Palladium or platinum catalysts can become deactivated by impurities (e.g., sulfur compounds) in the starting materials or solvents. The catalyst may also be old or improperly stored.
-
Solution: Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C). Ensure starting materials and solvents are pure. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Insufficient Reducing Agent (for Metal/Acid Reduction):
-
Cause: When using reagents like iron powder in acetic acid, an insufficient molar excess of the metal can lead to an incomplete reaction. The surface of the iron may also be passivated (oxidized).
-
Solution: Use activated iron powder and ensure a sufficient stoichiometric excess (typically 3-5 equivalents). Monitor the reaction temperature, as this reduction is often exothermic and requires heating to initiate and sustain.
-
-
Suboptimal Reaction Conditions:
-
Cause: Insufficient hydrogen pressure, low reaction temperature, or short reaction times can all lead to incomplete conversion.
-
Solution: For hydrogenation, ensure the system is properly sealed and maintain a constant, adequate pressure (e.g., 50 psi). For metal/acid reductions, ensure the temperature is maintained at the optimal level (e.g., reflux in acetic acid). Monitor the reaction progress by TLC or LC-MS until the starting material spot disappears.
-
Issue 2: Formation of Dehalogenated Impurity (Oxindole)
Question: My mass spec data shows a significant peak at M-18, corresponding to oxindole, alongside my desired this compound product. How can I prevent this dehalogenation?
Answer: The formation of oxindole is a known side reaction during catalytic hydrogenation of halogenated aromatic compounds.[5] The C-F bond is cleaved and replaced with a C-H bond.
Causality & Troubleshooting Steps:
-
Overly Aggressive Catalytic Hydrogenation:
-
Cause: High hydrogen pressure, prolonged reaction times, or highly active catalysts (like Palladium on carbon) can promote hydrodefluorination. The presence of a base can also exacerbate this side reaction.
-
Solution:
-
Switch Reducing Agent: The most effective solution is often to switch from catalytic hydrogenation to a chemical reducing agent. The use of iron powder in acetic acid is an excellent alternative that typically avoids dehalogenation.[2][8]
-
Modify Catalytic Conditions: If hydrogenation must be used, reduce the hydrogen pressure, lower the reaction temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed. Avoid adding basic additives like triethylamine unless absolutely necessary for other reasons.
-
-
Issue 3: Presence of a Polar Byproduct Identified as 4-Fluoro-2-aminophenylacetic acid
Question: I've successfully reduced the nitro group, but the cyclization to this compound is not completing. I am isolating the intermediate amino acid. What is preventing the lactamization?
Answer: The intramolecular cyclization (lactamization) of the 2-aminophenylacetic acid intermediate requires the loss of a water molecule. This step is often acid- or heat-catalyzed. If the conditions after reduction are not suitable, the reaction can stall at this intermediate stage.
Causality & Troubleshooting Steps:
-
Insufficiently Acidic Conditions:
-
Cause: The cyclization is an intramolecular nucleophilic acyl substitution, which is often promoted by acid catalysis to activate the carboxylic acid group.
-
Solution: If you are performing a two-step process (reduction followed by cyclization), ensure the second step is conducted in the presence of an acid catalyst (e.g., refluxing in acetic acid or adding a catalytic amount of a stronger acid like TFA).[9] When using a one-pot method like Fe/AcOH, ensure sufficient heating after the initial reduction phase to drive the cyclization to completion.
-
-
Low Reaction Temperature:
-
Cause: Lactamization often has a significant activation energy barrier and requires thermal energy.
-
Solution: After the reduction is complete, increase the reaction temperature (e.g., to 80-110 °C) to facilitate the final ring-closing step. Monitor by TLC for the disappearance of the polar amino acid intermediate and the appearance of the less polar this compound product.
-
Section 3: Methodologies and Protocols
Protocol 1: Synthesis of this compound via Reductive Cyclization
This protocol describes a robust and commonly used method for the synthesis of this compound.
Step 1: Synthesis of 4-Fluoro-2-nitrophenylacetic acid This starting material can be prepared from 4-fluoro-2-nitrotoluene via oxidation or other established multi-step routes.[10]
Step 2: Reductive Cyclization using Iron in Acetic Acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-nitrophenylacetic acid (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material).
-
Add iron powder (3.0 - 4.0 eq) to the suspension.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is exothermic and the color will change from yellow to dark brown/black.
-
Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid). The reaction is typically complete in 2-4 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvents under reduced pressure.
-
Perform an aqueous work-up: dissolve the residue in ethyl acetate, wash with water and then with saturated sodium bicarbonate solution to remove acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., hexane).
-
Load the crude this compound (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect fractions and monitor by TLC to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a crystalline solid.
Section 4: Visualizing Reaction Pathways
The following diagram illustrates the primary synthesis route to this compound and highlights the key side reactions that can occur.
Caption: Synthesis of this compound showing the main pathway and key side reactions.
Section 5: Data Summary Table
| Side Product/Issue | Common Cause(s) | Identification Method | Recommended Mitigation Strategy(ies) |
| Unreacted Starting Material | Inactive catalyst, insufficient reducing agent, low temperature, short reaction time. | TLC, LC-MS | Use fresh catalyst, increase reducing agent stoichiometry, optimize temperature and reaction time. |
| Incomplete Cyclization | Neutral or basic pH, insufficient heat after reduction. | TLC, LC-MS (detection of 4-fluoro-2-aminophenylacetic acid). | Ensure acidic conditions (e.g., acetic acid) and sufficient heat (80-110 °C) to drive lactamization. |
| Oxindole (Dehalogenation) | Aggressive catalytic hydrogenation (high H₂ pressure, prolonged time).[5] | GC-MS, LC-MS | Switch from catalytic hydrogenation to chemical reduction (e.g., Fe in acetic acid).[8] |
| 6-Fluoroindole (Over-reduction) | Use of overly strong reducing agents (e.g., LiAlH₄) or harsh hydrogenation. | GC-MS, LC-MS, ¹H NMR | Use milder, more selective reducing agents (e.g., Fe/AcOH for the cyclization step). |
| Tarry/Polymeric Byproducts | Excessively high temperatures or use of strong, concentrated acids.[6] | Visual observation, poor solubility, complex analytical data. | Maintain careful temperature control; avoid unnecessarily harsh acidic conditions. |
References
- 1. Buy this compound | 56341-39-0 [smolecule.com]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
Troubleshooting guide for 6-Fluorooxindole reactions
An Expert's Guide to Navigating 6-Fluorooxindole Reactions: A Technical Troubleshooting Manual
Introduction
This compound is a privileged scaffold in medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics. Its unique electronic properties, imparted by the fluorine atom, enhance metabolic stability and binding affinity. However, these same properties can introduce complexities in its chemical transformations. This guide, drawing from extensive application experience and the primary literature, provides a systematic approach to troubleshooting common challenges encountered during the synthesis and manipulation of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound resulting in low yields and significant O-alkylation?
This is a classic issue of competing nucleophilicity. The oxindole core possesses two primary nucleophilic sites: the nitrogen atom and the enolate oxygen. The regioselectivity of alkylation is highly dependent on the base, solvent, and counter-ion.
-
The Hard and Soft Acids and Bases (HSAB) Principle: A hard electrophile (e.g., methyl sulfate) will preferentially react with the hard oxygen nucleophile, leading to O-alkylation. A softer electrophile (e.g., benzyl bromide) will favor the softer nitrogen nucleophile.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more "naked" and reactive enolate, which can increase the proportion of O-alkylation. In contrast, less polar solvents like THF may favor N-alkylation.
-
Base and Counter-ion: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. The nature of the counter-ion is critical; potassium salts are generally more dissociated than sodium salts, which can influence the reactivity of the enolate.
Q2: My functionalization at the C3 position is sluggish or fails completely. What factors should I consider?
The C3 position of the oxindole is a prochiral center, and its reactivity is governed by the ease of enolate formation and the nature of the electrophile.
-
Enolate Formation: The acidity of the C3 proton is paramount. Electron-withdrawing groups on the nitrogen (e.g., Boc, Ts) can increase this acidity and facilitate enolization. Ensure your base is strong enough to fully deprotonate the C3 position. For less acidic substrates, stronger bases like LDA or KHMDS may be required.
-
Electrophile Reactivity: Highly reactive electrophiles are generally required. If you are using a less reactive alkyl halide, consider converting it to a more reactive iodide in situ using Finkelstein conditions (e.g., adding a catalytic amount of NaI or KI).
-
Steric Hindrance: Bulky substituents on the nitrogen or at adjacent positions can sterically hinder the approach of the electrophile to the C3 position.
Q3: I am observing significant dimer or polymer formation in my reaction. How can I mitigate this?
Dimerization often occurs through self-condensation, particularly under strongly basic conditions or elevated temperatures.
-
Controlled Addition: Add the electrophile to the pre-formed enolate at low temperature (e.g., -78 °C) to ensure it reacts before it can engage in self-condensation.
-
"Inverse Addition": Slowly add the deprotonated this compound solution to a solution of the electrophile. This maintains a low concentration of the nucleophile, minimizing self-reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to reduce the likelihood of the base itself participating in unwanted side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic, causality-driven approach to resolving specific experimental failures.
Problem 1: Incomplete Conversion in N-Arylation Reactions (e.g., Buchwald-Hartwig Coupling)
Symptoms:
-
Significant starting material remains after the expected reaction time.
-
LC-MS analysis shows the presence of this compound and the aryl halide.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for incomplete N-arylation.
Detailed Experimental Protocol: Optimizing Buchwald-Hartwig N-Arylation
-
Reagent Preparation:
-
Thoroughly dry this compound under high vacuum.
-
Use a freshly opened bottle of the palladium pre-catalyst and ligand.
-
Grind the base (e.g., K₂CO₃) to a fine powder and dry under vacuum with gentle heating.
-
Use anhydrous, degassed solvent (e.g., toluene or dioxane). Degas by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Add the dried base (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
-
Execution and Monitoring:
-
Heat the reaction to the specified temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
If the reaction stalls, consider adding an additional portion of catalyst and ligand.
-
Problem 2: Poor Diastereoselectivity in C3-Aldol Reactions
Symptoms:
-
¹H NMR analysis shows a nearly 1:1 mixture of diastereomers.
-
Difficulty in separating the diastereomers by column chromatography.
Root Cause Analysis and Solutions:
| Parameter | Cause of Poor Selectivity | Recommended Solution | Scientific Rationale |
| Enolate Geometry | Formation of a mixture of E and Z enolates. | Use a base/solvent system known to favor one geometry. For example, LDA in THF often favors the E-enolate. | The geometry of the enolate directly influences the facial selectivity of the subsequent reaction with the aldehyde, dictating the stereochemical outcome according to the Zimmerman-Traxler model. |
| Lewis Acid | Lack of chelation control. | Add a chelating Lewis acid (e.g., MgBr₂·OEt₂, TiCl₄) at low temperature before adding the aldehyde. | The Lewis acid can coordinate to both the enolate oxygen and the aldehyde carbonyl, organizing the transition state into a more rigid, chair-like conformation that favors the formation of one diastereomer. |
| Temperature | Insufficient thermal energy difference between the diastereomeric transition states. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C to -40 °C). | Lowering the temperature increases the energy difference (ΔΔG‡) between the competing transition states, leading to a higher diastereomeric ratio. |
Visualization of Chelation Control in Aldol Addition
Caption: Comparison of non-chelated and chelated aldol transition states.
References
-
Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963 , 85 (22), 3533–3539. [Link]
-
Heathcock, C. H. Acyclic Stereocontrol Through the Aldol Condensation. Science1981 , 214 (4523), 864-870. [Link]
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
Technical Support Center: Optimization of Reaction Conditions for 6-Fluorooxindole Derivatization
Introduction: Navigating the Nuances of 6-Fluorooxindole Chemistry
Welcome to the technical support center for the derivatization of this compound. As a pivotal structural motif in medicinal chemistry, this compound serves as a versatile scaffold for synthesizing compounds targeting a range of biological pathways, including kinase inhibition for cancer therapy.[1][2] The presence of a fluorine atom at the C6 position introduces unique electronic properties that influence the reactivity of the oxindole core, presenting both opportunities and challenges for synthetic chemists.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to overcome common hurdles and optimize your reaction conditions for successful derivatization.
Section 1: General Considerations & Frequently Asked Questions (FAQs)
Before initiating any derivatization, understanding the inherent reactivity of the this compound core is crucial.
Q1: How does the fluorine at the C6 position affect the reactivity of the oxindole core?
A1: The fluorine atom is a moderately electron-withdrawing group. Its primary effects are:
-
Increased N-H Acidity: Compared to unsubstituted oxindole, the fluorine atom increases the acidity of the N-H proton. This makes deprotonation easier, which can be advantageous for N-alkylation or N-arylation reactions. However, it also increases the nucleophilicity of the resulting anion, which can lead to undesired side reactions if not properly controlled.
-
Modulated C3-Nucleophilicity: The electron-withdrawing nature of fluorine slightly reduces the electron density at the C3 position, making the enolate less nucleophilic than that of the parent oxindole. This can lead to sluggishness in reactions requiring C3 functionalization, such as aldol-type condensations.
-
Configurational Stability: The presence of fluorine at a chiral C3 center can increase the configurational stability of the molecule, which is an important consideration in asymmetric synthesis.[3]
Q2: What are the best practices for handling and storing this compound?
A2: this compound is a stable, solid compound.[4][5] However, like many fine chemicals, it should be stored in a cool, dry place, away from light and moisture to prevent potential degradation. Ensure the container is tightly sealed. While it is not exceptionally fluorescent, it can be used to create fluorescent probes, suggesting some light sensitivity.[1][6]
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and highly dependent on the specific reaction.
-
For N-Alkylations (SN2 type): Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.[7][8] DMF often gives superior results for oxindole alkylations.[7]
-
For C3-Condensations: The solvent choice depends on the catalyst and reactants. Alcohols like ethanol are common when using amine catalysts like piperidine.[9] In some cases, catalyst-free reactions can be achieved in water, aligning with green chemistry principles.[10] Toluene can also be an effective solvent for certain regioselective alkylations.[2]
Section 2: Troubleshooting Guide for N-Derivatization (Alkylation & Arylation)
N-functionalization is a common first step in elaborating the this compound scaffold.
Frequently Asked Questions & Troubleshooting
Q1: My N-alkylation reaction is sluggish or incomplete. What should I do?
A1: This is a common issue often related to the base, solvent, or temperature.
-
Problem: Insufficient Deprotonation. The chosen base may not be strong enough to fully deprotonate the N-H proton. While this compound is more acidic than oxindole, a sufficiently strong base is still required.
-
Solution:
-
Re-evaluate Your Base: For simple alkyl halides, weaker bases like Potassium Carbonate (K₂CO₃) can be effective, but may require higher temperatures (e.g., 60-80 °C).[7][11][12] For less reactive alkylating agents or more hindered systems, a stronger base like Sodium Hydride (NaH) may be necessary. However, NaH can sometimes lead to lower yields or side products if not used carefully.[7][13]
-
Optimize Temperature: Increasing the reaction temperature often improves rates. For K₂CO₃ in DMF, heating to 60 °C is a good starting point.[7] If the reaction is still slow, a moderate increase to 80 °C can be beneficial.[13]
-
Check Solvent Purity: Ensure you are using anhydrous (dry) solvent. Water can quench the base and inhibit the reaction.[14][15]
-
Q2: I am observing O-alkylation as a major side product. How can I suppress it?
A2: O-alkylation arises from the ambident nature of the oxindole enolate anion, which has electron density on both the nitrogen and oxygen atoms.
-
Problem: Reaction conditions are favoring attack from the oxygen atom. This is more common with hard electrophiles and in solvents that favor the free enolate.
-
Solution:
-
Solvent Choice: Switch to a less polar aprotic solvent. While DMF is excellent for dissolving reactants, it can also favor the more ionic oxygen attack. Trying a solvent like THF might favor N-alkylation.
-
Counter-ion Effect: The choice of base matters. Using a base with a larger, softer counter-ion like Cesium Carbonate (Cs₂CO₃) can sometimes favor N-alkylation over O-alkylation.
-
Protecting Group Strategy: In complex cases, a temporary protecting group can be installed at the C3 position to block enolate formation altogether, forcing exclusive N-alkylation.[7]
-
Q3: My Buchwald-Hartwig N-arylation is giving low yields. What are the critical parameters to check?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is highly sensitive to several factors.[16][17]
-
Problem: Catalyst deactivation or inefficient catalytic cycle.
-
Solution:
-
Ligand Choice: The ligand is paramount. For indole N-arylations, sterically hindered phosphine ligands like DavePhos or tBuXPhos are often good choices.[18] The optimal ligand may need to be screened for your specific substrate.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[18] Ensure the base is fresh and has been handled under inert conditions.
-
Inert Atmosphere: The Palladium(0) catalyst is extremely oxygen-sensitive. The reaction must be set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use.[18]
-
Aryl Halide Reactivity: The reactivity order is I > Br > Cl. If you are using an aryl chloride, the reaction will likely require a more specialized, electron-rich ligand and potentially higher temperatures.[19]
-
Workflow & Data
Table 1: Comparison of Common Bases for N-Alkylation of Oxindoles
| Base | Typical Solvent | Temperature (°C) | Strengths | Weaknesses | Reference |
| K₂CO₃ | DMF, MeCN | 25 - 100 | Mild, inexpensive, easy to handle. | May require heat, can be slow. | [7][11] |
| Cs₂CO₃ | DMF, THF | 25 - 80 | Highly effective, can improve N-selectivity. | More expensive, hygroscopic. | [11][20] |
| NaH | THF, DMF | 0 - 25 | Very strong, fast reactions at low temp. | Can be hazardous, may cause side reactions. | [7][13] |
Experimental Protocol: General Procedure for N-Benzylation
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add anhydrous K₂CO₃ (2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated this compound.
Section 3: Troubleshooting Guide for C3-Functionalization
The methylene group at the C3 position is the most common site for building molecular complexity, typically through condensation reactions.
Frequently Asked Questions & Troubleshooting
Q1: My Knoevenagel/Aldol condensation at the C3 position is sluggish. How can I improve the reaction rate?
A1: This is often due to the reduced nucleophilicity of the C3 position and suboptimal catalytic activity.
-
Problem: The electron-withdrawing fluorine atom deactivates the C3 position. The catalyst may be inefficient.
-
Solution:
-
Catalyst Choice: The Knoevenagel condensation is a nucleophilic addition followed by dehydration.[21] Weakly basic amine catalysts like piperidine or pyrrolidine are standard.[9][21] For some systems, using a Lewis acid or a mixed acid/base catalyst can enhance the reaction rate by activating the aldehyde carbonyl group.[22]
-
Increase Temperature: Gently refluxing the reaction mixture (e.g., in ethanol) is a common strategy to drive the reaction to completion.
-
Water Removal: The reaction produces water, which can inhibit the catalyst and affect the reaction equilibrium. Using a Dean-Stark apparatus to remove water azeotropically (with a solvent like toluene) can significantly improve yields.
-
Q2: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?
A2: The formation of geometric isomers is common in Knoevenagel condensations. The product ratio is determined by the relative thermodynamic stability of the isomers.
-
Problem: Both E and Z isomers are forming under the reaction conditions.
-
Solution:
-
Thermodynamic Control: Often, one isomer is more thermodynamically stable than the other. Prolonging the reaction time or gently heating the mixture can allow the kinetic product to equilibrate to the more stable thermodynamic product.[21]
-
Solvent and Catalyst Effects: The choice of solvent and catalyst can influence the E/Z ratio. It is worth screening a few different amine catalysts (e.g., piperidine vs. pyrrolidine) and solvents to optimize for the desired isomer.
-
Purification: If a mixture is unavoidable, the isomers can often be separated by careful column chromatography or recrystallization.
-
Q3: My starting material is decomposing under the reaction conditions. What could be the cause?
A3: Decomposition suggests the reaction conditions are too harsh.
-
Problem: Strong bases or high temperatures can lead to side reactions like ring-opening or polymerization.
-
Solution:
-
Use a Milder Base: If using a strong base, switch to a milder catalytic amine like piperidine. Strong bases can induce self-condensation of the aldehyde or ketone partner.[21]
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature before resorting to heat.
-
Catalyst-Free Conditions: For certain activated methylene compounds, it may be possible to run the reaction catalyst-free, potentially in a green solvent like water, which can minimize decomposition pathways.[10]
-
Workflow & Data
Table 2: Catalyst Selection for Knoevenagel Condensation
| Catalyst | Type | Typical Conditions | Advantages | Considerations | Reference |
| Piperidine | Weakly Basic Amine | Catalytic amount in EtOH, reflux | Inexpensive, effective for many aldehydes. | Can require heat, may not work for deactivated systems. | [9][21] |
| Pyrrolidine | Weakly Basic Amine | Catalytic amount in EtOH, reflux | Can sometimes offer different selectivity or higher activity. | Similar limitations to piperidine. | [23] |
| Zeolites | Heterogeneous Solid Base | Packed bed or microreactor | Environmentally friendly, easily recoverable. | May require specialized equipment, mass transfer limitations. | [24] |
| None (in water) | Catalyst-Free | Refluxing water | Green chemistry approach, no catalyst contamination. | Limited substrate scope, may require high temperatures. | [10] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol (to a concentration of ~0.5 M).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Stir the reaction at reflux for 4-8 hours, monitoring by TLC. The product is typically a brightly colored solid.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual catalyst and starting materials.
-
Dry the product under vacuum to obtain the 3-ylidene-6-fluorooxindole. Further purification by recrystallization may be performed if necessary.
References
-
Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme Connect. [Link]
-
Tan, J., et al. (n.d.). Effect of solvent on the alkylation. ResearchGate. [Link]
-
Corpet, M., et al. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]
-
Canada, K. A., et al. (n.d.). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Ball, M., et al. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Li, Y., et al. (2023, February 13). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. [Link]
-
Krámos, B., et al. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
-
Indumathi, B. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Kaczmarek, P., et al. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC - NIH. [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). RSC Publishing. [Link]
-
pKa values. (n.d.). [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [https://www.greyhoundchrom.com/files/live/Derivatization Reagents Catalogue.pdf]([Link] Reagents Catalogue.pdf)
-
Organic Chemistry Data. (n.d.). pKa Values in DMSO Compilation (by Reich and Bordwell). [Link]
-
Illyés, E., et al. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
Al-Ostath, A., et al. (2024, April 18). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. [Link]
-
Pazur, E. J., et al. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Zhang, Y., et al. (2013). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Chem. Commun., 49, 11311. [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-indol-2-one. [Link]
-
ResearchGate. (2025, August 7). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst | Request PDF. [Link]
-
Wang, C., et al. (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. PMC - PubMed Central. [Link]
-
Al-Warhi, T., et al. (n.d.). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. PMC - PubMed Central. [Link]
-
Reddy, B. V. S., et al. (2015, March 26). Selective aldol condensation or cyclotrimerization reactions catalyzed by FeCl3. Texas Tech University Departments. [Link]
Sources
- 1. Buy this compound | 56341-39-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 6-fluoro-2,3-dihydro-1H-indol-2-one | C8H6FNO | CID 3731013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 22. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. depts.ttu.edu [depts.ttu.edu]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Fluorooxindole
Welcome to the technical support center for the purification of crude 6-fluorooxindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
FAQ 1: My crude this compound is a dark, discolored solid. What are the likely impurities?
Discoloration in crude this compound is a common issue, often indicating the presence of several types of impurities arising from the synthetic route. The most common culprits include:
-
Residual Starting Materials: Depending on the synthetic pathway, unreacted precursors such as 4-fluoro-2-nitrophenylacetic acid derivatives may be present.[1]
-
Polymeric Byproducts: Oxindoles and their indole precursors can be susceptible to acid-catalyzed polymerization, especially under harsh reaction conditions, leading to the formation of colored oligomers and polymers.[2]
-
Oxidation Products: Exposure to air and light can lead to the formation of oxidized species, which are often colored. Indole derivatives, in general, can be sensitive to light and air.[2]
-
Side-Reaction Products: Incomplete cyclization or over-reduction during synthesis can lead to various byproducts that may be colored.[3]
FAQ 2: What is the best general approach to purify crude this compound?
A two-step approach is generally recommended for purifying crude this compound:
-
Recrystallization: This is an excellent first step for removing the bulk of impurities and can often yield a product of sufficient purity.
-
Silica Gel Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a highly effective method for separating closely related impurities.[4]
The choice between these methods, or their combination, will depend on the specific impurity profile of your crude material.
FAQ 3: My this compound seems to degrade during purification. How can I prevent this?
This compound, like many indole derivatives, can be sensitive to certain conditions.[2] The C–F bond enhances thermal and chemical stability compared to non-fluorinated analogs; however, degradation can still occur.[5] To minimize degradation:
-
Avoid Strong Acids: Acidic conditions can promote polymerization.[2] If acidic washes are necessary during workup, use them judiciously and ensure they are neutralized promptly.
-
Protect from Light: Indole derivatives can be photosensitive.[2] It is advisable to protect solutions and the solid product from direct light.
-
Minimize Heat Exposure: While heating is necessary for recrystallization, prolonged exposure to high temperatures should be avoided. Use the minimum amount of heat required to dissolve the solid.
Troubleshooting Guides
Troubleshooting Recrystallization
Problem 1: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, your this compound separates as an oil.
-
Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated with impurities.
-
Solutions:
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to the oiled-out mixture and redissolve.
-
Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Change Solvent System: The current solvent may be too good a solvent. Try a solvent pair, where this compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the crude material in a minimum of the "good" hot solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/ethyl acetate and n-hexane/acetone.[6]
-
Problem 2: Poor Recovery of this compound After Recrystallization
-
Symptom: A significant loss of product after the recrystallization process.
-
Cause:
-
Using too much solvent.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Use a Minimum of Hot Solvent: Dissolve the crude solid in the smallest possible amount of near-boiling solvent to ensure the solution is saturated.[7]
-
Cool Thoroughly: Ensure the crystallization is complete by allowing sufficient time at room temperature, followed by cooling in an ice bath.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[8]
-
Recover from Filtrate: If significant product remains in the mother liquor, you can concentrate the filtrate and perform a second recrystallization to recover more material.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a standard procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent. A good solvent will dissolve the crude this compound when hot but not when cold.
-
Promising solvents for oxindole derivatives include ethanol, ethyl acetate, and acetone, or solvent mixtures like ethyl acetate/hexane.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[8]
5. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Continue to draw air through the crystals to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
1. Stationary Phase and Column Packing:
-
Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the column. This method is less ideal as it can disturb the top of the column packing.
3. Elution:
-
Start with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 9:1).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will allow for the separation of compounds with different polarities.[9]
4. Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the separation by spotting the fractions on a Thin Layer Chromatography (TLC) plate and visualizing under a UV lamp.[4]
-
Combine the fractions containing the pure this compound.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Purification of this compound
| Solvent/System | Application | Rationale |
| Ethanol | Recrystallization | Good balance of polarity; dissolves this compound when hot, less so when cold. |
| Ethyl Acetate/Hexane | Recrystallization / Column Chromatography | A versatile solvent pair allowing for fine-tuning of polarity.[6] |
| Dichloromethane | Column Chromatography (Sample Loading) | Excellent solvent for many organic compounds, but its use as an eluent can slow down column flow.[9] |
| Acetone/Hexane | Recrystallization | Another effective solvent pair for inducing crystallization.[6] |
Visualizations
Caption: A decision-making workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues in this compound recrystallization.
References
- What are the applications and solubility of 6-Fluoroindole? - FAQ - Guidechem.
- Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography - Benchchem.
- stability issues of 6-Fluoroindole under different reaction conditions - Benchchem.
- Buy this compound | 56341-39-0 - Smolecule.
- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols - Benchchem.
- Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies - Benchchem.
- avoiding side reactions in 6-Fluoroindole synthesis - Benchchem.
- How to efficiently produce 6-Fluoroindole? - FAQ - Guidechem.
- THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES Mary R. Brennan, Karen L. E.
- Recrystallization.
- Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- recrystallization.pdf.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 56341-39-0 [smolecule.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Catalyst Deactivation in Fluorination Reactions
Welcome to the Technical Support Center for Catalytic Fluorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of fluorination chemistry. Catalyst deactivation is a frequent challenge that can impede research and development by reducing yields, compromising selectivity, and increasing operational costs.[1][2] This resource provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you identify, understand, and overcome these obstacles.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental issues in a question-and-answer format, providing a direct line to solving problems you may be encountering at the bench.
Issue 1: Rapid Loss of Catalytic Activity
Question: My reaction starts, but the catalyst dies within a short period, leading to incomplete conversion. What is the likely cause?
Answer: A rapid and significant loss of activity often points to catalyst poisoning .[2][3] This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][4]
Possible Causes & Solutions:
-
Impure Reactants or Solvents: Trace impurities such as water, sulfur, or halide compounds can be potent poisons.[3][5]
-
Formation of Inhibiting Byproducts: The reaction itself can generate byproducts that poison the catalyst. For example, the generation of hydrogen fluoride (HF) can alter the catalyst support or active metal.[3][6]
-
Solution: Analyze your reaction mixture to identify potential inhibiting byproducts. Adjusting reaction conditions such as temperature, pressure, or stoichiometry may minimize their formation.[3]
-
-
Air/Moisture Sensitivity: Many catalysts, especially Lewis acids, are sensitive to air and moisture.[3]
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs
Question: My catalyst's activity decreases slowly but steadily with each recycle. What could be happening?
Answer: A gradual decline in activity is often indicative of fouling (coking) or sintering .[3]
Possible Causes & Solutions:
-
Fouling/Coking: This involves the deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface, which blocks active sites and pores.[3] High reaction temperatures can accelerate coke formation.[7]
-
Sintering: At elevated temperatures, small, highly dispersed metal particles on a supported catalyst can agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[3]
Issue 3: Change in Product Selectivity
Question: My reaction is still active, but I'm observing a change in product selectivity and an increase in unwanted byproducts. Why is this happening?
Answer: A change in selectivity can be due to several factors, including poisoning of specific active sites or changes in the catalyst's structure.
Possible Causes & Solutions:
-
Selective Poisoning: Certain poisons may preferentially bind to specific types of active sites, altering the catalytic pathway and favoring the formation of different products.
-
Solution: A detailed analysis of the feedstock for trace impurities is crucial. In some industrial processes, catalysts are intentionally pre-treated with a poison to improve selectivity.[1]
-
-
Changes in Catalyst Acidity: For catalysts with both Lewis and Brønsted acid sites, deactivation can lead to a decrease in the strength of these sites, affecting reactions that rely on a specific type of acidity.[7]
-
Solution: Characterize the acidity of the fresh and used catalyst to understand the changes. It may be necessary to modify the catalyst or the support to maintain the desired acidity.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about catalyst deactivation in fluorination, offering deeper insights into the underlying mechanisms and preventative measures.
Q1: What are the main mechanisms of catalyst deactivation in fluorination reactions?
A1: The primary mechanisms are poisoning, fouling (coking), sintering, and chemical alteration.[2][3]
-
Poisoning: Impurities or byproducts bind to active sites.[3] Halide ions (Cl⁻, F⁻) are known poisons for many transition metal catalysts.[5]
-
Fouling (Coking): Deposition of carbonaceous materials on the catalyst surface.[3] This is a major cause of deactivation in gas-phase fluorination at higher temperatures.[7]
-
Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area.[3]
-
Chemical Alteration: The reactive nature of fluorinating agents or byproducts like HF can lead to irreversible changes in the catalyst's structure.[3][6]
Q2: How can I design my experiment to minimize catalyst deactivation from the outset?
A2: Proactive measures can significantly extend catalyst life.
-
Purify Feedstocks: Removing potential poisons from reactants and solvents is a critical first step.[4]
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and reactant concentrations to minimize side reactions that can lead to deactivation.[3]
-
Catalyst Design: Choose a catalyst and support known for stability under your reaction conditions. For example, applying protective coatings or modifying active sites can enhance resistance to poisoning.[4]
Q3: Are there any analytical techniques to diagnose the cause of deactivation?
A3: Yes, several characterization techniques can provide valuable insights.
-
Spectroscopy (e.g., XPS, IR): Can identify the presence of poisons on the catalyst surface and changes in the chemical state of the active components.[4]
-
Temperature-Programmed Methods (e.g., TPD, TPO, TPR): These techniques can assess changes in the catalyst's properties, such as the nature of active sites and the extent of coking.
-
Surface Area Analysis (e.g., BET): Can reveal a reduction in the catalyst's active surface area, which is indicative of sintering or fouling.[2]
Part 3: Data Summaries and Experimental Protocols
Table 1: Troubleshooting Summary
| Symptom | Likely Cause | Primary Solutions |
| Rapid loss of activity | Poisoning | Purify reactants/solvents, operate under inert atmosphere, adjust conditions to minimize byproduct formation.[3][4][5] |
| Gradual decline in activity | Fouling (Coking) or Sintering | Lower reaction temperature, implement periodic regeneration.[3] |
| Change in selectivity | Selective poisoning or change in catalyst structure | Analyze feedstock for impurities, characterize fresh vs. used catalyst. |
Experimental Protocols
Protocol 1: General Catalyst Regeneration (Thermal Treatment for Coking)
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst.
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Catalyst Recovery: After the reaction, carefully recover the catalyst by filtration or centrifugation. Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent.
-
Calcination: Place the dried catalyst in a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly ramping up the temperature.
-
Oxidative Treatment: Once at the target temperature (typically 300-500 °C, but this is catalyst-dependent), switch the gas flow to a dilute stream of air or oxygen in an inert gas. This will burn off the carbon deposits.[1]
-
Cooling: After a set period, switch back to the inert gas flow and allow the catalyst to cool to room temperature.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Visualizations
Diagram 1: Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Diagram 2: Troubleshooting Logic Flow
Caption: A step-by-step guide to diagnosing catalyst deactivation.
References
-
Kim, J. H., et al. (1997). Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. Journal of Catalysis, 169(1), 307-316. Retrieved from [Link]
-
Padhye, N., et al. (2021). Reaction mechanism for fluorination reactions with hydroxylated alumina sites: Pathways promoting aluminum combustion. The Journal of Chemical Physics, 154(9). Retrieved from [Link]
- Google Patents. (n.d.). DE69735909T2 - Regeneration of catalysts for fluorination in the gas phase.
-
Galvita, V. (2021, April 15). Catalyst deactivation [Video]. YouTube. Retrieved from [Link]
-
Kalow, J. A., & Doyle, A. G. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 113(11), 7881-7910. Retrieved from [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst–Support Interaction in Fluorinated Carbon-Supported Pt Catalysts for Reaction of NO with NH3. Retrieved from [Link]
-
Martech. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, May 20). Fluorinations Not Using Fluorine Gas. Retrieved from [Link]
-
Colell, J. F., et al. (2017). Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. Chemical Society Reviews, 46(15), 4515-4525. Retrieved from [Link]
-
Lee, E., & Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Nature, 473(7348), 470-477. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Versatility of gas–solid fluorination for multiple functionalities. Retrieved from [Link]
-
Martech. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorination in gaseous phase of carbon tetrachloride on aluminium fluoride catalyst: Kinetics and chemical mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Regeneration of deactivated commercial SCR catalyst by alkali washing. Retrieved from [Link]
-
China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst deactivation during the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd: Influence of the support. Retrieved from [Link]
-
OAE Publishing Inc. (n.d.). Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 8. researchgate.net [researchgate.net]
Identifying and minimizing impurities in 6-Fluorooxindole synthesis
Introduction
Welcome to the technical support guide for the synthesis of 6-Fluorooxindole. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as metabolic stability and binding affinity. However, its synthesis is not without challenges. Controlling purity is paramount, as even minor impurities can have significant downstream effects on biological activity, safety, and the scalability of drug development programs.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing a framework for troubleshooting and optimizing your synthesis. Here, we address specific experimental challenges in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis of substituted oxindoles like this compound typically involves the construction of the heterocyclic ring from a suitably substituted benzene precursor. A highly effective and common strategy is the reductive cyclization of a 2-nitrophenylacetic acid derivative .[3] This route involves an initial nucleophilic aromatic substitution (SNAr) reaction on an activated fluoro-nitrobenzene, followed by reduction of the nitro group and subsequent intramolecular amide bond formation. Alternative, though less common, routes might adapt classical indole syntheses or involve the direct functionalization of a pre-formed oxindole core, which can present challenges with regioselectivity.[4]
Q2: Why is strict impurity control so critical in this compound synthesis?
The quality and safety of any pharmaceutical product are assured by effectively monitoring and controlling impurities.[5] For this compound, which often serves as a starting material for complex active pharmaceutical ingredients (APIs), impurities can cause several critical issues:
-
Altered Biological Activity: Structural analogs and isomers can have different or even off-target pharmacological effects.
-
Toxicity: Certain impurities may be toxic or genotoxic, even at very low levels.[6]
-
Reaction Interference: Impurities can inhibit downstream reactions, lead to unwanted byproducts, or complicate purification, ultimately reducing the overall yield and efficiency of a multi-step synthesis.[7] Regulatory bodies like the ICH have stringent guidelines on the identification and quantification of impurities in drug substances, making this a non-negotiable aspect of process development.[8]
Q3: What are the most common classes of impurities I should expect?
Impurities in this compound synthesis can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, reaction intermediates (e.g., the 2-aminophenylacetic acid precursor before cyclization), and reagents.
-
Product-Related Impurities: These are structurally similar to the final product and include isomers (e.g., 4- or 7-Fluorooxindole), byproducts from side reactions (e.g., over-reduction, dimerization), and degradation products.
-
Starting Material-Attributed Impurities: Impurities present in the initial reagents (e.g., isomeric fluoro-nitrobenzenes) that carry through the synthesis.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their root causes and actionable solutions.
Issue 1: The initial SNAr reaction is sluggish or incomplete, leading to low yields of the phenylacetic acid intermediate.
Question: I'm reacting diethyl 2-fluoromalonate with 2,4-difluoronitrobenzene, but the reaction is slow, and my workup contains a lot of unreacted starting material. What's happening?
Answer: This is a classic issue of reactivity and reaction conditions in a nucleophilic aromatic substitution (SNAr) reaction.
Causality & Explanation: The SNAr mechanism relies on the attack of a nucleophile (the carbanion of diethyl 2-fluoromalonate) on an electron-deficient aromatic ring. The reaction rate is dictated by two main factors: the electron-withdrawing power of the activating group (the nitro group) and the stability of the intermediate Meisenheimer complex.
-
Insufficient Activation: While a nitro group is a strong activator, if the reaction conditions are not optimal, the activation may be insufficient for a complete reaction.
-
Base Strength: The base used to generate the nucleophile must be strong enough to deprotonate the malonate ester but not so strong that it promotes side reactions.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are essential as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic, and they help stabilize the charged Meisenheimer complex.[10]
Troubleshooting & Solutions:
-
Verify Starting Material Purity: Ensure your 2,4-difluoronitrobenzene is pure and that the diethyl 2-fluoromalonate has not hydrolyzed.
-
Optimize Base and Solvent: Use a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a dry, polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous, as water can quench the nucleophile.
-
Increase Temperature: SNAr reactions often require heating. Gradually increase the reaction temperature (e.g., from room temperature to 80-100 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Consider a More Activated Substrate: If feasible, using a starting material with stronger electron-withdrawing groups can significantly accelerate the reaction. For instance, substrates with two nitro groups are much more reactive.[3]
Issue 2: My final product is contaminated with a regioisomer (e.g., 4-Fluorooxindole).
Question: My NMR and LC-MS data suggest the presence of an isomeric fluorooxindole. How did this form and how can I prevent it?
Answer: The formation of a regioisomer almost always points to an impurity in your starting materials, specifically the aromatic precursor.
Causality & Explanation: The reductive cyclization step is typically highly regioselective. The amide bond will form between the amine (from the reduced nitro group) and the adjacent acetic acid side chain. Therefore, the final position of the fluorine atom is determined entirely by the substitution pattern of your starting aromatic compound. If your initial 2,4-difluoronitrobenzene was contaminated with 1,3-difluoro-2-nitrobenzene, this impurity would undergo the same reaction sequence to produce 4-Fluorooxindole alongside your desired this compound.
Caption: Formation of a regioisomeric impurity due to contaminated starting material.
Troubleshooting & Solutions:
-
Rigorous Starting Material Analysis: Before beginning the synthesis, analyze your fluoronitrobenzene starting material by GC-MS or 19F NMR to confirm its isomeric purity.
-
Purification of Starting Material: If isomers are present, purify the starting material via fractional distillation or chromatography.
-
Strategic Sourcing: Source key starting materials from reputable suppliers who provide a detailed certificate of analysis confirming isomeric purity.
-
Purification of Final Product: If the impurity has already formed, separation can be challenging due to similar polarities. Meticulous flash column chromatography or preparative HPLC may be required. See Protocol 2 for a general procedure.
Issue 3: The reductive cyclization step stalls, leaving the 2-amino-5-fluorophenylacetic acid intermediate.
Question: After the reduction step, I see a new spot on TLC, but it's not my final product. Mass spec suggests it's the amino acid intermediate. Why didn't it cyclize?
Answer: This issue indicates that the conditions for the reduction were successful, but those for the subsequent cyclization (intramolecular condensation) were not met.
Causality & Explanation: The conversion of the 2-nitrophenylacetic acid to the oxindole is a two-part process: reduction of the nitro group to an amine, followed by the cyclization of the resulting amino acid. While some reduction methods (e.g., catalytic hydrogenation with Pd/C) can facilitate both steps in one pot, the cyclization often requires heat or azeotropic removal of water to drive the amide formation to completion. If the reaction temperature is too low or the reaction time is too short after the reduction is complete, the amino acid intermediate can be isolated.
Caption: Decision tree for troubleshooting a stalled reductive cyclization.
Troubleshooting & Solutions:
-
Ensure Sufficient Heat: After the reduction is confirmed to be complete (e.g., by TLC or disappearance of starting material), ensure the reaction mixture is heated to a sufficient temperature (often reflux) to promote the intramolecular condensation.
-
Water Removal: For stubborn cyclizations, employing a Dean-Stark apparatus to azeotropically remove the water formed during amide bond formation can drive the equilibrium toward the product.
-
Catalyst Choice: While catalytic hydrogenation is common, using reducing agents like iron powder in acetic acid often provides the acidic and heated conditions necessary to promote cyclization in the same step.[11]
-
Isolate and Cyclize: If you consistently isolate the amino acid, you can treat it as a separate step. Dissolve the intermediate in a suitable solvent like toluene or xylene and heat to reflux, with or without an acid catalyst, to effect cyclization.
Issue 4: How do I identify and quantify unknown impurities shown in my HPLC analysis?
Question: My HPLC shows a purity of ~95%, but there are several small, unknown peaks. What is the workflow for identifying them?
Answer: A systematic approach using modern analytical techniques is required for the identification and structure elucidation of unknown impurities.[2]
Causality & Explanation: Unknown peaks can arise from unexpected side reactions, degradation, or trace contaminants in reagents or solvents. The goal is to obtain mass and structural information to propose a structure, which can then be confirmed by synthesizing the impurity standard.
Workflow for Impurity Identification:
-
LC-MS Analysis: The first step is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity peaks. High-resolution mass spectrometry (HRMS) is preferred as it gives a highly accurate mass, allowing you to predict the elemental formula.[12]
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity's parent ion. The fragmentation pattern provides crucial clues about the molecule's structure, often revealing which parts of the parent molecule are present.
-
Forced Degradation Studies: To determine if an impurity is a degradation product, subject the pure this compound to stress conditions (acid, base, oxidation, heat, light). If a peak seen in your sample increases under a specific stress condition, it helps confirm its identity as a degradant.
-
Isolation: For unambiguous structure confirmation, the impurity must be isolated. This is typically done using preparative HPLC or careful column chromatography.
-
NMR Spectroscopy: Once isolated, acquire detailed NMR spectra (1H, 13C, 19F, and 2D-NMR like COSY and HSQC). This data, combined with the mass spec information, allows for the complete structure elucidation.[13]
-
Confirmation via Synthesis: The final step is to propose a synthetic route to the suspected impurity and synthesize it. A co-injection of your sample and the synthesized standard on an HPLC system should show a single, co-eluting peak, confirming its identity.[7]
Data Summary: Potential Impurities
| Potential Impurity | Likely Origin | Recommended Analytical Technique |
| 2-Amino-5-fluorophenylacetic acid | Incomplete cyclization | HPLC-UV, LC-MS (check for corresponding M+H) |
| 4-Fluorooxindole | Isomeric starting material | HPLC-UV (may have similar RRT), 19F NMR |
| Starting Fluoro-nitrobenzene | Incomplete SNAr reaction | GC-MS, HPLC-UV |
| Dimerized Byproducts | Radical side reactions during reduction | LC-MS (check for mass ~2x product mass) |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general starting point for analyzing the purity of your synthesized product. It should be optimized and validated for your specific needs.[5][6]
Objective: To separate this compound from its potential impurities and starting materials.
Instrumentation & Columns:
-
System: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of your crude or purified this compound in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC system.
-
Integrate the peaks and calculate the area percentage to determine the purity profile.
Protocol 2: Flash Column Chromatography for Purification
Objective: To purify crude this compound from less polar and more polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Glass column, collection tubes, TLC plates
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system that gives your product (this compound) an Rf value of ~0.25-0.35. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 70:30 or 60:40).
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent system. Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the crude material onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry powder to the top of the packed column.
-
Elute the Column: Begin eluting the column with the solvent system determined in Step 1. Collect fractions in test tubes or flasks.
-
Monitor Fractions: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp (254 nm).
-
Combine and Concentrate: Combine the fractions that contain the pure product. Concentrate the combined fractions using a rotary evaporator to yield the purified this compound.
-
Assess Purity: Analyze the purified product using the HPLC method in Protocol 1 and by NMR spectroscopy to confirm its structure and purity.
References
- The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. (2025). Benchchem.
- How to efficiently produce 6-Fluoroindole? - FAQ. (n.d.). Guidechem.
- Technical Support Center: Optimizing Reaction Conditions for 6-Fluoroindole Synthesis. (2025). Benchchem.
- Process for producing 5-fluorooxyindole and for producing intermediate therefor. (n.d.).
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
- Enantioseparation and Racemization of 3-Fluorooxindoles. (n.d.). PMC - NIH.
- Pal, A., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1213–1219.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- Wang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry.
- Identification and synthesis of impurities formed during sertindole prepar
- Panchabhai Prasad Pandurang, & Kailas Narayan Sonune. (2024). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities.
- Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. journaljpri.com [journaljpri.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Fluoroindoles via Bischler-Möhlau Reaction
Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to assisting researchers, chemists, and drug development professionals in successfully navigating the Bischler-Möhlau synthesis for the preparation of fluoroindoles, with a specific focus on mitigating and avoiding the common pitfall of tar formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Möhlau reaction with a fluoroaniline is producing a significant amount of intractable tar, leading to low yields and difficult purification. What is causing this?
A1: This is a very common and frustrating issue rooted in the classical execution of the Bischler-Möhlau synthesis. The formation of tar is primarily a consequence of two interconnected factors: the harsh reaction conditions traditionally employed and the electronic properties of fluoroanilines.
-
Reaction Mechanism and the Role of Fluoro-Substituents: The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline derivative. The mechanism can be complex, with multiple competing pathways.[1] A key step in the desired reaction sequence is an intramolecular electrophilic cyclization onto the aniline ring. Fluorine, being a strongly electron-withdrawing group, deactivates the aniline ring, making this crucial cyclization step more difficult. To overcome this, harsher conditions such as high temperatures and strong acids are often used in classical protocols.
-
Side Reactions Leading to Tar Formation: These harsh conditions, unfortunately, create a fertile ground for a variety of side reactions that produce polymeric byproducts, which constitute the "tar" you are observing.
-
Aniline Polymerization: Under strongly acidic conditions and high heat, anilines are prone to oxidative polymerization, forming complex, high-molecular-weight polyaniline structures.[2][3][4] This is often the major contributor to tar formation.
-
Intermolecular Condensations: Various intermediates in the reaction can undergo intermolecular condensation reactions instead of the desired intramolecular cyclization, leading to a complex mixture of oligomeric byproducts.
-
Decomposition: The starting materials, intermediates, and even the final fluoroindole product can be susceptible to decomposition under prolonged exposure to high temperatures and strong acids.[5]
-
In essence, the very conditions used to force the reaction with the deactivated fluoroaniline are also the perfect conditions for generating tar.
Q2: How can I fundamentally change my experimental approach to prevent tar formation from the outset?
A2: The most effective strategy is to move away from the classical, high-temperature protocols and adopt modern, milder synthesis conditions. The combination of microwave-assisted synthesis and the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter has proven to be highly effective for the Bischler-Möhlau synthesis of substituted indoles, including fluoroindoles.[6][7]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation allows for rapid and efficient heating of the reaction mixture, often leading to significantly shorter reaction times (minutes instead of hours).[8][9] This dramatic reduction in reaction time minimizes the opportunity for side reactions and decomposition that lead to tar formation.[10]
-
The Role of HFIP: HFIP is a unique solvent that can act as a proton donor to activate the reaction without the need for strong, corrosive acids.[11] Its ability to form strong hydrogen bonds can stabilize intermediates and facilitate the key cyclization step under much milder conditions.[12] Furthermore, it is often easily removed during workup.
By combining these two powerful techniques, you can often achieve higher yields, cleaner reaction profiles, and a significant reduction, if not complete elimination, of tar formation.
Troubleshooting Guide for Bischler-Möhlau Synthesis of Fluoroindoles
If you are constrained to using more traditional heating methods or are looking to optimize your current protocol, this guide provides a systematic approach to troubleshooting common issues.
Troubleshooting Flowchart
Caption: A workflow for troubleshooting tar formation.
Detailed Optimization Parameters
| Parameter | Problem | Recommended Action | Rationale |
| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, PPA) are promoting polymerization. | Switch to milder Lewis acids like lithium bromide (LiBr) or zinc chloride (ZnCl₂).[13][14][15] | Lewis acids can still promote the necessary cyclization but are generally less prone to causing the extensive side reactions and polymerization associated with strong proton sources.[16] |
| Temperature | High temperatures are causing decomposition and side reactions. | Empirically determine the lowest possible temperature at which the reaction proceeds at a reasonable rate. Monitor closely with TLC. | Reducing thermal stress on the reactants and intermediates is crucial to minimizing byproduct formation.[17] |
| Reaction Time | Prolonged heating, even at a moderate temperature, leads to tarring. | Monitor the reaction progress by TLC. Once the starting material is consumed or the product spot is maximized, work up the reaction immediately. | Overheating the reaction mixture after completion will only serve to decompose the desired product and generate more impurities. |
| Solvent | The reaction medium is not optimal for the fluoro-substituted substrates. | Consider high-boiling point polar aprotic solvents that can help to solvate intermediates. Modern approaches have shown great success with HFIP.[6] | The right solvent can influence reaction kinetics and the stability of intermediates, potentially favoring the desired pathway. |
| Reagent Purity | Impurities in the starting materials are acting as catalysts for side reactions. | Purify the fluoroaniline (e.g., by distillation) and the α-bromoacetophenone (e.g., by recrystallization) immediately before use. | Impurities can have a significant and unpredictable impact on the reaction outcome. |
| Stoichiometry | The excess of aniline is contributing to polymerization. | While an excess of aniline is characteristic of the Bischler-Möhlau synthesis,[13] using a very large excess can be detrimental. Try reducing the excess to 2-3 equivalents. | Finding a balance is key: enough aniline to drive the reaction to completion, but not so much that it becomes the primary source of tar. |
Recommended Experimental Protocol
This protocol is based on a modern, microwave-assisted approach that has been shown to be effective for the synthesis of substituted indoles, including those with fluorine substituents, while minimizing byproduct formation.[6]
HFIP-Promoted Microwave-Assisted Bischler-Möhlau Synthesis of a Fluoroindole
Materials:
-
Appropriate fluoroaniline (e.g., 4-fluoroaniline)
-
Substituted α-bromoacetophenone
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Microwave reactor vials
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the α-amino arylacetone intermediate: In a round-bottom flask, dissolve the α-bromoacetophenone (1.0 mmol) in a suitable solvent like acetonitrile. Add the fluoroaniline (2.2 mmol). Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the α-bromoacetophenone. Remove the solvent under reduced pressure. The crude α-(fluoroanilino)acetophenone can be used directly in the next step.
-
Cyclization: Place the crude α-(fluoroanilino)acetophenone in a microwave reactor vial. Add HFIP (2.0 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes). Note: The optimal temperature and time should be determined empirically for each specific substrate combination.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Remove the HFIP under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoroindole.
This modern approach offers a much higher probability of success and avoids many of the pitfalls of the classical Bischler-Möhlau synthesis.
Alternative Synthetic Routes
If the Bischler-Möhlau synthesis continues to be problematic, even with modern modifications, consider alternative, well-established methods for indole synthesis that may be more tolerant of electron-withdrawing groups:
-
Fischer Indole Synthesis: This classic method involves the reaction of a (fluorophenyl)hydrazine with an aldehyde or ketone under acidic conditions. While it can also suffer from issues with harsh conditions, a wide range of catalysts and conditions have been explored, offering many avenues for optimization.[5]
-
Leimgruber-Batcho Indole Synthesis: A milder, two-step method that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. It generally provides high yields under less strenuous conditions.[18]
-
Palladium-Catalyzed Syntheses: Modern synthetic chemistry offers a variety of palladium-catalyzed methods for indole synthesis, which often exhibit high efficiency and excellent functional group tolerance.
By understanding the underlying causes of tar formation and embracing modern synthetic techniques, the challenges associated with the Bischler-Möhlau synthesis of fluoroindoles can be effectively overcome.
References
-
Stejskal, J., & Sapurina, I. (2005). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules, 38(24), 10141-10152. [Link]
- BenchChem. (2025).
-
MacDonough, M. T., Shi, Z., & Pinney, K. G. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624–3629. [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. [Link]
-
Sopian, I., et al. (2018). Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. AIP Conference Proceedings, 1945(1), 020056. [Link]
-
ResearchGate. (2018). Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. [Link]
- Osterholm, J.-E., et al. (1994). Emulsion polymerization of aniline. Polymer, 35(13), 2902-2906.
-
AIP Publishing. (2018). Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. [Link]
-
chemeurope.com. (2025). Bischler-Möhlau indole synthesis. [Link]
-
Gribble, G. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 249-259. [Link]
- Ragan, J. A. (2004). Bischler-Möhlau Indole Synthesis. In Name Reactions in Heterocyclic Chemistry. Wiley.
-
MDPI. (2020). Bimetallic Iron–Palladium Catalyst System as a Lewis-Acid for the Synthesis of Novel Pharmacophores Based Indole Scaffold as Anticancer Agents. [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]
-
PubMed. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. [Link]
- BenchChem. (2025).
-
Ye, G., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3293. [Link]
-
Organic Chemistry Portal. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]
-
MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. [Link]
- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.
-
ChemRxiv. (2021). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. [Link]
-
ResearchGate. (2015). Microwave-assisted synthesis of indoles 3 and 4c in the presence of different bases. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. [Link]
-
Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12544-12747. [Link]
-
ResearchGate. (2010). Bischler–Möhlau indole synthesis. [Link]
-
Organic & Biomolecular Chemistry. (2013). Hexafluoroisopropanol: a powerful solvent for the hydrogenation of indole derivatives. Selective access to tetrahydroindoles or cis-fused octahydroindoles. [Link]
-
Semantic Scholar. (1996). Lewis acid-catalyzed reactions in protic media. Lanthanide-catalyzed reactions of indoles with aldehydes or ketones. [Link]
-
ResearchGate. (2021). Möhlau‐Bischler indole synthesis. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
ResearchGate. (2021). A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. [Link]
-
ResearchGate. (2019). Bischler-Möhlau indole synthesis. [Link]
Sources
- 1. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HFIP in Organic Synthesis – Department of Chemistry [chem.unc.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 15. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Positional Isomerism in Drug Discovery: A Comparative Analysis of 6-Fluorooxindole and 5-Fluorooxindole Biological Activity
In the landscape of medicinal chemistry, the subtle art of positional isomerism can unlock vastly different pharmacological profiles. The substitution of a single fluorine atom on the oxindole scaffold, a privileged structure in drug discovery, exemplifies this principle. This guide provides an in-depth, objective comparison of the biological activities of 6-Fluorooxindole and 5-Fluorooxindole. While direct head-to-head comparative studies on the parent molecules are not extensively available in peer-reviewed literature, a comprehensive analysis of existing research on each isomer and their derivatives reveals divergent therapeutic potentials. This document is intended for researchers, scientists, and drug development professionals to navigate the nuanced yet significant impact of fluorine placement on the biological activity of the oxindole core.
The Critical Influence of Fluorine Substitution
The introduction of a fluorine atom to a pharmacophore can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The position of this halogen on the aromatic ring dictates the electronic distribution and steric hindrance of the molecule, thereby influencing its interaction with protein binding pockets. This guide will explore the distinct biological activities that have emerged for this compound and 5-Fluorooxindole, focusing on their respective roles in oncology and inflammation.
This compound: A Scaffold for Potent Anticancer Agents
Research surrounding this compound and its derivatives predominantly points towards its potential in oncology. The 6-fluoro substitution pattern appears to be a key feature in the design of potent kinase inhibitors and other anticancer agents.
Primary Biological Activity: Anticancer Properties
While studies on the parent this compound are limited, its derivatives have demonstrated significant promise as anticancer agents.[2] A notable example is a 6-monofluorinated indolin-2-one derivative that exhibited superior potency against hepatocellular carcinoma cell lines (HuH7 and Hep3B) compared to the established multi-kinase inhibitors sunitinib and sorafenib.[2] The IC50 values for this derivative were 0.09 μM in HuH7 cells and 0.36 μM in Hep3B cells, highlighting the potential of the this compound scaffold in cancer therapy.[2]
The proposed mechanism for the anticancer activity of certain chloro-indole derivatives, which share structural similarities, involves the disruption of microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway.[3] While not directly demonstrated for this compound, this provides a plausible avenue for investigation into its mechanism of action.
Another derivative of a related 6-fluoro-quinolinecarboxylic acid has been identified as a potent inhibitor of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthetic pathway.[4] Inhibition of this enzyme depletes the precursors necessary for RNA and DNA synthesis, leading to a tumoricidal effect.[4]
5-Fluorooxindole: A Modulator of Inflammatory and Metabolic Pathways
In contrast to its 6-fluoro counterpart, research on 5-Fluorooxindole has largely focused on its role in mitigating inflammation and its potential as a therapeutic for metabolic diseases.
Primary Biological Activities: Anti-inflammatory and α-Glucosidase Inhibition
Anti-inflammatory and Analgesic Effects:
5-Fluorooxindole has demonstrated significant antinociceptive, antioxidant, and anti-inflammatory effects in models of inflammatory pain.[5][6] It has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) signaling pathways and reduce microglial activation in the spinal cord.[5] Specifically, treatment with 5-fluoro-2-oxindole inhibited the upregulation of phosphorylated MAPK, a key signaling cascade in inflammatory responses.[5]
The anti-inflammatory mechanism of 5-Fluorooxindole is also linked to the upregulation of the Nrf2/heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) signaling pathway, which plays a crucial role in the cellular antioxidant response.[7]
α-Glucosidase Inhibition:
Derivatives of 5-Fluorooxindole have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[8][9][10] Inhibition of this enzyme can help control postprandial hyperglycemia, a key aspect of managing type 2 diabetes. While many of the synthesized derivatives showed potent inhibition, the parent 5-fluoro-2-oxindole itself exhibited a relatively high IC50 value of (7.51 ± 0.17)×10³ μM, suggesting it is a weak inhibitor of this particular enzyme.[9] However, it serves as a valuable starting scaffold for the development of more potent α-glucosidase inhibitors.[8][9]
Comparative Summary of Biological Activities
| Feature | This compound | 5-Fluorooxindole |
| Primary Therapeutic Area | Oncology | Inflammation, Metabolic Disorders |
| Known Biological Targets (or of derivatives) | Kinases, Dihydroorotate Dehydrogenase[2][4] | Mitogen-Activated Protein Kinases (MAPKs), α-Glucosidase[5][9] |
| Reported Biological Effects | Anticancer, Cytotoxic[2] | Anti-inflammatory, Analgesic, Antioxidant, weak α-Glucosidase inhibition[5][6][9] |
| Potency of Derivatives | Derivatives can be more potent than sunitinib and sorafenib in certain cancer cell lines[2] | Derivatives are potent α-glucosidase inhibitors[8][9] |
Experimental Protocols
To facilitate further comparative research, the following are generalized, step-by-step methodologies for assessing the key biological activities discussed.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds (this compound, 5-Fluorooxindole), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compounds to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Diagram of Kinase Inhibition Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to the Validation of 6-Fluorooxindole Derivatives as Enzyme Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. The 6-fluorooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the inhibition of various key enzymes implicated in diseases ranging from cancer to diabetes. The strategic incorporation of a fluorine atom can enhance critical pharmacological properties, including metabolic stability, binding affinity, and overall potency.[1][2]
This guide provides an in-depth technical comparison of this compound derivatives against established enzyme inhibitors, supported by experimental data and detailed validation protocols. It is designed to offer a comprehensive understanding of their potential and the methodologies required to rigorously assess their efficacy.
The Oxindole Scaffold: A Foundation for Potent Kinase Inhibition
The oxindole core is a versatile pharmacophore that has been successfully utilized in the development of numerous kinase inhibitors.[3] Its structure serves as an excellent backbone for designing molecules that can fit into the ATP-binding pocket of kinases, a crucial mechanism for inhibiting their activity. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
The introduction of a fluorine atom at the 6-position of the oxindole ring is a strategic modification. Fluorine's high electronegativity and small size can lead to favorable interactions with the target enzyme, improved metabolic stability, and enhanced cell permeability, ultimately resulting in more effective drug candidates.[4]
Comparative Analysis of this compound Derivatives as Kinase Inhibitors
Recent studies have highlighted the prowess of this compound derivatives as potent inhibitors of multiple kinases, including FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are significant targets in oncology.[5][6]
Dual FLT3/CDK2 Inhibition: A Promising Anticancer Strategy
A novel oxindole-based derivative, compound 5l , has been identified as a potent dual inhibitor of both FLT3 and CDK2.[5] This dual-targeting approach is particularly promising as it can potentially overcome resistance mechanisms that arise from the redundancy and crosstalk between signaling pathways.
Table 1: Comparative Inhibitory Activity (IC50) of Compound 5l against FLT3 and CDK2
| Compound | Target Kinase | IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |
| Compound 5l | FLT3 | 36.21 ± 1.07 | Sunitinib | Not Reported in study |
| Compound 5l | CDK2 | 8.17 ± 0.32 | Sunitinib | 27.90 ± 1.80 |
Data sourced from a study on novel oxindole-based derivatives.[5]
The data clearly demonstrates that compound 5l is a highly potent inhibitor of CDK2, exhibiting an IC50 value more than three times lower than that of the established multi-kinase inhibitor, Sunitinib.[5] This superior potency against a key cell cycle regulator highlights the potential of the this compound scaffold in developing next-generation anticancer agents.
The design of potent kinase inhibitors based on the oxindole scaffold often involves the strategic modification of substituents at the 3-position of the oxindole ring.[3][7] For instance, the introduction of a pyridyl group in compound 5l was a deliberate choice to enhance interactions within the ATP-binding pocket of the target kinases.[5] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on this appended ring system can significantly influence both potency and selectivity.[3][8] The fluorine atom at the 6-position of the oxindole core likely contributes to the overall favorable pharmacokinetic profile of the molecule.
Experimental Workflow for Kinase Inhibition Validation
A rigorous and standardized protocol is essential for the accurate determination of inhibitor potency. The following workflow outlines a typical in vitro kinase inhibition assay.
Caption: Generalized workflow for an in-vitro kinase inhibitor IC50 determination.
This protocol is adapted from established methodologies for assessing kinase inhibition.[5][9]
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Create a series of dilutions of the test compound in assay buffer.
-
Prepare a solution of the recombinant human FLT3 or CDK2 enzyme and its specific substrate in assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km value for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme/substrate solution to each well.
-
Add the serially diluted this compound derivative or the reference inhibitor (e.g., Sunitinib) to the respective wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
-
Signal Detection and Data Analysis:
-
Measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
-
Subtract the background signal from all readings.
-
Normalize the data with respect to the DMSO control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Validation of this compound Derivatives as α-Glucosidase Inhibitors
Beyond their anticancer potential, fluorooxindole derivatives have also been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[10] Inhibition of α-glucosidase can delay the absorption of glucose, making it a key therapeutic target for the management of type 2 diabetes.[11]
A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with promising results compared to the standard drug, Acarbose.[10]
Table 2: Comparative α-Glucosidase Inhibitory Activity (IC50) of 5-Fluoro-2-Oxindole Derivatives
| Compound | R Group | IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| 3d | 4-Cl | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 |
| 3f | 4-Br | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 |
| 3i | 4-I | 56.87 ± 0.42 | Acarbose | 569.43 ± 43.72 |
Data sourced from a study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors.[10]
The results demonstrate that several of the synthesized 5-fluoro-2-oxindole derivatives exhibit significantly greater potency than Acarbose, a widely used α-glucosidase inhibitor.[10] For example, compound 3f , with a 4-bromo substitution, is approximately 15 times more potent than Acarbose.[10]
Mechanistic Insights and Structure-Activity Relationship (SAR)
Kinetic studies revealed that these potent 5-fluoro-2-oxindole derivatives act as reversible and mixed-type inhibitors of α-glucosidase.[10] This indicates that they can bind to both the free enzyme and the enzyme-substrate complex.
The SAR analysis of these derivatives provided valuable insights into the structural requirements for potent α-glucosidase inhibition.[10][12] The presence of an electron-withdrawing halogen atom (Cl, Br, I) at the para-position of the benzylidene ring was found to be crucial for high inhibitory activity.[10] This suggests that electronic effects play a significant role in the binding of these compounds to the active site of α-glucosidase.
Experimental Protocol for α-Glucosidase Inhibition Assay
The validation of α-glucosidase inhibitors requires a well-defined experimental protocol.
Caption: Workflow for the validation of α-glucosidase inhibitors.
This protocol is based on the methodology described for the evaluation of 5-fluoro-2-oxindole derivatives.[10]
-
Reagent Preparation:
-
Prepare a stock solution of the 5-fluoro-2-oxindole derivative in DMSO.
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add various concentrations of the test compounds or the reference drug (Acarbose) to the wells. Include a control with only buffer and enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the p-NPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate (Na2CO3) solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective enzyme inhibitors. The comparative data presented in this guide clearly demonstrates the potential of these derivatives to surpass the efficacy of established drugs in both oncology and metabolic disease applications. The detailed experimental protocols provide a robust framework for the validation of new this compound-based inhibitor candidates. As a Senior Application Scientist, I am confident that continued exploration of this chemical space, guided by rigorous SAR studies and standardized validation assays, will lead to the discovery of novel and impactful therapeutics.
References
-
Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry. [Link]
-
Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. ResearchGate. [Link]
-
QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed. [Link]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. [Link]
-
Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. ResearchHub. [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. [Link]
-
In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. PMC. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. ResearchGate. [Link]
-
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate. [Link]
-
SAR of α-glucosidase inhibitors. a The best docking conformations of 51... ResearchGate. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
Investigation of Selected Flavonoid Derivatives as Potent FLT3 Inhibitors for the Potential Treatment of Acute Myeloid Leukemia. PubMed. [Link]
-
Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC. [Link]
-
Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. NIH. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]
-
Targeting FLT3 mutations in AML: review of current knowledge and evidence. PMC. [Link]
-
A comparison of some of the best ligands with FDA-approved and clinically tested drugs to treat the main protease of COVID-19. ResearchGate. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
-
FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. PMC. [Link]
-
SAR analysis of synthesized six flavonoid derivatives. ResearchGate. [Link]
-
Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. PMC. [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. [Link]
-
Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]
-
Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. PubMed. [Link]
-
Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO. Patsnap Synapse. [Link]
-
Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Scilit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates, a practice known as fluorination, has become a cornerstone of modern medicinal chemistry. This powerful strategy is frequently employed to enhance the metabolic stability of parent molecules, thereby improving their pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data, detailed protocols, and visualizations to aid in rational drug design and development.
The Indole Nucleus: A Privileged Scaffold with a Metabolic Liability
The indole scaffold is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties allow for diverse interactions with biological targets. However, the indole ring is also susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[1] This metabolic vulnerability can lead to rapid clearance of indole-containing drugs from the body, diminishing their therapeutic efficacy.
The primary sites of oxidative metabolism on the indole ring are often the electron-rich positions, particularly the 2- and 3-positions. Hydroxylation at these sites is a common metabolic pathway, leading to the formation of more polar metabolites that are readily excreted. The key CYP450 enzymes involved in indole metabolism include CYP2A6, CYP2E1, and CYP2C19.[1]
Fluorination: Blocking Metabolic "Soft Spots"
The introduction of a fluorine atom onto the indole ring can dramatically alter its metabolic fate. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450 enzymes.[2] By strategically placing a fluorine atom at a metabolically labile position, medicinal chemists can effectively "block" or shield that site from oxidative attack. This steric and electronic shielding hinders the ability of CYP450 enzymes to access and oxidize the indole ring, resulting in a more metabolically stable compound.
This enhanced stability often translates into a longer biological half-life, reduced clearance, and improved oral bioavailability, all of which are highly desirable pharmacokinetic properties for a drug candidate.
Comparative Metabolic Stability: The Data Speaks for Itself
In vitro liver microsomal stability assays are a standard method for evaluating the metabolic susceptibility of drug candidates.[3] In these assays, the compound of interest is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[4]
The following table summarizes preclinical data from studies comparing the metabolic stability of non-fluorinated indoles with their fluorinated counterparts.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [5] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [5] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [5] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | Rat | [1] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. While direct comparison of absolute values between different species should be made with caution, the trend of increased stability with fluorination within each study is evident.[1][5]
The data clearly demonstrates the profound impact of fluorination. The trifluoromethyl-substituted analog of UT-155 (32c) exhibits a more than four-fold increase in half-life compared to the non-fluorinated parent compound.[5] Similarly, 5-fluoroindole shows a remarkably long half-life, indicating significant resistance to metabolic degradation.[1]
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.[3][6][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials and Equipment:
-
Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Liver microsomes (human or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsome solution.
-
Add the test compound to the microsome solution to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a sufficient volume of ice-cold organic solvent (e.g., 2-3 volumes of acetonitrile) to the collected aliquot. This step also serves to precipitate the microsomal proteins.
-
Include a negative control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation of the compound.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) [1]
-
Conclusion: A Rational Approach to Enhancing Druggability
The strategic incorporation of fluorine into the indole scaffold is a well-established and highly effective strategy for enhancing metabolic stability. By blocking sites of CYP450-mediated oxidation, fluorination can significantly prolong a compound's half-life and reduce its clearance, leading to an improved pharmacokinetic profile. The comparative data and experimental protocols presented in this guide provide a framework for researchers to rationally design and evaluate fluorinated indole derivatives with enhanced druggability. As with any drug design strategy, the precise impact of fluorination is context-dependent, and direct experimental evaluation of metabolic stability is paramount for the successful development of new therapeutic agents.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 733–741. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. [Link]
-
Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5009. [Link]
-
ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]
-
Gill, H., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 13(13), 1149-1168. [Link]
-
SlideShare. (2023). Microsomal stability assay. [Link]
-
ResearchGate. (2018). In vitro Metabolic Stability of [18F]Fluoroalkyl Compounds in Rat Liver Microsomes. [Link]
-
PubMed. (2013). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism and Disposition, 41(6), 1195-1200. [Link]
-
ResearchGate. (2007). Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue. [Link]
-
PubMed. (2023). Development and validation of LC-MS/MS method for determining the metabolic stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 226, 115258. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 565. [Link]
-
ResearchGate. (2014). Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. [Link]
-
Tracy, T. S., et al. (2016). Interindividual Variability in Cytochrome P450–Mediated Drug Metabolism. Drug Metabolism and Disposition, 44(2), 343-351. [Link]
-
MDPI. (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 222, 107788. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enantioselective Fluorination of Oxindoles: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the C-F Bond in Oxindole Scaffolds
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The 3,3-disubstituted oxindole motif is a "privileged scaffold," appearing in numerous natural products and pharmaceutical agents.[3] Consequently, the synthesis of 3-fluorooxindoles, which merge these two valuable features, has become an area of intense research. These chiral fluorinated compounds are key building blocks for potent therapeutics, including the promising stroke treatment agent, BMS 204352 (MaxiPost).[4][5]
The primary challenge lies in the stereocontrolled construction of the C3-fluorine-bearing quaternary stereocenter. Direct enantioselective fluorination of a prochiral 3-substituted oxindole enolate presents the most atom-economical approach. This guide provides a comparative analysis of the two dominant catalytic strategies employed to achieve this transformation: transition metal catalysis and organocatalysis. We will dissect the underlying mechanics, compare performance based on published data, and provide actionable experimental protocols.
The Electrophilic Fluorine Source: A Tale of Two Reagents
The success of these catalytic methods is heavily reliant on the development of stable, electrophilic fluorinating ("F+") reagents. The two most prominent players in this field are N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor®.
-
N-Fluorodibenzenesulfonimide (NFSI): A neutral, highly effective fluorinating agent, NFSI is widely used in both metal-catalyzed and organocatalyzed systems.[6][7][8][9] Its reactivity can be tuned by modifying the arenesulfonyl groups, which has been shown to impact enantioselectivity in certain reactions.[2]
-
Selectfluor® (F-TEDA-BF4): A cationic reagent, Selectfluor is known for its high reactivity and ease of handling.[5][10] It is frequently employed with cinchona alkaloid-based catalysts and in reactions that may proceed through radical pathways.[11][12][13]
The choice between NFSI and Selectfluor is not arbitrary; it is intrinsically linked to the catalytic system. NFSI is often favored in metal-catalyzed reactions where a neutral reagent is less likely to interfere with the cationic metal center, whereas both are widely applicable in organocatalysis.[5]
Catalytic Strategies: A Comparative Analysis
Part A: Transition Metal Catalysis - The Power of Chiral Lewis Acids
The pioneering work in this area leveraged the ability of transition metals to form well-defined chiral enolate complexes, thereby creating a rigid and predictable stereochemical environment for the fluorine transfer.[14]
1. Palladium (Pd) Catalysis: Sodeoka and colleagues reported the first catalytic enantioselective fluorination of oxindoles using chiral palladium complexes.[4][15] The key to their success was the use of N-Boc protected oxindoles, which readily form a configurationally stable Pd-enolate.[4] Using a cationic Pd-complex with a (S)-DM-BINAP ligand, they achieved excellent yields and enantioselectivities (up to 96% ee).[5][15]
-
Causality of Experimental Choices: The N-Boc protecting group is crucial. It enhances the acidity of the N-H proton, facilitating enolate formation, and its steric bulk can play a role in the stereochemical outcome. The choice of a bidentate phosphine ligand like BINAP creates a well-defined chiral pocket around the metal center, forcing the electrophilic fluorinating agent (NFSI) to approach from a specific face of the planar enolate.[14]
2. Scandium (Sc) Catalysis: A significant advancement was the development of a Sc(III)/N,N'-dioxide complex that effectively catalyzes the fluorination of unprotected N-H free 3-substituted oxindoles.[16] This method circumvents the need for protection and deprotection steps, increasing overall efficiency. This system delivers a range of 3-fluorooxindoles in outstanding yields (up to 98%) and enantioselectivities (up to 99% ee) and was applied to a one-step synthesis of MaxiPost.[16]
-
Causality of Experimental Choices: The Sc(III) center acts as a powerful Lewis acid, coordinating to the carbonyl oxygen of the oxindole and the fluorinating agent. The chiral N,N'-dioxide ligand orchestrates the spatial arrangement of this ternary complex, ensuring a highly enantioselective fluorine transfer. The ability to use N-H free substrates is a major advantage, attributed to the specific coordination geometry of the catalyst.
Part B: Organocatalysis - The Art of Non-covalent Interactions
Organocatalysis offers a metal-free alternative, often utilizing hydrogen bonding, Brønsted acid/base interactions, or phase-transfer catalysis to control the stereochemical outcome.
1. Cinchona Alkaloid-Based Catalysis: Cinchona alkaloids and their derivatives are workhorse catalysts in asymmetric synthesis. In the context of oxindole fluorination, dimeric cinchona alkaloids such as (DHQD)₂PHAL have been used as Brønsted base catalysts.[2] They deprotonate the oxindole to form an enolate, which is stabilized within a chiral environment through hydrogen bonding. The enantioselectivity of these reactions was found to be highly dependent on the structure of the NFSI reagent, with bulkier analogues leading to significantly improved results (up to 96% ee).[2]
-
Causality of Experimental Choices: The bifunctional nature of the catalyst is key. The tertiary amine moiety acts as a Brønsted base to generate the nucleophilic enolate, while the hydroxyl group (or other H-bond donors) interacts with the electrophile (NFSI), bringing both reactants into close proximity within a defined chiral orientation. The observation that bulkier NFSI analogues improve enantioselectivity suggests that steric interactions between the catalyst and the fluorinating agent in the transition state are critical for facial discrimination.[2]
2. Chiral Thiourea and Amidine Catalysis: Bifunctional thioureas and amidines operate through a similar principle of dual activation.[17] They possess both a hydrogen-bond donating group (the thiourea) and a Brønsted basic site (e.g., a tertiary amine). The thiourea moiety activates the electrophile (NFSI) through hydrogen bonding, increasing its reactivity, while the basic site generates the oxindole enolate. This cooperative activation within a chiral scaffold enables high enantioselectivity.
Data Presentation: Performance at a Glance
The following table summarizes the performance of representative catalytic systems for the enantioselective fluorination of a benchmark 3-phenyloxindole substrate.
| Catalyst System | Catalyst Loading (mol%) | Fluorinating Agent | Substrate Protection | Yield (%) | ee (%) | Reference |
| Metal Catalysis | ||||||
| Pd(II)/(S)-DM-BINAP | 2.5 | NFSI | N-Boc | 91 | 96 | [15] |
| Sc(OTf)₃/N,N'-Dioxide | 10 | NFSI | N-H (Free) | 98 | 97 | [16] |
| Organocatalysis | ||||||
| (DHQD)₂PHAL | 10 | Modified NFSI* | N-Boc | 85 | 96 | [2] |
*Modified NFSI refers to N-fluoro-bis(4-tert-butyl-2,6-dimethylphenyl)sulfonimide.
Mechanistic Insights: Visualizing the Transition State
Understanding the reaction mechanism is crucial for rational catalyst design and optimization. The following diagrams illustrate the proposed catalytic cycles for the palladium-catalyzed and cinchona alkaloid-catalyzed fluorination of oxindoles.
Caption: Proposed catalytic cycle for Pd-catalyzed enantioselective fluorination.
Caption: Dual activation model in cinchona alkaloid-catalyzed fluorination.
Experimental Protocols: From Theory to Practice
A protocol's trustworthiness is paramount. The following are condensed, self-validating procedures derived from peer-reviewed, high-impact literature.
Protocol 1: Palladium-Catalyzed Fluorination of N-Boc-3-phenyloxindole[15]
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of ₂ (5.5 mg, 0.0125 mmol, 2.5 mol%) and (S)-DM-BINAP (9.7 mg, 0.015 mmol, 3.0 mol%) in 2-propanol (1.0 mL) is stirred at room temperature for 1 hour.
-
Reaction Setup: To the prepared catalyst solution, add N-Boc-3-phenyloxindole (155.7 mg, 0.5 mmol, 1.0 equiv.).
-
Initiation: Add N-fluorobenzenesulfonimide (NFSI) (189.2 mg, 0.6 mmol, 1.2 equiv.) to the mixture in one portion.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-fluoro-3-phenyloxindole derivative.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC analysis.
Protocol 2: Sc(III)-Catalyzed Fluorination of N-H-3-phenyloxindole[16]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Sc(OTf)₃ (24.6 mg, 0.05 mmol, 10 mol%), the chiral N,N'-dioxide ligand (32.0 mg, 0.055 mmol, 11 mol%), and 4Å molecular sieves (100 mg).
-
Reaction Setup: Add chloroform (CHCl₃, 2.0 mL) to the tube and stir the mixture at 40 °C for 1 hour. Then, cool the mixture to 30 °C and add 3-phenyl-2-oxindole (104.5 mg, 0.5 mmol, 1.0 equiv.).
-
Initiation: Add N-fluorobenzenesulfonimide (NFSI) (173.4 mg, 0.55 mmol, 1.1 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 30 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 24-48 hours).
-
Workup and Purification: Filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure fluorinated product.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC analysis.
Conclusion and Future Outlook
Both transition metal catalysis and organocatalysis have proven to be powerful strategies for the enantioselective fluorination of oxindoles, each with distinct advantages. Metal catalysis, particularly with late transition metals like palladium or Lewis acids like scandium, offers high turnover and reactivity, with the Sc(III) system providing an elegant solution for unprotected substrates.[16] Organocatalysis provides a complementary, metal-free approach that relies on intricate non-covalent interactions, with catalyst performance being highly tunable through structural modification of both the catalyst and the fluorinating agent.[2]
Future research will likely focus on reducing catalyst loadings, expanding the substrate scope to more challenging alkyl-substituted oxindoles, and developing new catalytic systems that operate under even milder, more sustainable conditions. The continued development of novel chiral ligands and organocatalysts, informed by detailed mechanistic studies, will undoubtedly unlock new levels of efficiency and selectivity in the synthesis of these vital fluorinated molecules.
References
-
Hamashima, Y., Suzuki, T., & Sodeoka, M. (2005). Catalytic Enantioselective Fluorination of Oxindoles. Journal of the American Chemical Society, 127(29), 10164–10165. [Link]
-
Wu, Y., Wang, Y., & Hu, W. (2014). Organocatalytic highly enantioselective monofluoroalkylation of 3-bromooxindoles: construction of fluorinated 3,3'-disubstituted oxindoles and their derivatives. Chemical Communications, 50(38), 4971-4974. [Link]
-
Bao, X., Wang, B., Cui, L., Zhu, G., He, Y., Qu, J., & Song, Y. (2015). An Organocatalytic Asymmetric Friedel–Crafts Addition/Fluorination Sequence: Construction of Oxindole–Pyrazolone Conjugates Bearing Vicinal Tetrasubstituted Stereocenters. Organic Letters, 17(21), 5168–5171. [Link]
-
Waser, J., & Armstrong, D. W. (2018). Enantioseparation and Racemization of 3-Fluorooxindoles. Chirality, 30(6), 754-760. [Link]
-
Sodeoka, M., & Hamashima, Y. (2005). Catalytic enantioselective fluorination of oxindoles. Journal of the American Chemical Society, 127(29), 10164-10165. [Link]
-
Wang, Y., Wu, Y., & Hu, W. (2017). Asymmetric Synthesis of α-Fluoro-β-Amino-oxindoles with Tetrasubstituted C–F Stereogenic Centers via Cooperative Cation-Binding Catalysis. Organic Letters, 19(19), 5336–5339. [Link]
-
Sodeoka, M., & Hamashima, Y. (2005). Catalytic Enantioselective Fluorination of Oxindoles. Request PDF on ResearchGate. [Link]
-
Wu, Y., Wang, Y., & Hu, W. (2014). Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides. Tetrahedron: Asymmetry, 25(13-14), 978-983. [Link]
-
Purdue, G., & Gouverneur, V. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(15), 7311–7344. [Link]
-
Liu, Y., Zhang, X., & Feng, X. (2012). Highly enantioselective fluorination of unprotected 3-substituted oxindoles: one-step synthesis of BMS 204352 (MaxiPost). The Journal of Organic Chemistry, 77(20), 9148–9155. [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–641. [Link]
-
Gouverneur, V., & Purser, S. (2008). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 108(7), 2895-2931. [Link]
-
Wang, C., et al. (2021). Direct C–H fluorination/heteroarylation of oxindoles with quinoxalin-2(1H)-ones using Selectfluor. Organic & Biomolecular Chemistry, 19(39), 8532-8536. [Link]
-
CHEMWELLS. N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent. [Link]
-
Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]
-
Zhang, Y., et al. (2024). Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles. The Journal of Organic Chemistry, 89(1), 740-747. [Link]
-
Bartoli, G., et al. (2015). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. ACS Catalysis, 5(10), 5913-5922. [Link]
-
Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways Using N-Fluorobenzenesulfonimide: A Chemist's Resource. [Link]
Sources
- 1. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 7. N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent_Product_CHEMWELLS [chemwells.com]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct C–H fluorination/heteroarylation of oxindoles with quinoxalin-2(1H)-ones using Selectfluor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 13. Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic enantioselective fluorination of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly enantioselective fluorination of unprotected 3-substituted oxindoles: one-step synthesis of BMS 204352 (MaxiPost) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic placement of a single atom can dramatically alter the therapeutic potential of a molecule. This guide offers an in-depth, objective comparison of the biological activities of two positional isomers, 5-Fluoroindole and 6-Fluoroindole. For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by the location of a fluorine atom on the indole scaffold is critical for navigating their therapeutic potential and mechanistic intricacies.
The introduction of fluorine into a molecule is a well-established strategy to modulate its electronic properties, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets.[1] This guide synthesizes available experimental data to illuminate the distinct activity profiles of 5-Fluoroindole and 6-Fluoroindole, providing a framework for future research and development.
Comparative Biological Activity: A Tale of Two Isomers
While both 5-Fluoroindole and 6-Fluoroindole serve as versatile building blocks for a range of bioactive compounds, including antimicrobial, anticancer, and neuroactive agents, the most striking direct comparison lies in their antimicrobial properties.[2]
Antimicrobial Activity: A Clear Distinction
Experimental data reveals a significant disparity in the potency of the two isomers against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Compound | Biological Activity | Target Organism | Assay Type | Key Metric (Unit) | Result | Reference |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 | [3][4] |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 | [3] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.
As the data unequivocally demonstrates, 5-Fluoroindole is over 15 times more potent than 6-Fluoroindole in inhibiting the growth of Mycobacterium tuberculosis.[3] Further studies have shown that shifting the fluorine atom to the 7-position results in an even greater loss of activity, highlighting the critical importance of the fluorine's placement at the 5-position for this specific biological effect.[3] The proposed mechanism for 5-Fluoroindole's activity is its potential conversion to 5-fluorotryptophan within the bacteria, which then inhibits growth.[3]
Anticancer and Neuroactive Potential: A Look at Derivatives
Direct comparative data for the parent compounds in anticancer and neuroactive applications is less readily available. However, the extensive research into their derivatives provides valuable insights into their potential as scaffolds for drug discovery.
5-Fluoroindole derivatives have shown considerable promise in several areas:
-
Anticancer Prodrugs : 5-Fluoroindole-3-acetic acid has demonstrated high cytotoxicity against various cancer cell lines upon activation by horseradish peroxidase, suggesting its potential as a targeted cancer therapy agent.[1]
-
Serotonin Receptor Agonists : The 5-fluoroindole scaffold is a key component in the development of ligands for serotonin receptors, which are implicated in a range of neurological and psychological disorders.[2]
-
α-Glucosidase Inhibitors : Derivatives of 5-fluoro-2-oxindole have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential applications in managing diabetes.[5]
6-Fluoroindole has also emerged as a valuable scaffold for a diverse array of bioactive molecules:
-
Anticancer Agents : Derivatives of 6-fluoroindole have been developed as inhibitors of key targets in cancer progression, including protein kinases (such as EGFR and VEGFR-2) and tubulin polymerization.[6]
-
Neuroactive Compounds : This isomer serves as a foundational structure for the development of potent and selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants.[6]
-
Antiviral Agents : Notably, 6-fluoroindole derivatives have been investigated as inhibitors of HIV-1 attachment to host cells.[6]
While this information on derivatives is highly valuable, it is crucial to underscore that these findings are not a direct measure of the parent compounds' activities. Further head-to-head studies of 5-Fluoroindole and 6-Fluoroindole are necessary to fully delineate their comparative efficacy and mechanisms of action in these therapeutic areas.[2]
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key assays used to evaluate the biological activities discussed.
Resazurin Microtiter Assay (REMA) for Antimicrobial Susceptibility
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2]
Objective : To determine the lowest concentration of 5-Fluoroindole and 6-Fluoroindole that inhibits the growth of M. tuberculosis.
Materials :
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
M. tuberculosis H37Rv culture
-
5-Fluoroindole and 6-Fluoroindole stock solutions (in DMSO)
-
Resazurin solution (0.01% w/v in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (media with DMSO)
Procedure :
-
Compound Dilution : Prepare serial dilutions of the test compounds in the 96-well plates.
-
Bacterial Inoculum Preparation : Grow M. tuberculosis H37Rv to mid-log phase, and adjust the turbidity to a McFarland standard of 1.0, followed by further dilution.[2]
-
Inoculation : Add 100 µL of the bacterial inoculum to each well containing the test compounds.[2]
-
Incubation : Seal the plates and incubate at 37°C for 7 days.[2]
-
Resazurin Addition : Following the initial incubation, add 30 µL of the resazurin solution to each well.[2]
-
Re-incubation : Re-incubate the plates overnight.[2]
-
Result Interpretation : A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration where no color change is observed.[2]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Objective : To determine the cytotoxic effects of 5-Fluoroindole and 6-Fluoroindole on a given cell line.
Materials :
-
96-well cell culture plates
-
Human cell line of interest (e.g., HepG2, a liver cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
5-Fluoroindole and 6-Fluoroindole stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Vehicle control (DMSO)
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[2]
-
Compound Treatment : Treat the cells with various concentrations of the indole derivatives. Include a vehicle control.[2]
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[2]
-
Solubilization : Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
IC50 Calculation : Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[2]
Mechanistic Considerations and Future Directions
The observed differences in biological activity between 5-Fluoroindole and 6-Fluoroindole can be attributed to the influence of the fluorine atom's position on the molecule's overall physicochemical properties. Fluorine is highly electronegative and its placement on the indole ring alters the electron distribution, which can affect:
-
Binding Affinity : Changes in the molecule's electrostatic potential can enhance or weaken its interaction with the active site of an enzyme or the binding pocket of a receptor.
-
Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.
-
Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, which can affect its ability to cross cell membranes.
Both 5- and 6-fluoroindole derivatives are known to interact with serotonin receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.
Sources
- 1. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
The 6-Fluorooxindole Scaffold: A Privileged Motif in Kinase Inhibition and Cancer Therapy - A Comparative Guide
The oxindole core is a well-established pharmacophore, forming the structural basis of numerous biologically active compounds and approved drugs.[1][2] Its ability to participate in hydrogen bonding and hydrophobic interactions makes it an ideal scaffold for targeting the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer.[3][4] The strategic introduction of a fluorine atom at the 6-position of the oxindole ring can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-fluorooxindole derivatives, with a particular focus on their application as kinase inhibitors for cancer therapy. We will objectively compare the performance of different analogs, supported by experimental data, and provide detailed protocols for their evaluation.
The Strategic Advantage of the 6-Fluoro Substitution
Fluorine is the most electronegative element, and its incorporation into a drug candidate can have profound effects on its physicochemical properties. In the context of the this compound scaffold, the fluorine atom exerts a strong electron-withdrawing effect, which can modulate the acidity of the N-H proton and influence the overall electronic distribution of the aromatic ring system. This can lead to altered binding interactions with the target protein. Furthermore, the C-F bond is highly stable, which can block metabolic attack at that position, thereby increasing the compound's half-life.[5]
Comparative Analysis of this compound Derivatives
The versatility of the this compound scaffold allows for chemical modifications at several key positions, primarily at the C3 and N1 positions, to optimize potency and selectivity. The following sections compare different substitution patterns and their impact on anticancer activity.
C3-Substituted this compound Derivatives
The C3 position of the oxindole ring is a common site for derivatization, often featuring a substituted exocyclic double bond. This functionality allows the molecule to adopt specific conformations that can enhance binding to the kinase active site.
A notable example involves the hybridization of a 5-fluorooxindole (a close structural isomer of this compound) with a pyridyl group.[6][7] In a study exploring a series of oxindole-based compounds, a derivative featuring a 5-fluorooxindole core linked to a 3-pyridyl moiety (compound 5j ) demonstrated significant cytostatic effects against 32 different cancer cell lines in the NCI-60 screen.[7] This highlights the favorable contribution of the fluorinated oxindole and the pyridyl ring in achieving broad-spectrum antiproliferative activity. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.
In another study, a series of hydrazide-2-oxindole analogues were synthesized and evaluated as GSK-3β kinase inhibitors.[8] While this study did not specifically include 6-fluoro derivatives, it provides valuable insights into the SAR of C3-substitutions. For instance, compounds with electron-withdrawing groups on a phenyl ring attached at the C3-position showed potent and selective cytotoxicity against pancreatic cancer cells (Capan-1).[8] This suggests that a similar strategy applied to the this compound scaffold could yield highly potent and selective kinase inhibitors.
Spirooxindole Derivatives
A particularly interesting class of C3-substituted oxindoles are the spirooxindoles, where the C3 carbon is part of a spirocyclic ring system. This rigidifies the structure and introduces three-dimensionality, which can be exploited to achieve high-affinity interactions with the target protein.[9][10]
A comprehensive review of spirooxindole derivatives highlighted their ability to interact with multiple molecular targets involved in cancer progression, including kinases.[9][11] For instance, certain spirooxindole-pyrrolidine hybrids have been shown to be potent inhibitors of the MDM2-p53 interaction, a key pathway in cancer.[12] While specific 6-fluoro examples are not extensively detailed in these reviews, the general principles of SAR can be applied. For example, substitutions on the spiro-fused ring and on the oxindole core itself can be systematically varied to optimize activity. A study on spiroisoxazoline oxindoles demonstrated that a 6-chloro substituted analog exhibited inhibitory effects on the p53-MDM2 interaction, suggesting that halogen substitution at this position is favorable for activity.[12]
Data Summary Table
The following table summarizes the reported activities of representative oxindole derivatives, providing a basis for comparison. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Scaffold | Substitution Pattern | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 5j | 5-Fluorooxindole | C3-pyridyl | SK-MEL-5 | Cytotoxic | [7] |
| 6Eb | 2-Oxindole | C3-hydrazide, N-benzyl | Capan-1 | 9.40 µM | [8] |
| 6Ec | 2-Oxindole | C3-hydrazide, N-benzyl | Capan-1 | 8.25 µM | [8] |
| Compound 6 | Spirooxindole | N-benzyl, 5-chloro | MCF-7 | 3.55 µM | [13] |
| Compound 6 | Spirooxindole | N-benzyl, 5-chloro | MDA-MB-231 | 4.40 µM | [13] |
| Compound 10 | Oxindole | C3-substituted | TAK1 Kinase | 8.9 nM | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To better visualize the mechanism of action and the experimental procedures involved in evaluating these compounds, the following diagrams are provided.
Caption: A typical experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard procedures for evaluating the anticancer activity of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. [1][2][11] 1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. [1] - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. [2] 2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours. [1] 3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [1] - Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. [15]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity. [16] 1. Assay Plate Preparation:
-
Prepare serial dilutions of the this compound derivative in an appropriate buffer.
-
Add the compound dilutions, a positive control (a known inhibitor of the target kinase), and a negative control (vehicle) to a 384-well plate. [16] 2. Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the recombinant target kinase, and its specific substrate.
-
Add the master mix to all wells of the assay plate.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes). [16] 3. Signal Generation and Detection:
-
Add a kinase-glo® reagent to stop the reaction and generate a luminescent signal. [16] - Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
Measure the luminescence of each well using a plate reader.
4. Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value. [16]
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel anticancer agents, particularly kinase inhibitors. The strategic placement of a fluorine atom at the 6-position can significantly enhance the pharmacological properties of the molecule. Structure-activity relationship studies have shown that modifications at the C3 and N1 positions are crucial for optimizing potency and selectivity. While the available data provides valuable insights, a systematic exploration of a diverse library of this compound derivatives is warranted to fully elucidate the SAR and identify lead candidates for further preclinical and clinical development. Future studies should focus on synthesizing and evaluating a broader range of analogs, including different spirocyclic systems and substitutions on the oxindole core, to unlock the full therapeutic potential of this privileged scaffold.
References
-
Kamiloglu, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e272898. [Link]
-
Zhao, Y., & Chen, P. (2026). Screening of Natural Products Derived from Medicinal Mushrooms. In Springer Protocols. Springer. [Link]
-
Greco, W. R., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Abdel-rahman, H. M., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2347. [Link]
-
Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry. [Link]
-
Santos, M. M. M., et al. (2017). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. European Journal of Medicinal Chemistry, 138, 994-1003. [Link]
-
El-Damasy, D. A., et al. (2020). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1216-1231. [Link]
-
Abdel-Jalil, R. J., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Letters in Organic Chemistry, 7(5), 360-366. [Link]
-
Wodicka, L. M., et al. (2011). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 21(6), 1724-1727. [Link]
-
Juvale, K., et al. (2022). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Toxicology in Vitro, 86, 105517. [Link]
-
Bouda, M., et al. (2025). Organocatalytic Atroposelective Fluorooxindole Addition to Coumarin Michael Acceptors. Chemical Communications. [Link]
-
Al-Rashood, S. T., et al. (2022). Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1251-1263. [Link]
-
Abdel-rahman, H. M., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2347. [Link]
-
ResearchGate. (n.d.). Examples of oxindole-based protein kinase inhibitors I–V. ResearchGate. [Link]
-
Santos, M. M. M., et al. (2017). Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. European Journal of Medicinal Chemistry, 138, 994-1003. [Link]
-
van den Hurk, M., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. European Journal of Medicinal Chemistry, 166, 312-322. [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. [Link]
-
Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 148, 107975. [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 259, 115621. [Link]
-
ResearchGate. (n.d.). Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. [Link]
-
Singh, P., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Shimada, I., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4352. [Link]
-
Al-Rashood, S. T., et al. (2022). Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1251-1263. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Molecules, 26(15), 4443. [Link]
-
Wang, Y., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 585-604. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxindole derivatives as inhibitors of TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Tale of Two Assays: Correlating In Vitro Potency with In Vivo Performance of 6-Fluorooxindole-Based Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The 6-fluorooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of this compound-based compounds, supported by experimental data and protocols. We will dissect the causal links between in vitro potency and in vivo outcomes, offering field-proven insights to navigate the complexities of preclinical drug development.
The this compound Core: A Scaffold of Therapeutic Promise
The introduction of a fluorine atom at the C6 position of the oxindole ring system significantly influences the molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1] These characteristics make this compound derivatives attractive candidates for targeting a range of diseases. Their mechanism of action frequently involves the inhibition of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer and inflammatory conditions.[1]
Anticancer Efficacy: From Cell Lines to Xenografts
The disconnect between a compound's performance in a controlled in vitro environment and its efficacy within a complex in vivo system is a critical hurdle in oncology drug development. This section will explore this relationship using this compound-based kinase inhibitors as a case study.
In Vitro Anticancer Activity: Gauging Potency at the Cellular Level
The initial assessment of an anticancer compound's efficacy is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation.
A noteworthy example is the multi-targeted tyrosine kinase inhibitor Sunitinib , an oxindole derivative that underscores the potential of this scaffold. While not a this compound, its extensive characterization provides a valuable framework for understanding the in vitro to in vivo transition. Another promising class of compounds are the 5-fluoro-2-oxindole derivatives, which have shown significant anticancer activity. For instance, compound 3g , a thiazole-containing 5-fluoro-2-oxindole derivative, has demonstrated high antitumor activity against a panel of 60 human cancer cell lines (NCI-60).[2][3]
Table 1: In Vitro Anticancer Activity of Representative Oxindole and Fluorooxindole Derivatives
| Compound | Derivative Class | Target Cancer Cell Line | IC50 / Growth Inhibition (GI) | Reference |
| Sunitinib | Oxindole | SH-SY5Y (Neuroblastoma) | 3.88 µM | [4] |
| Compound 5b | Sunitinib Derivative | SH-SY5Y (Neuroblastoma) | 4.28 µM | [4] |
| Compound 3g | 5-Fluoro-2-oxindole | T-47D (Breast Cancer) | GI = 96.17% | [2][3] |
| Compound 3g | 5-Fluoro-2-oxindole | HOP-92 (Lung Cancer) | GI = 95.95% | [2][3] |
| Compound 3g | 5-Fluoro-2-oxindole | NCI/ADR-RES (Ovarian Cancer) | GI = 95.13% | [2][3] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-based compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for determining in vitro cytotoxicity.
In Vivo Anticancer Efficacy: The Xenograft Model
To evaluate the therapeutic potential of a compound in a living organism, in vivo models are indispensable. The tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model.
While direct in vivo data for many specific this compound compounds is proprietary or not widely published, the principles can be illustrated by the well-documented in vivo activity of Sunitinib and the expected translation of potent in vitro activity of compounds like the 5-fluoro-2-oxindole derivative 3g . The goal is to observe a significant reduction in tumor growth in treated animals compared to a vehicle control group.
Table 2: Representative In Vivo Anticancer Efficacy of Oxindole Derivatives
| Compound | Animal Model | Cancer Cell Line | Administration Route & Dosage | Key In Vivo Finding | Reference |
| Sunitinib | Balb/c mice | RENCA (Renal carcinoma) | Oral | Inhibition of lung tumor nodule growth | [7] |
| GW5074 | Murine pancreatic cancer model | N/A | N/A | Reduced tumor growth | [8] |
| Compound 3g (projected) | Immunocompromised mice | Breast or Lung Cancer Xenograft | Oral or IP | Expected tumor growth inhibition based on high in vitro activity | [2][3] |
Experimental Protocol: Tumor Xenograft Model
Step-by-Step Methodology:
-
Cell Preparation: Culture and harvest a sufficient number of cancer cells. Resuspend the cells in a suitable medium, often mixed with Matrigel to enhance tumor formation.[9][10]
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID).[9][10][11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the this compound-based compound or vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly (typically 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight and volume.
Caption: Key stages of an in vivo tumor xenograft study.
Bridging the Gap: Mechanism of Action and Signaling Pathways
The anticancer efficacy of many oxindole derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs).[12] By blocking VEGFR signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[12][13]
Caption: Inhibition of the VEGFR signaling pathway by a this compound derivative.
Anti-inflammatory Efficacy: From Cellular Assays to Paw Edema
Chronic inflammation is a hallmark of numerous diseases. This compound-based compounds have shown promise as anti-inflammatory agents, often by modulating inflammatory signaling pathways.
In Vitro Anti-inflammatory Activity: Measuring Cytokine Inhibition
The anti-inflammatory potential of a compound can be initially assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Table 3: Representative In Vitro Anti-inflammatory Activity of Indazole Derivatives
| Compound | Derivative Class | In Vitro Assay | IC50 | Reference |
| Indazole | Indazole | COX-2 Inhibition | 23.42 µM | [1] |
| 5-Aminoindazole | Indazole | COX-2 Inhibition | 12.32 µM | [1] |
| 6-Nitroindazole | Indazole | COX-2 Inhibition | 19.22 µM | [1] |
| Indazole | Indazole | TNF-α Inhibition | 220.11 µM | [1] |
| 5-Aminoindazole | Indazole | TNF-α Inhibition | 230.19 µM | [1] |
Note: Data for indazole derivatives are presented as a proxy for the anti-inflammatory potential of related heterocyclic scaffolds.
In Vivo Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
A widely used and reproducible in vivo model for acute inflammation is the carrageenan-induced paw edema model in rodents.[14][15][16][17] Injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema), which can be quantified.
Experimental Protocol: Carrageenan-Induced Paw Edema
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the experimental conditions.
-
Compound Administration: Administer the this compound-based compound or a reference drug (e.g., indomethacin) via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[14][15][18]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
Caption: The procedural flow of the carrageenan-induced paw edema model.
The Underlying Mechanism: Targeting Inflammatory Signaling
The anti-inflammatory effects of some oxindole derivatives are attributed to the inhibition of kinases involved in inflammatory signaling, such as Spleen Tyrosine Kinase (Syk). Syk plays a role in the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of potent pro-inflammatory cytokines.[19]
Caption: Inhibition of the Syk-mediated NLRP3 inflammasome pathway by a this compound derivative.
Conclusion: A Holistic View for Drug Development Success
The successful translation of a this compound-based compound from in vitro discovery to in vivo efficacy hinges on a comprehensive understanding of its biological activity in both contexts. While potent in vitro activity is a prerequisite, it does not guarantee in vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects play a crucial role in the in vivo setting.
This guide has provided a framework for comparing the in vitro and in vivo efficacy of this compound derivatives, complete with detailed experimental protocols and insights into their mechanisms of action. By employing a robust and logical approach to preclinical evaluation, researchers can more effectively identify and advance promising therapeutic candidates, ultimately bridging the gap between the bench and the bedside.
References
- BenchChem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem.
- Céspedes, M. V., et al. (2021). The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway. Journal of Virology, 95(19), e00851-21.
-
CUSABIO. (n.d.). PI3K-Akt Signaling Pathway and Cancer. CUSABIO. Retrieved from [Link]
- Geahlen, R. L. (2014). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 6(5), a016391.
-
Geahlen, R. L. (n.d.). Syk-regulated signaling pathways in macrophage-mediated inflammatory responses. ResearchGate. Retrieved from [Link]
- Hicklin, D. J., & Ellis, L. M. (2005). VEGF Receptor Signaling in Tumor Angiogenesis. The Oncologist, 10(7), 511–520.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50854.
- Kerbel, R. S. (2008). The VEGF signaling pathway in cancer: the road ahead. Clinical Cancer Research, 14(19), 5945–5949.
- Kulkarni, S. K., & Barot, V. K. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 67(5), 897–902.
- Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Morris, D. L., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 53(1), 5.4.1–5.4.8.
-
NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Phanstiel, O. (2021). The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors. The International Journal of Biochemistry & Cell Biology, 138, 106038.
- Pufal, E., et al. (2012). Contrasting effects of sunitinib within in vivo models of metastasis. Molecular Cancer, 11, 61.
-
ResearchGate. (n.d.). Schematic diagram of the mechanism of the PI3K/PDK-1/AKT signal.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGF‐mediated signaling pathways in angiogenesis and tumor progression.... ResearchGate. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
- Shearer, B. G., et al. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-β/δ antagonist GSK3787. Molecular Pharmacology, 78(3), 429–437.
- StarrLab. (n.d.). Xenografts. Google Sites.
- Su, Y., et al. (2018). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1475–1484.
- Su, Y., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Organic Synthesis, 21(10), 1-1.
-
University of Iowa. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. Retrieved from [Link]
- Uys, J. D., & Manevich, Y. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology, 904, 117–124.
- Verma, A., et al. (2024).
- Wculek, S. K., & Malanchi, I. (2015). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers, 7(4), 2007–2026.
- Yilmaz, A., et al. (2025). Unraveling the Anticancer Activity of Sunitinib Derivatives Through Modifications in Solvent‐Exposed Regions: Synthesis, In Vitro Evaluation, and Computational Studies. Chemistry & Biodiversity, e202401016.
- Zhang, Y., et al. (2018). Localization of sunitinib in in vivo animal and in vitro experimental models by MALDI mass spectrometry imaging. Analytical and Bioanalytical Chemistry, 410(21), 5219–5228.
- BenchChem. (2025). Application Notes and Protocols for Xenograft Mouse Models. BenchChem.
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PDK-1 Signaling Pathway. Creative Diagnostics. Retrieved from [Link]
- Jeyabalan, G., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(12), HC01–HC04.
- Polier, G., et al. (2013). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 2(10), e79.
-
ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3. GSK3787 antagonizes ligand-induced changes in PPAR / .... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Syk kinase is dispensable for NLRP3 inflammasome activation. A, BMDMs.... ResearchGate. Retrieved from [Link]
- Sharma, P., et al. (2022). Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. Toxicology in Vitro, 86, 105517.
- Sit, H. Y., et al. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 12(11), 3127.
Sources
- 1. Buy this compound | 56341-39-0 [smolecule.com]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Fluorooxindole Kinase Inhibitors
<content_type_and_audience> Topic: Cross-reactivity profiling of 6-Fluorooxindole kinase inhibitors Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals. content_type_and_audience>
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its ability to be incorporated into molecules with a wide spectrum of biological activities, including potent kinase inhibition.[1] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, making this scaffold a valuable starting point for developing targeted therapies against diseases driven by aberrant kinase activity, such as cancer.[1] However, the promise of a potent kinase inhibitor is only fully realized when its selectivity is rigorously understood. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets, creating a significant challenge in designing truly specific inhibitors.[2][3] Off-target activity can lead to unexpected toxicities or even produce beneficial polypharmacology, but without a comprehensive cross-reactivity profile, these effects remain unknown and uncontrolled.[4]
This guide provides an in-depth comparison of modern techniques for profiling the selectivity of kinase inhibitors, using a hypothetical this compound derivative, "6-FI-MARK3-Inhibitor," designed to target MAP/microtubule affinity-regulating kinase 3 (MARK3). We will explore a multi-faceted approach, integrating biochemical, cell-based, and computational methods to build a complete selectivity profile. This guide is intended for drug discovery scientists to provide both the strategic rationale and the practical methodologies required for robust inhibitor characterization.
Part 1: The Imperative of Selectivity — A Multi-Platform Approach
Achieving kinase inhibitor selectivity is a formidable challenge.[4] A compound that appears potent in an isolated biochemical assay may behave very differently in the complex milieu of a living cell, where high concentrations of ATP and the presence of scaffolding proteins can profoundly alter inhibitor binding.[4] Therefore, a single assay is insufficient. A robust profiling strategy relies on an orthogonal, multi-platform approach to build confidence in the inhibitor's mechanism of action and to uncover potential liabilities early in the discovery process.[5]
The journey of profiling a kinase inhibitor can be visualized as a funnel, starting with a broad, kinome-wide view and progressively narrowing down to confirm specific on- and off-target interactions in a physiologically relevant context.
Caption: Integrated workflow for kinase inhibitor selectivity profiling.
Comparative Overview of Core Profiling Technologies
Choosing the right profiling platform depends on the stage of drug discovery and the specific questions being asked. Each method offers a unique balance of throughput, physiological relevance, and data output.
| Method Type | Principle | Key Advantages | Key Limitations |
| Biochemical (e.g., KINOMEscan®) | Active site-directed competition binding assay with recombinant kinases.[6] | High-throughput, provides quantitative affinity data (Kd), covers a large portion of the kinome.[6][7] | Lacks cellular context (no endogenous ATP, scaffolding proteins); may not reflect in vivo potency.[4][8] |
| Cell-Based (e.g., NanoBRET™) | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.[5][9] | Confirms target engagement in a physiological environment, provides quantitative potency (IC50) in live cells.[9] | Requires genetic engineering (NanoLuc fusion), potential for steric hindrance from the tag.[9] |
| Proteomic (e.g., KiNativ™) | Uses ATP-acyl phosphate probes to profile inhibitor binding to native kinases directly in cell or tissue lysates.[8][10] | Label-free, assays kinases in their native state and conformation, high physiological relevance.[8][11] | Lower throughput than biochemical assays, requires sophisticated mass spectrometry. |
| Computational (e.g., Molecular Docking) | Predicts binding affinity and pose by docking the inhibitor into the 3D structures of multiple kinases.[12][13] | Extremely high-throughput, cost-effective, provides structural rationale for selectivity.[14] | Predictive accuracy depends on scoring functions and protein structure quality; requires experimental validation.[12][13] |
Part 2: Case Study — Profiling "6-FI-MARK3-Inhibitor"
To illustrate the power of an integrated approach, we will follow the hypothetical profiling of "6-FI-MARK3-Inhibitor," a novel this compound derivative designed for high potency against MARK3.
Phase 1: Initial Kinome-Wide Survey with KINOMEscan®
The first step is to gain a broad understanding of the inhibitor's selectivity across the human kinome.[3] The KINOMEscan® platform is ideal for this, as it measures the direct binding affinity (Kd) of the compound against a panel of over 468 kinases.[6][7] This is a competition binding assay, which makes it independent of enzyme activity and provides a direct measure of binding.[6]
Experimental Rationale: We screen 6-FI-MARK3-Inhibitor at a single high concentration (e.g., 1 µM) to identify all potential interactions. Hits are defined as kinases showing >90% inhibition. For these hits, we then perform dose-response experiments to determine the precise dissociation constant (Kd). This two-tiered approach is efficient and cost-effective.[15]
Hypothetical Results:
| Kinase Target | Kd (nM) | Selectivity Class | Comments |
| MARK3 (On-Target) | 5.2 | Primary Target | High affinity as designed. |
| MARK2 | 25.8 | High Affinity Off-Target | Structurally related kinase, interaction is expected. |
| MARK1 | 89.1 | Moderate Affinity Off-Target | Structurally related kinase. |
| CDK2 | 150.3 | Low Affinity Off-Target | Potential for cell cycle-related side effects. |
| VEGFR2 (KDR) | 950.7 | Low Affinity Off-Target | Potential for anti-angiogenic effects or toxicity.[1] |
| 400+ other kinases | >10,000 | Non-binder | Demonstrates broad selectivity. |
Interpretation: The initial biochemical screen is a success. The compound is potent against its intended target, MARK3. As anticipated, it shows cross-reactivity with other MARK family members. The off-target hits on CDK2 and VEGFR2 are noteworthy and must be validated in a cellular context.
Phase 2: Confirming Target Engagement in Live Cells with NanoBRET™
Biochemical data is essential, but cellular data is paramount.[4] We must confirm that 6-FI-MARK3-Inhibitor can engage its targets in the complex intracellular environment. The NanoBRET™ Target Engagement Assay is perfectly suited for this.[9][16] It measures the displacement of a fluorescent tracer from a NanoLuciferase-kinase fusion protein in live cells, providing a quantitative measure of target occupancy (IC50).[5]
Experimental Rationale: We generate cell lines stably expressing NanoLuc-fusions of our top five candidates from the KINOMEscan®: MARK3, MARK2, MARK1, CDK2, and VEGFR2. Performing the assay in live cells ensures that the inhibitor is cell-permeable and competes with endogenous ATP to bind its target.[5]
Hypothetical Results:
| Kinase Target | Cellular IC50 (nM) | Correlation with Kd | Comments |
| MARK3-NLuc | 45.1 | Good | Potent engagement of the primary target in cells. |
| MARK2-NLuc | 198.5 | Good | Confirms on-target family engagement. |
| MARK1-NLuc | 850.2 | Fair | Weaker cellular activity than predicted by Kd. |
| CDK2-NLuc | 2,100 | Poor | Significantly less potent in cells; likely a weak off-target. |
| VEGFR2-NLuc | >30,000 | Very Poor | No significant engagement at relevant concentrations. |
Interpretation: The NanoBRET™ data provides critical context. The inhibitor potently engages MARK3 and MARK2 in live cells. Importantly, the activity against CDK2 and VEGFR2 is significantly weaker in the cellular assay compared to the biochemical assay. This discrepancy is common and highlights why cellular validation is non-negotiable; the high intracellular ATP concentration likely outcompetes the inhibitor for these lower-affinity targets.[4] This result substantially de-risks potential side effects related to CDK2 or VEGFR2 inhibition.
Phase 3: Uncovering the Unknown with KiNativ™ Proteomics
While targeted assays like NanoBRET™ are excellent for validation, they can only assess pre-selected targets. What if there are completely unexpected off-targets? This is where unbiased, proteomics-based approaches like KiNativ™ provide immense value. This method uses activity-based probes to assess inhibitor binding to the native kinome directly within a cell lysate, without the need for antibodies or genetic modification.[8][11]
Experimental Rationale: A cell lysate is treated with a dose-range of 6-FI-MARK3-Inhibitor, followed by an ATP-acyl phosphate probe that covalently labels the active site of kinases.[8] The inhibitor's binding "protects" its targets from probe labeling. Using mass spectrometry, we can quantify the level of probe labeling for hundreds of kinases simultaneously, revealing the inhibitor's complete binding profile in a native biological system.[8][10]
Interpretation: The KiNativ™ results would ideally confirm the high potency and selectivity for MARK-family kinases observed in the previous assays. Its true power lies in discovery. For instance, it might reveal a novel, low-micromolar interaction with a kinase that was not in the original biochemical panel, providing new avenues for investigation or flagging a potential liability that would have otherwise been missed until much later in development.
Phase 4: Rationalizing Selectivity with Molecular Docking
Why is 6-FI-MARK3-Inhibitor selective? Answering this question provides confidence in the scaffold and guides future optimization efforts. Molecular docking uses computational algorithms to predict how a ligand binds to the 3D structure of a protein.[12]
Experimental Rationale: We perform docking studies of 6-FI-MARK3-Inhibitor into the crystal structures of MARK3, CDK2, and VEGFR2. By comparing the predicted binding poses and interaction energies, we can develop hypotheses to explain the observed selectivity.[17]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ - BioSpace [biospace.com]
- 12. Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking-Informed Machine Learning for Kinome-wide Affinity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Accurate prediction of the relative potencies of members of a series of kinase inhibitors using molecular docking and MM-GBSA scoring. | Semantic Scholar [semanticscholar.org]
The Ascendancy of the 6-Fluorooxindole Scaffold: A Comparative Benchmark for Kinase Inhibitor Design
In the landscape of oncology and inflammatory disease research, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The choice of a core chemical scaffold is a critical determinant of a drug candidate's success, influencing its potency, selectivity, and overall pharmacokinetic profile. This guide provides an in-depth, objective comparison of the 6-fluorooxindole scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data to inform strategic decisions in drug discovery and development.
Introduction: The Strategic Value of the this compound Scaffold
The oxindole core, a privileged scaffold in medicinal chemistry, has given rise to numerous kinase inhibitors, most notably the multi-kinase inhibitor Sunitinib.[1] The introduction of a fluorine atom at the 6-position of the oxindole ring can significantly enhance metabolic stability, binding affinity, and the overall pharmacological profile of the resulting molecules.[2] This modification has propelled the this compound scaffold to the forefront of kinase inhibitor design, demonstrating promising activity against a range of clinically relevant kinases. This guide will benchmark the this compound scaffold against two other workhorse scaffolds in kinase inhibitor development: pyrazolo[3,4-d]pyrimidine and quinazoline.
Comparator Scaffolds: Established and Versatile Platforms
Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the purine core of ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site. This scaffold is the foundation for numerous approved and clinical-stage kinase inhibitors, valued for its synthetic tractability and the ability to achieve high potency and selectivity through targeted modifications.
Quinazoline
The quinazoline scaffold is another highly successful framework for kinase inhibitors, particularly targeting receptor tyrosine kinases like EGFR and VEGFR. Its rigid, bicyclic structure provides a robust platform for orienting substituents to achieve specific interactions within the kinase ATP-binding pocket, leading to potent and often selective inhibitors.
Head-to-Head Comparison: Performance Metrics
The following tables provide a comparative analysis of representative inhibitors from each scaffold class against key kinase targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the public domain. The data presented here is a synthesis of reported IC50 values from various studies to provide a relative performance benchmark.
Potency (IC50) Comparison
| Kinase Target | This compound Scaffold Representative (IC50, nM) | Pyrazolo[3,4-d]pyrimidine Scaffold Representative (IC50, nM) | Quinazoline Scaffold Representative (IC50, nM) |
| VEGFR2 | Sunitinib: 80[3] | Compound A: 1.24[3] | Compound B: 0.076[4] |
| PDGFRβ | Sunitinib: 2[3] | Compound C: 1.6[3] | Compound D: 84[3] |
| c-Kit | Sunitinib: (Potent inhibitor)[3] | Compound E: 1.7[3] | Compound F: 74-140[3] |
| FLT3 | Oxindole Derivative: 36.21[1] | Compound G: (Potent inhibitor) | Compound H: 0.03 (µM)[2] |
| CDK2 | Oxindole Derivative: 8.17[1] | Compound I: 6.8 (µM)[5] | Compound J: 0.183 (µM)[4] |
| c-Raf | GW5074: 9[4][6][7] | - | - |
Note: The data is compiled from multiple sources and direct comparison should be made with caution. The specific compounds represented by letters are different inhibitors within the same scaffold class.
Selectivity Profile
A critical attribute of a quality kinase inhibitor is its selectivity, which minimizes off-target effects and associated toxicities.
-
This compound: Sunitinib, a prominent example, is a multi-targeted kinase inhibitor, showing potent inhibition of VEGFRs, PDGFRs, and c-Kit.[3] However, derivatives of the oxindole scaffold have been developed with high selectivity for other kinases like PI3Kδ.[8][9] The 3,3-disubstituted oxindole moiety offers a versatile and rigid three-dimensional shape that can be exploited to achieve selectivity.[8][9]
-
Pyrazolo[3,4-d]pyrimidine: This scaffold has been successfully utilized to develop both multi-targeted and highly selective inhibitors. For instance, some derivatives show potent and selective inhibition of Src family kinases, while others have been optimized as dual BTK and PI3Kδ inhibitors.
-
Quinazoline: Quinazoline-based inhibitors are well-known for their potent inhibition of receptor tyrosine kinases. While early examples like gefitinib and erlotinib primarily target EGFR, lapatinib is a dual EGFR/HER2 inhibitor. The scaffold's versatility allows for the development of inhibitors with varying selectivity profiles.
ADME/Tox Profile: A Brief Overview
| Scaffold | Key ADME/Tox Characteristics |
| This compound | The fluorine substitution generally improves metabolic stability. However, lipophilicity can be a challenge, potentially affecting solubility and off-target effects. Optimization of this scaffold has focused on improving pharmacokinetic properties and reducing potential for toxicity. |
| Pyrazolo[3,4-d]pyrimidine | Generally possesses favorable drug-like properties. Pharmacokinetic profiles can be modulated through substitution at various positions on the bicyclic core. Some derivatives have demonstrated good oral bioavailability. |
| Quinazoline | Many approved drugs with this scaffold exhibit good oral bioavailability and predictable pharmacokinetic profiles. However, off-target activities and associated toxicities can be a concern and require careful optimization. |
Methodology: Experimental Protocols for Kinase Inhibitor Benchmarking
To ensure the scientific integrity of inhibitor comparisons, standardized and robust experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay is a common method for determining the potency of a kinase inhibitor in a biochemical setting.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex is brought into proximity with a streptavidin-conjugated acceptor fluorophore (e.g., XL665), FRET occurs, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in the TR-FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., DMSO), followed by a further dilution in assay buffer.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer.
-
Prepare a detection solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore in detection buffer.
-
-
Assay Procedure:
-
Add the test inhibitor dilutions to the wells of a low-volume 384-well plate.
-
Add the kinase solution to all wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate for the desired reaction time (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction by adding the detection solution.
-
Incubate for a final period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio.
-
Plot the percent inhibition (relative to no-inhibitor controls) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.
Objective: To assess the cellular potency of a kinase inhibitor by measuring the phosphorylation status of a downstream substrate.
Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific target protein is quantified, typically using an antibody-based detection method like ELISA or Western blotting.
Step-by-Step Protocol (ELISA-based):
-
Cell Culture and Treatment:
-
Plate cells in a 96-well culture plate and grow to the desired confluency.
-
Starve the cells of serum for a defined period if necessary to reduce basal kinase activity.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time.
-
Stimulate the cells with a growth factor or other agonist to activate the target kinase pathway (if required).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Determine the total protein concentration of each lysate.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the total (phosphorylated and unphosphorylated) target protein.
-
Add the cell lysates to the coated wells and incubate to allow the target protein to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target protein, conjugated to an enzyme like HRP.
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to develop a colorimetric signal.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein amount.
-
Calculate the percent inhibition relative to vehicle-treated controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Landscape: Structures and Workflows
dot
Caption: Core chemical structures of the compared kinase inhibitor scaffolds.
dot
Caption: A representative kinase signaling pathway (MAPK/ERK) targeted by inhibitors.
dot
Caption: A generalized experimental workflow for kinase inhibitor benchmarking.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a valuable and versatile platform for the development of novel kinase inhibitors. While multi-targeted inhibitors like Sunitinib have demonstrated the broad utility of this scaffold, ongoing research is revealing its potential for generating highly selective inhibitors against a range of kinase targets.
A direct, comprehensive comparison with other elite scaffolds like pyrazolo[3,4-d]pyrimidine and quinazoline is challenging due to the variability in published data. However, the available evidence suggests that the this compound scaffold is highly competitive in terms of achievable potency. The strategic incorporation of the fluorine atom offers a distinct advantage in optimizing pharmacokinetic properties.
Future research should focus on systematic profiling of this compound-based inhibitors against large kinase panels to better delineate their selectivity profiles. Furthermore, in-depth ADME/Tox studies will be crucial to fully understand the therapeutic potential of this promising scaffold. As our understanding of the subtle structural nuances that govern kinase-inhibitor interactions deepens, the this compound scaffold is poised to yield a new generation of targeted therapies with enhanced efficacy and safety.
References
-
Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. PubMed. [Link]
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Publishing. [Link]
-
IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. ResearchGate. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed. [Link]
-
The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors. PubMed. [Link]
-
New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluorooxindole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste, such as 6-Fluorooxindole, is a critical aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
Key Takeaway: Always treat this compound as a hazardous chemical. Never dispose of it down the drain or in regular trash[1][4].
Immediate Safety and Handling Prerequisites
Before beginning any work that will generate this compound waste, it is imperative to establish a safe working environment.
-
Engineering Controls: All handling of this compound, both in its pure form and in solution, must be conducted within a certified chemical fume hood to minimize the risk of inhalation[1][4].
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Chemical splash goggles that meet EN 166 standards or their equivalent[1].
-
Hand Protection: Nitrile rubber gloves should be worn. Always inspect gloves for any signs of degradation or perforation before use[1].
-
Body Protection: A lab coat, fully buttoned, is essential to protect against skin contact[1].
-
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water, and remove any contaminated clothing[1].
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. If contact lenses are present, remove them if it is safe to do so[1].
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide assistance and seek medical attention[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice[1].
For any significant exposure or if symptoms persist, it is critical to seek immediate medical attention[1][2][3].
Step-by-Step Disposal Protocol for this compound
The cornerstone of proper chemical waste management is meticulous segregation. Due to the specific treatment required for halogenated compounds, they must never be mixed with non-halogenated waste streams[5][6][7].
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
All solutions containing this compound must be collected in a dedicated container for "Halogenated Organic Liquid Waste"[1][4].
-
This includes reaction mixtures, chromatographic eluents, and solvent rinses from cleaning glassware.
-
The waste container must be made of a chemically compatible material and have a secure, tightly-fitting cap to prevent leaks and evaporation[7].
-
Step 2: Container Labeling
Proper labeling is a legal requirement and a critical safety measure.
-
All waste containers must be clearly and legibly labeled with the words "Hazardous Waste"[7].
-
The label must also include the full chemical name, "this compound," and an approximate concentration or percentage of all components in the waste mixture[5][7]. Avoid using abbreviations or chemical formulas[7].
-
Label the container as soon as the first drop of waste is added[7].
Step 3: Decontamination of Empty Containers
Original containers of this compound must be decontaminated before they can be considered for non-hazardous disposal or recycling.
-
Triple-rinse the empty container with a suitable solvent, such as acetone or methanol[1].
-
The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container[1].
-
After triple-rinsing, the container can be managed according to your institution's specific guidelines for decontaminated labware[1].
Step 4: Storage and Final Disposal
-
Store waste containers in a designated, well-ventilated satellite accumulation area[5].
-
Ensure that the storage area is secure and that incompatible waste streams are properly segregated[6].
-
Do not accumulate excessive amounts of waste. Adhere to your institution's limits on the volume of waste that can be stored in the laboratory[7].
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4]. The typical method of disposal for halogenated organic compounds is incineration at a permitted facility[8].
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following flowchart illustrates the key decision points and actions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
